molecular formula C37H40N2O6 B15542281 Fangchinoline CAS No. NO CAS

Fangchinoline

Número de catálogo: B15542281
Número CAS: NO CAS
Peso molecular: 608.7 g/mol
Clave InChI: IIQSJHUEZBTSAT-VMPREFPWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Fangchinoline is a bisbenzylisoquinoline alkaloid that is (1beta)- berbaman which has been substituted by methyl groups at the 2 and 2' positions, by methoxy groups at the 6, 6', and 12 positions, and by a hydroxy group at position 7. Isolated from Stephania tetrandra, it has been found to possess neuroprotective and anti-tumour activity. It has a role as an antineoplastic agent, an anti-inflammatory agent, an antioxidant, an anti-HIV-1 agent, a neuroprotective agent and a plant metabolite. It is a macrocycle, a bisbenzylisoquinoline alkaloid and an aromatic ether.
This compound has been reported in Stephania tetrandra, Stephania hernandifolia, and other organisms with data available.
RN given refers to parent cpd;  limacine is the (1'beta)-isomer;  7-O-demethyltetrandrine is the (1S,1'S)-isome

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-31(42-4)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-32-18-23(8-11-30(32)41-3)17-29-35-25(13-15-39(29)2)20-34(43-5)36(40)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQSJHUEZBTSAT-VMPREFPWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C3C=C2[C@@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=C(O3)C(=C(C=C7CCN6C)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893498
Record name Fangchinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40893498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

608.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436-77-1
Record name Fangchinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fangchinoline
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000436771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fangchinoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77036
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fangchinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FANGCHINOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/953592C3ZB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fangchinoline's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra, has emerged as a compound of significant interest in oncology research. Traditionally used in Chinese medicine for its anti-inflammatory and analgesic properties, modern scientific inquiry has revealed its potent anti-neoplastic activities across a range of cancer types.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms through which this compound exerts its anti-cancer effects, offering a resource for researchers, scientists, and professionals in drug development. The compound's multi-targeted approach, involving the induction of programmed cell death, cell cycle arrest, and modulation of key oncogenic signaling pathways, positions it as a promising candidate for further therapeutic development.[3]

Core Mechanisms of Anti-Cancer Activity

This compound's efficacy stems from its ability to concurrently influence multiple cellular processes that are fundamental to cancer progression. The primary mechanisms include the induction of apoptosis, causing cell cycle arrest, and inhibiting critical signaling cascades.

Induction of Apoptosis

A primary mechanism of this compound's anti-tumor action is the induction of apoptosis, or programmed cell death.[4] It engages both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

  • Intrinsic Pathway: In breast cancer cells, this compound has been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[5] This event triggers the activation of caspase-9, which in turn activates the executioner caspase-3, culminating in DNA fragmentation and cell death.[5]

  • Extrinsic Pathway: Studies have also shown this compound can activate caspase-8, a key initiator of the extrinsic pathway.[5] In esophageal squamous cell carcinoma (ESCC), it promotes the DR5-dependent extrinsic apoptosis pathway.[6]

  • Suppression of Survival Proteins: In gallbladder cancer, this compound downregulates the X-linked inhibitor of apoptosis protein (XIAP), a potent caspase inhibitor, further promoting apoptosis.[7][8] This effect is mediated through the suppression of the PI3K/Akt signaling pathway.[7][8]

Cell Cycle Arrest

This compound effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G1 or G0/G1 phase.[6][9][10] This blockade is achieved by modulating the expression and activity of key cell cycle regulatory proteins.

  • Downregulation of Cyclins and CDKs: In breast cancer cell lines (MCF-7 and MDA-MB-231), this compound treatment leads to a reduction in the expression of cyclin D1, cyclin D3, and cyclin E.[9][11] It also inhibits the kinase activities of their catalytic partners, cyclin-dependent kinases (CDK) 2, 4, and 6.[9][11]

  • Upregulation of CDK Inhibitors: Concurrently, this compound increases the expression of CDK inhibitors p21/WAF1 and p27/KIP1, which bind to and inhibit the activity of cyclin-CDK complexes, thereby preventing the transition from G1 to S phase.[6][9]

Autophagy Induction

Interestingly, in certain cancer types like human hepatocellular carcinoma (HepG2 and PLC/PRF/5 cells), this compound induces autophagic cell death rather than apoptosis as the primary mechanism of action.[12] This process is dependent on the p53/sestrin2/AMPK signaling pathway.[12] This highlights that the cellular response to this compound can be context-dependent, varying with the genetic and molecular background of the cancer cell.[4]

Reversal of Multidrug Resistance (MDR)

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). This compound has been identified as a potent agent for reversing MDR.[13] It functions by inhibiting the activity of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that acts as a drug efflux pump.[13][14] By blocking P-gp, this compound increases the intracellular accumulation and enhances the cytotoxicity of co-administered chemotherapeutic drugs like paclitaxel (B517696) and actinomycin (B1170597) D.[13]

Modulation of Key Signaling Pathways

This compound's diverse anti-cancer effects are orchestrated by its ability to interfere with multiple dysregulated signaling cascades crucial for tumor growth and survival.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central hub for cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers.[4] this compound is a potent inhibitor of this pathway.[1][7][15] It has been shown to decrease the expression of PI3K and inhibit the phosphorylation of Akt.[5][7] The downstream consequences of PI3K/Akt inhibition by this compound include:

  • Induction of Apoptosis: Suppression of Akt activation prevents the phosphorylation and inhibition of pro-apoptotic proteins like Bad and activates caspases.[16] In gallbladder cancer, this inhibition extends to the downstream anti-apoptotic protein XIAP.[7][17]

  • Cell Cycle Arrest: Inhibition of the Akt/GSK-3β/cyclin D1 signaling cascade leads to the degradation of cyclin D1, contributing to G1 phase arrest.[18]

This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits XIAP XIAP Akt->XIAP Activates CyclinD1 Cyclin D1 GSK3b->CyclinD1 Inhibits (Promotes Degradation) Proliferation Cell Proliferation (G1/S Transition) CyclinD1->Proliferation Promotes Caspases Caspases XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Induces

Caption: this compound inhibition of the PI3K/Akt survival pathway.

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when aberrantly activated, promotes carcinogenesis by regulating genes involved in proliferation, survival, and angiogenesis.[19] this compound effectively abrogates the STAT3 pathway.[19][20]

  • It reduces the protein expression levels of STAT3 and its upstream activating kinases, JAK1/2 and Src.[19][20]

  • It attenuates the DNA binding ability of STAT3 and its translocation to the nucleus.[19]

  • This compound treatment increases the levels of SHP-1, a protein tyrosine phosphatase that negatively regulates STAT3 signaling.[19][20]

  • This inhibition is also linked to an increase in reactive oxygen species (ROS), suggesting a pro-oxidant-dependent mechanism.[19]

This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces SHP1 SHP-1 This compound->SHP1 Increases JAK1_2 JAK1/2 This compound->JAK1_2 Inhibits Src Src This compound->Src Inhibits STAT3 STAT3 SHP1->STAT3 Inhibits JAK1_2->STAT3 Activates Src->STAT3 Activates STAT3_nucleus STAT3 (Nuclear) STAT3->STAT3_nucleus Translocation Oncogenic_Genes Oncogenic Gene Transcription STAT3_nucleus->Oncogenic_Genes Activates

Caption: this compound-mediated suppression of the STAT3 pathway.

Other Key Pathways
  • NF-κB and AP-1 Pathways: In leukemia and multiple myeloma cells, this compound can repress the activation of both Nuclear Factor-κB (NF-κB) and Activator protein-1 (AP-1), two key transcription factors that regulate inflammation and carcinogenesis. This sensitizes cancer cells to TNFα-driven apoptosis.[21]

  • Focal Adhesion Kinase (FAK) Pathway: this compound has been shown to inhibit the phosphorylation of FAK, a critical mediator of cell migration and invasion. This leads to the suppression of metastasis in lung cancer and melanoma cells.[2][22]

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which varies across different cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)CommentsSource(s)
Esophageal Squamous Cell Carcinoma EC13.04248h treatment[6][15]
ECA1091.29448h treatment[6][15]
Kyse4502.47148h treatment[6][15]
Kyse1502.2248h treatment[6][15]
Colon Adenocarcinoma DLD-14.5348h treatment[23]
LoVo5.1748h treatment[23]
Hepatocellular Carcinoma HepG2~524h treatment[12][24]
PLC/PRF/5~524h treatment[12][24]
Normal Esophageal Epithelial HET-1A8.9348h treatment, showing selectivity[6][15]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a suite of standard molecular and cell biology techniques.

Cell Viability Assay (MTT/CCK-8 Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound by measuring the metabolic activity of cells.[18][25][26]

  • Principle: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[25][26] The amount of formazan produced is proportional to the number of viable cells.[25]

  • Methodology:

    • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.[27]

    • Treatment: Cells are treated with a range of concentrations of this compound (and a vehicle control, typically DMSO) for a specified duration (e.g., 24, 48, or 72 hours).[28]

    • MTT Addition: MTT solution (e.g., 0.5 mg/ml) is added to each well, and the plate is incubated for 2-4 hours at 37°C to allow for formazan crystal formation.[26]

    • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.[26]

    • Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of ~570-590 nm.[26]

    • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting cell viability against the log of the drug concentration.

Western Blot Analysis

Western blotting is essential for determining the effect of this compound on the expression and phosphorylation status of specific proteins within signaling pathways.[28]

  • Principle: This technique uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by size, followed by transfer to a membrane and detection using specific antibodies.

  • Methodology:

    • Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[27]

    • Protein Quantification: The total protein concentration in each lysate is determined using a method like the BCA protein assay to ensure equal loading.[28]

    • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.[27]

    • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Blocking & Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. It is then incubated overnight at 4°C with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, Cyclin D1, Caspase-3).[27][28]

    • Secondary Antibody & Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. An enhanced chemiluminescence (ECL) substrate is added to the membrane, and the resulting light signal is captured by an imaging system.[27]

    • Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to compare protein levels between treated and untreated samples.

cluster_wet_lab Wet Lab Procedure cluster_analysis Data Analysis A Cell Treatment (with this compound) B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE (Separation) C->D E Membrane Transfer (PVDF) D->E F Blocking E->F G Primary Antibody Incubation (e.g., anti-pAkt) F->G H Secondary Antibody Incubation (HRP-linked) G->H I ECL Detection & Imaging H->I J Band Densitometry Quantification I->J K Normalization to Loading Control (e.g., GAPDH) J->K L Results Interpretation K->L

Caption: General experimental workflow for Western Blot analysis.

Conclusion and Future Directions

This compound exhibits potent anti-cancer activity through a multi-pronged mechanism that includes the induction of apoptosis and autophagy, G1 phase cell cycle arrest, and the reversal of multidrug resistance.[3][29] Its ability to simultaneously inhibit several key oncogenic signaling pathways, most notably the PI3K/Akt and STAT3 cascades, underscores its potential as a versatile therapeutic agent.[7][19] The quantitative data demonstrate its efficacy at low micromolar concentrations against a variety of cancer cell lines, with some selectivity for cancer cells over normal cells.[6][23]

Future research should focus on optimizing its therapeutic index through medicinal chemistry efforts to generate more potent and selective derivatives. Furthermore, comprehensive in vivo studies in preclinical animal models are necessary to fully evaluate its efficacy, pharmacokinetic profile, and safety.[20] Investigating synergistic combinations of this compound with existing chemotherapeutics or targeted therapies could also unveil novel treatment strategies to overcome drug resistance and improve patient outcomes.

References

Fangchinoline as a PI3K/Akt Pathway Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a compound of significant interest in oncological research. Its anti-tumor properties are attributed to its ability to modulate multiple cellular signaling pathways critical for cancer cell proliferation, survival, and metastasis. A primary mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of cell growth and apoptosis that is frequently dysregulated in various cancers. This technical guide provides an in-depth overview of this compound's role as a PI3K/Akt pathway inhibitor, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and workflows.

Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that promotes cell survival and proliferation. This compound exerts its anti-cancer effects by targeting key components of this pathway. Studies have shown that this compound can suppress the expression and phosphorylation of PI3K and its downstream effector, Akt. This inhibition leads to a cascade of events that ultimately promote apoptosis and inhibit cell growth.[1][2]

Key downstream targets of the PI3K/Akt pathway affected by this compound include:

  • mTOR (mammalian target of rapamycin): A serine/threonine kinase that regulates cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of mTOR.

  • GSK-3β (Glycogen synthase kinase 3 beta): A serine/threonine kinase involved in cell proliferation and survival. This compound can decrease the phosphorylation of GSK-3β.[3]

  • Bcl-2 family proteins: This family of proteins includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. This compound has been observed to upregulate the expression of Bax and downregulate the expression of Bcl-2, thereby promoting apoptosis.[2]

  • XIAP (X-linked inhibitor of apoptosis protein): An endogenous inhibitor of caspases. This compound treatment leads to the downregulation of XIAP expression, facilitating apoptosis.

The collective inhibition of these downstream targets contributes to the pro-apoptotic and anti-proliferative effects of this compound in various cancer cell types.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the efficacy of this compound from various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)Citation
K562Chronic Myelogenous Leukemia~4.8224
K562Chronic Myelogenous Leukemia~2.6548
EC1Esophageal Squamous Cell Carcinoma3.042Not Specified
ECA109Esophageal Squamous Cell Carcinoma1.294Not Specified
Kyse450Esophageal Squamous Cell Carcinoma2.471Not Specified
Kyse150Esophageal Squamous Cell Carcinoma2.22Not Specified
HET-1A (Normal)Normal Human Esophageal Epithelial8.93Not Specified

Table 2: Qualitative Effects of this compound on PI3K/Akt Pathway Protein Expression

Cell LineCancer TypeProteinEffect of this compound TreatmentCitation
GBC-SD, NOZGallbladder CancerPI3KDownregulated
GBC-SD, NOZGallbladder Cancerp-AktDownregulated
GBC-SD, NOZGallbladder CancerXIAPDownregulated
MDA-MB-231Breast Cancerp-AktDecreased[2]
MDA-MB-231Breast CancerBaxIncreased[2]
MDA-MB-231Breast CancerBcl-2Decreased[2]
SGC7901Gastric CancerPI3KMarkedly Decreased (at 20 µM)
SGC7901Gastric Cancerp-Akt (Ser308)Markedly Decreased
SGC7901Gastric CancerBcl-2Decreased

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the effects of this compound on the PI3K/Akt pathway are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells and to determine its IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound-containing medium at various concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in the PI3K/Akt pathway following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4X)

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PI3K, anti-Akt, anti-p-Akt (Ser473), anti-Bcl-2, anti-Bax, anti-XIAP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

Procedure:

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic cells after this compound treatment using flow cytometry.

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and experimental workflows.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 pAkt p-Akt PIP3->pAkt Recruitment & Phosphorylation Akt Akt mTOR mTOR pAkt->mTOR Activation GSK3b GSK-3β pAkt->GSK3b Inhibition Bcl2 Bcl-2 pAkt->Bcl2 Inhibition of pro-apoptotic function XIAP XIAP pAkt->XIAP Upregulation Proliferation Cell Proliferation & Survival mTOR->Proliferation GSK3b->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Bax Bax Bax->Apoptosis Caspases Caspases XIAP->Caspases Caspases->Apoptosis This compound This compound This compound->PI3K Inhibition This compound->pAkt Inhibition of Phosphorylation

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Western_Blot_Workflow start Start cell_culture Cell Culture & Treatment with this compound start->cell_culture cell_lysis Cell Lysis & Protein Extraction cell_culture->cell_lysis quantification Protein Quantification (BCA Assay) cell_lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis end End analysis->end

Caption: Experimental workflow for Western blot analysis.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt dissolve Dissolve Formazan with DMSO incubate_mtt->dissolve read_absorbance Measure Absorbance (570nm) dissolve->read_absorbance calculate Calculate Cell Viability & IC50 read_absorbance->calculate end End calculate->end

Caption: Experimental workflow for MTT cell viability assay.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its targeted inhibition of the PI3K/Akt signaling pathway. By suppressing the activity of key proteins that drive cell proliferation and survival, this compound effectively induces apoptosis in a variety of cancer cell models. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic applications of this compound. Further research, particularly focusing on in vivo efficacy and the development of more potent derivatives, is warranted to fully explore the clinical potential of this promising natural compound.

References

A Technical Guide to the Anti-inflammatory Effects of Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline (B191232) is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, a plant long used in traditional medicine for its anti-inflammatory properties.[1][2][3][4] Modern pharmacological studies have substantiated these effects, identifying this compound as a potent modulator of key inflammatory signaling pathways. This technical guide provides an in-depth review of the molecular mechanisms underlying this compound's anti-inflammatory action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the core signaling pathways involved. The primary mechanisms of action include the potent inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the suppression of the NLRP3 inflammasome.[1][5][6][7] These activities collectively reduce the production of pro-inflammatory cytokines and mediators, highlighting this compound's therapeutic potential for a range of inflammatory diseases, including rheumatoid arthritis and osteoarthritis.[5][7]

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by targeting multiple, interconnected signaling pathways that are fundamental to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory gene expression. In a resting state, the NF-κB dimer (typically p65/p50) is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), trigger a cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, marking it for ubiquitination and proteasomal degradation. This frees NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines, and adhesion molecules.

This compound has been shown to be a potent inhibitor of this pathway. Studies demonstrate that it represses NF-κB activation by attenuating the phosphorylation of both the IKK complex and the p65 subunit of NF-κB.[1][3][4][8] By preventing IKK activation, this compound stabilizes the IκBα protein, thereby blocking the nuclear translocation of p65 and suppressing the subsequent inflammatory gene expression.[1] This mechanism has been observed in various cell lines, including human chronic myeloid leukemia (KBM5) and multiple myeloma (U266) cells, as well as in human fibroblast-like synoviocytes (FLS) relevant to arthritis.[1][5]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nfkb_complex cluster_nucleus Nucleus LPS LPS / TNF-α TLR4 TLR4 / TNFR LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκBα IKK->IkappaB P IkappaB_p P-IκBα (Degraded) IkappaB->IkappaB_p NFkB_p50_p65 NF-κB (p65/p50) NFkB_p50_p65_nuc NF-κB (p65/p50) NFkB_p50_p65->NFkB_p50_p65_nuc Translocation DNA DNA NFkB_p50_p65_nuc->DNA IkappaB_p->NFkB_p50_p65 Releases This compound This compound This compound->IKK Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) DNA->Genes

Caption: this compound inhibits the NF-κB pathway by preventing IKK complex activation.

Modulation of MAPK Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK, ERK, and p38 cascades, are critical signal transducers that regulate the production of inflammatory cytokines like TNF-α and IL-6.[9] In inflammatory conditions such as rheumatoid arthritis, stimuli like IL-1β activate these pathways in synovial cells. Research indicates that this compound effectively suppresses the IL-1β-induced phosphorylation of key proteins in the MAPK pathway in human fibroblast-like synovial cells.[5] This action contributes to its anti-arthritic effects by downregulating the production of inflammatory mediators driven by MAPK signaling.

Inhibition of the NLRP3 Inflammasome

The NLRP3 inflammasome is a cytosolic multi-protein complex responsible for processing pro-inflammatory cytokines, most notably pro-IL-1β.[10][11] Its activation requires two signals: a "priming" signal (Signal 1), often via NF-κB, which upregulates the expression of NLRP3 and pro-IL-1β, and an "activation" signal (Signal 2), such as nigericin (B1684572) or ATP, which triggers the assembly of the complex.[6][11] The assembled inflammasome—comprising NLRP3, the adaptor protein ASC, and pro-caspase-1—activates caspase-1, which then cleaves pro-IL-1β into its mature, secreted form, IL-1β.

This compound has been identified as an inhibitor of this pathway. It was found to moderately inhibit LPS/Nigericin-induced IL-1β release in THP-1 cells.[6] Furthermore, studies on a potent derivative suggest the mechanism may involve direct targeting of the NLRP3 protein, thereby blocking its interaction with ASC and preventing the formation of the "ASC pyroptosome," a key step in inflammasome assembly.[6] This mechanism is distinct from merely inhibiting the NF-κB priming signal.

NLRP3_Inflammasome NLRP3 Inflammasome Activation cluster_assembly Inflammasome Assembly LPS Signal 1 (e.g., LPS) NFkB NF-κB Pathway LPS->NFkB Pro_IL1B pro-IL-1β NFkB->Pro_IL1B Transcription NLRP3_mRNA NLRP3 NFkB->NLRP3_mRNA Transcription IL1B Mature IL-1β (Secreted) Pro_IL1B->IL1B NLRP3 NLRP3 NLRP3_mRNA->NLRP3 Nigericin Signal 2 (e.g., Nigericin) K_efflux K+ Efflux Nigericin->K_efflux K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits This compound This compound Derivatives ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage Casp1->Pro_IL1B Cleaves This compound->ASC Experimental_Workflow General In Vitro Experimental Workflow cluster_analysis Downstream Analysis Start Start: RAW 264.7 or THP-1 Cells Pre_Treatment Pre-treatment: 1. Vehicle (DMSO) 2. This compound (Various Conc.) Start->Pre_Treatment Stimulation Inflammatory Stimulus (e.g., LPS for 24h) Pre_Treatment->Stimulation Collection Harvest Supernatant & Lyse Cells Stimulation->Collection ELISA ELISA: (TNF-α, IL-6, IL-1β) Collection->ELISA Griess Griess Assay: (Nitric Oxide) Collection->Griess Western Western Blot: (p-p65, p-IKK, iNOS) Collection->Western qPCR RT-qPCR: (TNF-α, IL-6 mRNA) Collection->qPCR

References

Neuroprotective Properties of Fangchinoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has emerged as a promising natural compound with significant neuroprotective potential.[1] Preclinical studies have demonstrated its multifaceted mechanism of action, which includes potent anti-inflammatory, antioxidant, anti-apoptotic, and autophagy-regulating activities.[1] This technical guide provides a comprehensive overview of the neuroprotective properties of this compound, detailing its molecular mechanisms, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols to facilitate further research and drug development.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, reducing neuroinflammation, inhibiting apoptosis, and modulating autophagy.

Attenuation of Oxidative Stress

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases.[1] this compound effectively combats oxidative stress by activating the Keap1-Nrf2 signaling pathway, a primary regulator of the cellular antioxidant response.[1][2] Under normal conditions, Nuclear factor erythroid 2-related factor 2 (Nrf2) is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. This compound has been shown to down-regulate Keap1 at both the mRNA and protein levels, leading to the stabilization and nuclear translocation of Nrf2.[3][4] In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant genes, upregulating the expression of protective enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1][3][4] This enhancement of the endogenous antioxidant defense system protects neuronal cells from oxidative damage.[1][3][4]

Anti-Inflammatory Activity

Neuroinflammation is another critical factor in the progression of neurodegenerative disorders. This compound exhibits significant anti-inflammatory properties by modulating key signaling pathways, including the inhibition of NF-κB and the suppression of the NLRP3 inflammasome. By inhibiting these pathways, this compound reduces the production and release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

Regulation of Apoptosis

Apoptosis, or programmed cell death, is a crucial process in the elimination of damaged neurons in neurodegenerative diseases. This compound has been shown to protect neurons from apoptosis by modulating the expression of key regulatory proteins. It decreases the expression of the pro-apoptotic protein Bax and increases the expression of the anti-apoptotic protein Bcl-2.[2] Furthermore, this compound treatment leads to the reduced cleavage of caspase-3, a key executioner of apoptosis.[5] In some cell types, this compound has also been observed to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and the inhibition of apoptosis.[2][6][7]

Modulation of Autophagy

Autophagy is a cellular recycling process that removes damaged organelles and protein aggregates. In the context of neurodegenerative diseases, enhancing autophagy can be beneficial by clearing the accumulation of toxic protein aggregates. This compound has been shown to induce autophagy, which contributes to its neuroprotective effects.[1][5] In models of Alzheimer's disease, this compound promotes the autophagic degradation of BACE1, a key enzyme in the production of amyloid-β peptides.[5] This is evidenced by an increase in the levels of autophagy markers such as Beclin-1 and LC3-II, and a decrease in the level of p62.[5] The induction of autophagy by this compound has been linked to the activation of the AMPK/mTOR/ULK1 signaling pathway.[5]

Quantitative Data from Preclinical Studies

The neuroprotective efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from these studies.

Table 1: In Vitro Neuroprotective Effects of this compound

Cell LineInsultThis compound ConcentrationKey FindingsReference
HT22Glutamate5 µMSignificantly attenuated ROS overproduction and reversed the reduction of SOD activity.[3][4]
N2AAPPAβ1–422.5 µM, 5 µMSignificantly reduced the protein levels of BACE1.[5][8]
N2AAPPAβ1–422.5 µMDramatically decreased the protein levels of C99 and C83.[8]
ESCC-IC50: 1.294-3.042 µMInhibited cell proliferation.[9]
MDA-MB-231-Concentration-dependentInhibited cell proliferation.[2]

Table 2: In Vivo Neuroprotective Effects of this compound

Animal ModelInsultThis compound DosageKey FindingsReference
Neonatal RatsCerebral Ischemia3, 10, 30 mg/kg, i.p.Significantly reduced brain injury and attenuated the levels of pro-inflammatory mediators and markers of oxidative stress.[10]
Aβ1–42-induced Mouse Model of ADAβ1–42 injection-Significantly ameliorated cognitive impairment.[5]
Aβ1–42-induced Mouse Model of ADAβ1–42 injection-Restored the levels of Nrf2, HO-1, and SOD-1.[5]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to evaluate the neuroprotective effects of this compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells per well.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0-20 µM) for the desired time period (e.g., 24, 48 hours). A vehicle control (DMSO) should be included.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control group.

Western Blot Analysis
  • Cell Lysis: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-BACE1, anti-LC3, anti-p62, anti-cleaved caspase-3, anti-β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).

Measurement of Oxidative Stress Markers
  • Reactive Oxygen Species (ROS) Detection:

    • Treat cells with this compound and the desired insult.

    • Incubate the cells with 10 µM DCFH-DA for 30 minutes at 37°C.

    • Wash the cells with PBS.

    • Measure the fluorescence intensity using a fluorescence microplate reader or visualize under a fluorescence microscope.

  • Superoxide Dismutase (SOD) Activity Assay:

    • Prepare cell lysates from treated and control cells.

    • Measure SOD activity using a commercial SOD assay kit according to the manufacturer's instructions.

  • Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation:

    • Prepare tissue homogenates or cell lysates.

    • Perform the TBARS assay using a commercial kit to measure malondialdehyde (MDA) levels, a marker of lipid peroxidation.

Apoptosis Assays
  • Hoechst 33342 Staining:

    • Treat cells with this compound.

    • Stain the cells with Hoechst 33342 solution for 15 minutes.

    • Wash with PBS.

    • Observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.

  • TUNEL Assay:

    • Fix and permeabilize the treated cells.

    • Perform the TUNEL assay using a commercial kit to detect DNA fragmentation, a hallmark of apoptosis.

  • Annexin V/PI Staining:

    • Harvest and resuspend the treated cells in binding buffer.

    • Stain the cells with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

    • Analyze the cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Autophagy Assessment
  • GFP-LC3 Puncta Formation:

    • Transfect cells with a GFP-LC3 plasmid.

    • Treat the cells with this compound.

    • Observe the formation of GFP-LC3 puncta (autophagosomes) using a fluorescence microscope.

  • Western Blot for LC3-II and p62:

    • Perform Western blot analysis as described above using antibodies against LC3 and p62.

    • An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels are indicative of induced autophagy.

In Vivo Alzheimer's Disease Mouse Model
  • Animal Model: Use wild-type mice (e.g., C57BL/6).

  • Aβ1–42 Injection: Stereotactically inject aggregated Aβ1–42 peptides into the lateral ventricles of the mice to induce an Alzheimer's-like pathology.

  • This compound Treatment: Administer this compound or vehicle to the mice via a specific route (e.g., intraperitoneal injection) for a designated period.

  • Behavioral Testing (Morris Water Maze):

    • Acquisition Phase: Train the mice to find a hidden platform in a circular pool of water over several days. Record the escape latency and path length.

    • Probe Trial: Remove the platform and assess the time spent in the target quadrant where the platform was previously located.

  • Tissue Analysis: After behavioral testing, sacrifice the animals and collect brain tissue for biochemical and histological analysis (e.g., Western blotting, immunohistochemistry).

ELISA for Pro-inflammatory Cytokines
  • Sample Collection: Collect cell culture supernatants or brain tissue homogenates.

  • ELISA Procedure: Perform ELISA for TNF-α and IL-1β using commercial kits according to the manufacturer's instructions.

  • Data Analysis: Generate a standard curve and determine the concentration of the cytokines in the samples.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

fangchinoline_neuroprotection_pathways This compound This compound Keap1 Keap1 This compound->Keap1 inhibits NFkB_pathway NF-κB Pathway This compound->NFkB_pathway inhibits PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits Apoptosis_reg Apoptosis Regulation (↑Bcl-2, ↓Bax, ↓cleaved Caspase-3) This compound->Apoptosis_reg AMPK_mTOR AMPK/mTOR Pathway This compound->AMPK_mTOR activates Nrf2_cyto Nrf2 (cytoplasm) Keap1->Nrf2_cyto inhibits Nrf2_nuc Nrf2 (nucleus) Nrf2_cyto->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes upregulates Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress reduces Neuroprotection_ox Neuroprotection Oxidative_Stress->Neuroprotection_ox Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_pathway->Pro_inflammatory_Cytokines promotes Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Neuroprotection_infl Neuroprotection Neuroinflammation->Neuroprotection_infl Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Apoptosis_reg->Apoptosis inhibits Neuroprotection_apop Neuroprotection Apoptosis->Neuroprotection_apop Autophagy Autophagy (↑Beclin-1, ↑LC3-II, ↓p62) AMPK_mTOR->Autophagy induces BACE1_degradation BACE1 Degradation Autophagy->BACE1_degradation promotes Neuroprotection_auto Neuroprotection BACE1_degradation->Neuroprotection_auto experimental_workflow In_Vitro In Vitro Studies (e.g., HT22, N2AAPP cells) Cytotoxicity Cytotoxicity/Viability (MTT Assay) In_Vitro->Cytotoxicity Mechanistic Mechanistic Studies In_Vitro->Mechanistic In_Vivo In Vivo Studies (e.g., AD Mouse Model) In_Vitro->In_Vivo Data_Analysis Data Analysis and Conclusion Cytotoxicity->Data_Analysis Western_Blot Western Blot (Nrf2, HO-1, BACE1, etc.) Mechanistic->Western_Blot Ox_Stress_Assay Oxidative Stress Assays (ROS, SOD) Mechanistic->Ox_Stress_Assay Apoptosis_Assay Apoptosis Assays (TUNEL, Annexin V) Mechanistic->Apoptosis_Assay Autophagy_Assay Autophagy Assays (LC3, p62) Mechanistic->Autophagy_Assay Western_Blot->Data_Analysis Ox_Stress_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Autophagy_Assay->Data_Analysis Behavioral Behavioral Testing (Morris Water Maze) In_Vivo->Behavioral Biochemical Biochemical Analysis (ELISA for Cytokines) In_Vivo->Biochemical Histological Histological Analysis (Immunohistochemistry) In_Vivo->Histological Behavioral->Data_Analysis Biochemical->Data_Analysis Histological->Data_Analysis

References

Fangchinoline in Cancer Research: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising natural compound in oncology research.[1] Possessing a range of pharmacological activities, its anti-cancer properties have been a focal point of numerous preclinical studies.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's applications in cancer research. It delves into its multifaceted mechanism of action, which includes the induction of apoptosis, autophagy, and cell cycle arrest through the modulation of critical signaling pathways. This document summarizes key quantitative data on its efficacy, details relevant experimental methodologies, and provides visual representations of its molecular interactions, serving as a vital resource for professionals in the field of cancer drug discovery and development.

Introduction

Cancer remains a formidable challenge in global health, necessitating the continuous exploration for novel and effective therapeutic agents. Natural products have historically been a rich source of anti-cancer compounds, and this compound is a noteworthy example.[1] This alkaloid has demonstrated significant anti-neoplastic activity across a spectrum of cancer cell lines and in preclinical animal models.[2] Its therapeutic potential lies in its ability to target multiple dysregulated cellular processes that are hallmarks of cancer. This guide aims to provide a detailed technical overview of this compound's anti-cancer properties, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental approaches used to elucidate its effects.

Mechanism of Action: A Multi-Targeted Approach

This compound exerts its anti-cancer effects through a multi-pronged approach, simultaneously impacting several core cellular processes that are often dysregulated in cancer. These include the induction of programmed cell death (apoptosis), initiation of cellular self-digestion (autophagy), and the arrest of the cell division cycle.

Induction of Apoptosis

A primary mechanism of this compound's anti-tumor activity is the induction of apoptosis. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This compound has been shown to modulate the expression of Bcl-2 family proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3] This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of the caspase cascade, including caspase-3, -8, and -9, ultimately executing programmed cell death.[2][3]

Modulation of Autophagy

In certain cancer cell types, such as hepatocellular carcinoma, this compound has been observed to induce autophagic cell death.[4] This process is characterized by the formation of autophagosomes that engulf cellular components for lysosomal degradation. The induction of autophagy by this compound is often linked to the modulation of the AMPK/mTOR signaling pathway.[4]

Cell Cycle Arrest

This compound can halt the progression of the cell cycle, primarily at the G0/G1 or G1 phase.[5][6] This arrest is associated with the downregulation of key cell cycle regulatory proteins, including cyclin D1, cyclin-dependent kinase 4 (CDK4), and CDK6.[4] Concurrently, an upregulation of CDK inhibitors such as p21 and p27 has been observed.[6]

Core Signaling Pathways Modulated by this compound

This compound's ability to influence multiple cellular processes stems from its interaction with several critical signaling pathways that are fundamental to cancer cell survival and proliferation.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[7] this compound acts as a potent inhibitor of this pathway by reducing the expression and phosphorylation of PI3K and its downstream effector, Akt.[3][5] Inhibition of Akt, in turn, affects a multitude of downstream targets, leading to decreased cell proliferation and the induction of apoptosis.[3][5] For instance, in gallbladder cancer cells, this compound suppresses the PI3K/Akt/XIAP axis to promote apoptosis.[3]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. This compound and its derivatives have been shown to suppress the MAPK pathway, contributing to their anti-cancer effects.[8]

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when constitutively activated, promotes tumorigenesis by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been found to diminish STAT3 activation by abrogating the protein expression levels of STAT3 and its upstream activators, such as JAK1/2 and Src.[9][10] This inhibition of the STAT3 pathway contributes to the pro-apoptotic effects of this compound.[9]

Data Presentation: Quantitative Efficacy

The anti-proliferative and cytotoxic effects of this compound have been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric of its potency.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
Cancer TypeCell LineIC50 (µM)Duration (hours)Citation
Esophageal Squamous Cell CarcinomaEC13.042Not Specified[11]
Esophageal Squamous Cell CarcinomaECA1091.294Not Specified[11]
Esophageal Squamous Cell CarcinomaKyse4502.471Not Specified[11]
Esophageal Squamous Cell CarcinomaKyse1502.22Not Specified[11]
Conjunctival MelanomaCM-AS165.67Not Specified[12]
Non-Small Cell Lung CancerA549~9.5Not Specified[13]
Human MelanomaWM9>10Not Specified[14]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell density, passage number, and the specific assay used.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Cancer TypeXenograft ModelDosage and AdministrationOutcomeCitation
Conjunctival MelanomaCM-AS16 cells in NCG mice50 mg/kg/day, intraperitonealSignificant inhibition of tumor growth (average tumor volume decreased by ~27%)[12]
OsteosarcomaMG63 cells in Balb/c miceNot SpecifiedSignificantly decreased tumor size (178.23±23.28 mm³) and weight (0.19±0.03 g) compared to control[15]
Esophageal Squamous Cell CarcinomaKyse150 cells in miceNot SpecifiedSignificantly inhibited tumor growth over time[11]
Ovarian CancerOVCAR-3 cells in NOD SCID miceWeekly intravenous injectionEnhanced cisplatin (B142131) therapeutic efficacy[16]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the anti-cancer effects of this compound.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is used to assess the effect of this compound on cell viability and to determine its IC50 value.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

  • This compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1, 1, 5, 10, 25, 50, and 100 µM) in complete culture medium from a stock solution dissolved in DMSO.[1] Replace the existing medium with 100 µL of the this compound dilutions or a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[1]

  • MTT Reagent Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[1]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-polyacrylamide gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.[4]

  • Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4] Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired duration. Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.[17]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[17]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The gating strategy should first identify the cell population based on forward and side scatter, followed by the selection of single cells.[18] Finally, the cells are separated into four quadrants based on Annexin V and PI staining: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[17][18]

Mandatory Visualizations

Signaling Pathway Diagrams

fangchinoline_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt Akt->pAkt Phosphorylation XIAP XIAP pAkt->XIAP Activates CellSurvival Cell Survival pAkt->CellSurvival Promotes Apoptosis Apoptosis XIAP->Apoptosis Inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

fangchinoline_stat3_pathway This compound This compound JAK1_2 JAK1/2 This compound->JAK1_2 Inhibits Src Src This compound->Src Inhibits SHP1 SHP-1 This compound->SHP1 Induces STAT3 STAT3 JAK1_2->STAT3 Phosphorylates Src->STAT3 Phosphorylates pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation GeneExpression Oncogenic Gene Expression Nucleus->GeneExpression Promotes SHP1->pSTAT3 Dephosphorylates

Caption: this compound suppresses the STAT3 signaling pathway.

Experimental Workflow Diagram

experimental_workflow start Start: Cancer Cell Culture treatment This compound Treatment (Dose- and Time-dependent) start->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability apoptosis Apoptosis Analysis (Flow Cytometry) treatment->apoptosis western Protein Expression Analysis (Western Blot) treatment->western invivo In Vivo Xenograft Model treatment->invivo data Data Analysis and Interpretation viability->data apoptosis->data western->data invivo->data

Caption: General experimental workflow for this compound research.

Conclusion

This compound is a compelling natural product with significant potential for development as an anti-cancer therapeutic. Its ability to induce apoptosis, autophagy, and cell cycle arrest through the modulation of key signaling pathways like PI3K/Akt and STAT3 underscores its multifaceted mechanism of action. The quantitative data from both in vitro and in vivo studies provide a strong rationale for its further investigation. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the necessary background, data, and experimental protocols to advance the study of this compound in the field of oncology. Further research is warranted to optimize its therapeutic index, explore potential combination therapies, and ultimately translate its preclinical promise into clinical applications.

References

Unveiling the Molecular Targets of Fangchinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Pharmacological Mechanisms and Therapeutic Potential of a Promising Natural Alkaloid

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has emerged as a compound of significant interest in pharmacological research, particularly in the field of oncology. Exhibiting a wide range of biological activities, this natural product has demonstrated potent anti-cancer, anti-inflammatory, and neuroprotective effects in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its mechanism of action. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Identified Molecular Targets and Associated Signaling Pathways

This compound exerts its pleiotropic effects by interacting with a multitude of intracellular signaling molecules, leading to the modulation of key cellular processes such as proliferation, apoptosis, autophagy, and cell cycle progression. The primary molecular targets and signaling pathways affected by this compound are detailed below.

The PI3K/Akt Signaling Pathway

A central hub in regulating cell survival, growth, and proliferation, the Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is a prime target of this compound. Evidence suggests that this compound directly inhibits PI3K, leading to a downstream reduction in the phosphorylation and activation of Akt. This inhibitory action disrupts the entire PI3K/Akt signaling cascade, impacting several downstream effectors and contributing to the anti-tumor activity of this compound. In gallbladder cancer cells, for instance, this compound has been shown to suppress the PI3K/Akt/XIAP axis, promoting apoptosis.

The NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. This compound has been demonstrated to suppress the activation of the NF-κB pathway.[1][2][3] It is believed to achieve this by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[2] By attenuating NF-κB signaling, this compound can reduce the expression of pro-inflammatory and anti-apoptotic genes, thereby sensitizing cancer cells to apoptosis.[2][3]

The FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, and survival. Overexpression and activation of FAK are frequently observed in various cancers and are associated with increased metastasis. This compound has been identified as an inhibitor of FAK phosphorylation at Tyr397, a key step in its activation.[4][5] By targeting FAK, this compound can disrupt downstream signaling pathways, including the FAK-paxillin/MMP and FAK-Akt pathways, leading to a reduction in cancer cell invasion and migration.[4][5]

Quantitative Data on this compound Activity

The anti-proliferative and cytotoxic effects of this compound have been quantified in numerous cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its potency. The following table summarizes the reported IC50 values of this compound across various cancer types.

Cancer TypeCell LineIC50 (µM)
Esophageal Squamous Cell CarcinomaEC13.042
Esophageal Squamous Cell CarcinomaECA1091.294
Esophageal Squamous Cell CarcinomaKyse4502.471
Esophageal Squamous Cell CarcinomaKyse1502.22
Non-small cell lung cancerA549~9.47
MelanomaWM9~13.01

Note: IC50 values can vary depending on the experimental conditions, including the duration of treatment and the specific assay used.

Experimental Protocols

The identification and validation of this compound's molecular targets and its effects on cellular pathways rely on a variety of standard molecular and cell biology techniques. Detailed protocols for key experiments are provided below.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for solubilization)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Analysis (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide, PI).

Materials:

  • 6-well plates

  • Cancer cell lines of interest

  • This compound stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine with the supernatant containing floating cells.

  • Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Protein Expression and Phosphorylation Analysis (Western Blotting)

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status, providing insights into the activation state of signaling pathways.

Materials:

  • 6-well plates or 100 mm dishes

  • Cancer cell lines of interest

  • This compound stock solution (in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-FAK, FAK, p-p65, p65, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound as required. Wash with ice-cold PBS and lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine changes in protein expression or phosphorylation.

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental processes described, the following diagrams have been generated using the DOT language for Graphviz.

fangchinoline_pi3k_akt_pathway cluster_akt Akt Activation This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, GSK3β) pAkt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound's inhibition of the PI3K/Akt signaling pathway.

fangchinoline_nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription

Caption: Mechanism of NF-κB pathway inhibition by this compound.

experimental_workflow_target_id cluster_0 Target Identification cluster_1 Target Validation Bait This compound (Bait) Matrix Affinity Matrix Bait->Matrix Immobilization Binding Incubation & Binding Matrix->Binding Cell_Lysate Cell Lysate Cell_Lysate->Binding Wash Washing Binding->Wash Elution Elution Wash->Elution Target_Proteins Potential Target Proteins Elution->Target_Proteins MS Mass Spectrometry (LC-MS/MS) Target_Proteins->MS Validation Functional Assays (e.g., Western Blot, Kinase Assays) MS->Validation Identified_Targets Validated Molecular Targets Validation->Identified_Targets

Caption: General experimental workflow for molecular target identification.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-targeted agent with significant therapeutic potential, particularly in oncology. Its ability to concurrently modulate several critical signaling pathways, including PI3K/Akt, NF-κB, and FAK, underscores its potential to overcome the complexity and redundancy inherent in cancer cell signaling networks. The quantitative data, while still emerging, consistently demonstrates its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell types.

Future research should focus on several key areas to advance the clinical translation of this compound. A critical need exists for the determination of its direct binding affinities (Kᵢ and Kₔ values) for its identified molecular targets. Such data would provide invaluable insights for structure-activity relationship studies and the rational design of more potent and selective derivatives. Furthermore, comprehensive in vivo studies are required to establish its pharmacokinetic and pharmacodynamic profiles, as well as to assess its efficacy and safety in relevant animal models of human diseases. The development of robust and scalable methods for its synthesis or extraction and purification will also be crucial for its progression as a therapeutic candidate. Through continued rigorous investigation, this compound holds the promise of becoming a valuable addition to the armamentarium of targeted therapies.

References

Fangchinoline: A Technical Guide to Natural Sources and Isolation Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232) is a bisbenzylisoquinoline alkaloid with a growing reputation in the scientific community for its significant therapeutic potential.[1] Predominantly isolated from the root of Stephania tetrandra S. Moore, a perennial vine used for centuries in traditional Chinese medicine, this compound has demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, neuroprotective, and cardioprotective effects.[1] This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its modulation of key cellular signaling pathways.

Natural Sources and Abundance

The primary and most studied natural source of this compound is the root of Stephania tetrandra, a member of the Menispermaceae family.[2][3][4] In traditional Chinese medicine, this plant is known as "Fen Fang Ji".[1][2] Research into the distribution of this compound within the plant has revealed a higher concentration in the root's epidermis compared to the root xylem, a crucial detail for optimizing harvesting and extraction processes to achieve maximum yield.[2] this compound is a major bioactive alkaloid in the root, often found alongside the structurally similar compound tetrandrine (B1684364).[2] Other species of the Menispermaceae family have also been reported to contain this compound.[3][5]

Quantitative Data on this compound Content
Plant SpeciesPlant PartThis compound Content (mg/g dry weight)Analytical Method
Stephania tetrandraRoot Epidermis8.37UPLC-Q-TOF/MS
Stephania tetrandraRoot XylemLower than epidermisUPLC-Q-TOF/MS

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process that involves extraction, separation, and purification. A variety of chromatographic techniques are employed to obtain high-purity this compound.[2]

General Isolation Workflow

The overall process for isolating this compound from the root of Stephania tetrandra typically starts with the extraction of total alkaloids from the dried and powdered plant material. This is followed by a series of purification steps to separate this compound from other co-extracted compounds, most notably tetrandrine.[2]

G cluster_0 Extraction & Pre-purification cluster_1 Chromatographic Purification cluster_2 Final Purification Dried Stephania tetrandra Root Dried Stephania tetrandra Root Pulverized Root Pulverized Root Dried Stephania tetrandra Root->Pulverized Root Grinding Crude Alkaloid Extract Crude Alkaloid Extract Pulverized Root->Crude Alkaloid Extract Solvent Extraction Pre-purified Alkaloid Extract Pre-purified Alkaloid Extract Crude Alkaloid Extract->Pre-purified Alkaloid Extract Acid-Base Precipitation Separated Fractions Separated Fractions Pre-purified Alkaloid Extract->Separated Fractions Chromatography High-Purity this compound High-Purity this compound Separated Fractions->High-Purity this compound Fraction Collection & Evaporation Crystalline this compound (>98%) Crystalline this compound (>98%) High-Purity this compound->Crystalline this compound (>98%) Recrystallization

General workflow for the isolation of this compound.
Detailed Experimental Protocols

1. Crude Extraction (Maceration and Reflux)

This initial step is designed to extract the total alkaloid content from the plant material.[2]

  • Protocol:

    • Take 100g of pulverized Stephania tetrandra root and add 1L of 75% ethanol (B145695).[2]

    • Reflux the mixture for 70 minutes.[2]

    • Separate the residue and the extract through filtration.[2]

    • Repeat the reflux extraction on the residue two more times with 0.6L of 75% ethanol for 45 minutes each time.[2]

    • Combine the extracts from all three reflux cycles.[2]

    • Concentrate the combined ethanol extracts under reduced pressure to obtain the crude alkaloid extract.[2]

2. Pre-purification by Acid-Base Extraction

This method selectively separates alkaloids from other plant metabolites.[2]

  • Protocol:

    • Dissolve the crude extract in a 50-fold volume of 2% hydrochloric acid.[2]

    • Let the solution stand for 24 hours to allow for the precipitation of non-alkaloidal impurities.[2]

    • Filter the mixture to remove the precipitate and collect the acidic aqueous solution containing the protonated alkaloids.[2]

    • Adjust the pH of the filtrate to 9 using ammonia (B1221849) water. This deprotonates the alkaloids, causing them to precipitate out of the solution.[2]

    • Allow the mixture to stand for 24 hours to ensure complete precipitation.[2]

    • Filter the solution to collect the precipitated crude alkaloids.[2]

    • Dry the precipitate to obtain the pre-purified alkaloid extract.[2]

3. Chromatographic Purification

Several chromatographic techniques can be employed for the final purification of this compound.

  • Reversed-Phase Flash Chromatography: This is an effective method for separating this compound from other alkaloids based on their hydrophobicity.[2][6][7]

    • Yield and Purity: From 100mg of Stephania tetrandra extract, 13mg of this compound with a purity of 98.78% can be obtained after recrystallization with acetone.[6][7]

  • High-Speed Counter-Current Chromatography (HSCCC): This technique is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix.[8]

    • Protocol:

      • Solvent System: An ether-phosphate buffered saline buffer is used as the two-phase solvent system. The stationary phase is ether, and the mobile phase is a phosphate (B84403) buffered saline buffer (pH 6.5-6.7).[8]

      • HSCCC Operation: Fill the HSCCC column with the stationary phase (ether). Inject the pre-purified alkaloid extract. Pump the mobile phase (phosphate buffered saline) through the column at a specific flow rate.[2][8]

      • Fraction Collection: Collect the fractions as they elute from the column.[2][8]

      • Post-HSCCC Purification: Adjust the pH of the collected fractions containing this compound to 9.0. Perform a liquid-liquid extraction with diethyl ether. Recover the ether layer and evaporate the solvent to obtain high-purity this compound.[2][8]

    • Purity: This method can yield this compound with a purity of over 98%.[2][8]

  • Ionic Liquid-Based Ultrasound-Assisted Extraction: This method offers shorter extraction times and higher efficiencies compared to traditional methods.[9]

    • Advantages: Extraction time can be reduced from 6 hours to 40 minutes with approximately a 30% improvement in efficiency.[9]

Quantitative Data on Isolation and Purification
Isolation MethodStarting MaterialYield of this compoundPurity
Reversed-Phase Flash Chromatography100 mg Stephania tetrandra extract13 mg98.78%
High-Speed Counter-Current ChromatographyStephania tetrandra extractNot specified>98%

Modulation of Cellular Signaling Pathways

This compound exerts its biological effects, particularly its anti-cancer activities, by modulating several key intracellular signaling pathways.[1][2]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell proliferation, survival, and growth. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects in various cancer cell lines.[1][2]

G Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt Cell Proliferation & Survival Cell Proliferation & Survival Akt->Cell Proliferation & Survival This compound This compound This compound->PI3K Inhibits

This compound's inhibition of the PI3K/Akt pathway.
NF-κB Signaling Pathway

The NF-κB pathway plays a crucial role in inflammation and cancer. This compound inhibits the phosphorylation of IκB kinase (IKK), which prevents the degradation of IκB and the subsequent nuclear translocation of NF-κB.[2]

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nuclear Translocation & Gene Transcription Nuclear Translocation & Gene Transcription NF-κB->Nuclear Translocation & Gene Transcription This compound This compound This compound->IKK Inhibits

Inhibition of the NF-κB pathway by this compound.
FAK Signaling Pathway

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase involved in cell adhesion, migration, and invasion. This compound has been identified as an inhibitor of FAK phosphorylation. By inhibiting the phosphorylation of FAK at Tyr397, this compound disrupts downstream signaling cascades, which leads to a reduction in cancer cell invasion and metastasis.[2]

G Integrin Signaling Integrin Signaling FAK FAK Integrin Signaling->FAK Activates Downstream Signaling Downstream Signaling FAK->Downstream Signaling Phosphorylates Cell Migration & Invasion Cell Migration & Invasion Downstream Signaling->Cell Migration & Invasion This compound This compound This compound->FAK Inhibits Phosphorylation

This compound's inhibitory effect on the FAK pathway.

Conclusion

This compound, a prominent alkaloid from Stephania tetrandra, presents a compelling subject for research and drug development due to its significant biological activities.[2] The well-established methods for its isolation and purification, capable of yielding high-purity compound, facilitate further investigation into its therapeutic potential. The continued elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, will be crucial in translating this natural product into novel therapeutic agents.

References

Fangchinoline: A Physicochemical and Pharmacological Deep Dive for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid primarily isolated from the root of Stephania tetrandra S. Moore, is a compound of significant interest in the pharmaceutical and scientific communities.[1][2] Traditionally used in Chinese medicine for ailments like rheumatism and arthralgia, modern research has illuminated its potent and diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, pharmacokinetic profile, and molecular mechanisms of this compound, offering a foundational resource for its development as a therapeutic agent.

Physicochemical Properties

A thorough understanding of this compound's physicochemical characteristics is fundamental for formulation development, analytical method design, and predicting its behavior in biological systems.

Structural and Identification Data

This compound possesses a complex macrocyclic structure featuring two isoquinoline (B145761) units connected by two ether bridges.[1] Its chemical identity has been rigorously established through various analytical techniques.

Table 1: Structural and Identification Data for this compound

ParameterValueReference
Chemical Formula C₃₇H₄₀N₂O₆[1][3]
Molecular Weight 608.72 g/mol [1][3]
IUPAC Name (1S,14S)-9,20,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.2³,⁶.1⁸,¹².1¹⁴,¹⁸.0²⁷,³¹.0²²,³³]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-21-ol[1][3]
CAS Number 436-77-1[1]
Appearance White to light yellow powder[1][4]
Stereochemistry (1S, 14S)[1]
Physicochemical Characteristics

The drug-like properties of a compound are heavily influenced by its physicochemical parameters, which dictate its solubility, permeability, and stability.

Table 2: Physicochemical Properties of this compound

ParameterValueReference
Melting Point 240-242 °C[4]
Boiling Point 709.7 ± 60.0 °C (Predicted)[4][5]
Density 1.204 ± 0.06 g/cm³ (Predicted)[4]
pKa 9.38 ± 0.20 (Predicted)[4]
Water Solubility Slightly soluble[4]
Solubility (Other) Soluble in chloroform, methanol, and DMSO.[4][5]
Storage & Stability Store at 4°C or -20°C, protected from light. In solvent, stable for 6 months at -80°C and 1 month at -20°C.[1][5]

Pharmacokinetics and ADME Profile

The therapeutic efficacy of this compound is critically dependent on its pharmacokinetic profile, which is characterized by several challenges, primarily poor oral bioavailability.[6]

  • Absorption : this compound exhibits poor and inconsistent absorption when administered orally.[6] A primary factor contributing to this is its interaction with the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium and actively transports the compound back into the intestinal lumen.[6]

  • Distribution : It is known to have high plasma protein binding, which can limit the concentration of the free, active drug available to distribute into tissues and exert its pharmacological effects.[6]

  • Metabolism : The metabolism of bisbenzylisoquinoline alkaloids like this compound can be complex. There is potential for the formation of quinone methide intermediates, which have been linked to possible renal and liver toxicity.[6]

  • Excretion : The specific routes and extent of excretion for this compound and its metabolites have not been fully elucidated, necessitating further research.[6]

A significant aspect of this compound's pharmacology is its role as a potent P-gp inhibitor.[6] While this may limit its own absorption, it presents opportunities for combination therapies, as it can enhance the absorption and efficacy of other co-administered drugs that are P-gp substrates.[6]

G Challenges in this compound Oral Bioavailability cluster_legend Legend Oral Oral Administration of this compound Lumen Intestinal Lumen Oral->Lumen Dissolution Epithelium Intestinal Epithelium Lumen->Epithelium Epithelium->Lumen Bloodstream Systemic Circulation (Bloodstream) Epithelium->Bloodstream Absorption LowBioavailability Poor Oral Bioavailability Bloodstream->LowBioavailability Promoting Promoting Process Inhibiting Inhibiting Process

Challenges in this compound Oral Bioavailability.

Key Signaling Pathways and Mechanisms of Action

This compound exerts its wide-ranging pharmacological effects by modulating multiple critical intracellular signaling pathways.[2][7] Its anticancer activity, in particular, is attributed to its ability to interfere with pathways controlling cell proliferation, survival, and metastasis.[8]

Key modulated pathways include:

  • PI3K/Akt/mTOR Pathway : this compound inhibits this crucial survival pathway, leading to decreased cell proliferation and the induction of apoptosis.[1][2]

  • NF-κB Pathway : It suppresses the activation of NF-κB, a key regulator of inflammation and cell survival, contributing to its anti-inflammatory and pro-apoptotic effects.[7][9]

  • Focal Adhesion Kinase (FAK) Signaling : By targeting FAK, this compound can inhibit cell migration, invasion, and survival.[2][7]

  • Autophagy : The compound has been shown to induce autophagy through the AMPK/mTOR pathway and can also inhibit autophagic degradation, leading to the accumulation of autophagosomes.[7]

G This compound's Inhibition of the Akt/GSK-3β/Cyclin D1 Pathway cluster_logic Mechanism This compound This compound Akt Akt (Protein Kinase B) This compound->Akt Inhibits Phosphorylation GSK3b GSK-3β Akt->GSK3b Inhibits Degradation Cyclin D1 Degradation CyclinD1 Cyclin D1 GSK3b->CyclinD1 Promotes Degradation Proliferation Cell Proliferation & G1/S Transition CyclinD1->Proliferation Promotes L1 1. This compound inhibits Akt. L2 2. Inhibition of Akt activates GSK-3β. L1->L2 L3 3. Active GSK-3β promotes Cyclin D1 degradation. L2->L3 L4 4. Reduced Cyclin D1 leads to cell cycle arrest and inhibits proliferation. L3->L4

This compound's inhibition of the Akt/GSK-3β/Cyclin D1 pathway.

Experimental Protocols

Reproducible and robust experimental design is crucial for evaluating the therapeutic potential of this compound. The following sections detail standard protocols for assessing its biological activities.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, serving as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow attachment.

  • Treatment : Treat cells with a series of this compound concentrations (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : Remove the treatment medium and add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization : Carefully remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement : Shake the plate for 5-10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.

Protein Expression Analysis: Western Blot

Western blotting is essential for investigating how this compound modulates the expression and phosphorylation status of key proteins in signaling pathways.

Methodology:

  • Cell Lysis : After treating cells with this compound, wash them with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[1][3]

  • Protein Quantification : Determine the protein concentration of the lysates using a BCA protein assay kit.[3]

  • SDS-PAGE : Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[3]

  • Protein Transfer : Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.[3]

  • Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with Tween 20) for 1 hour at room temperature.[10]

  • Antibody Incubation : Incubate the membrane with a specific primary antibody overnight at 4°C, followed by incubation with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1][10]

  • Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] Normalize band intensities to a loading control like β-actin or GAPDH.

Apoptosis Analysis: Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Methodology:

  • Cell Treatment & Harvesting : Treat cells with this compound to induce apoptosis. Harvest both adherent and floating cells.[6]

  • Cell Washing : Wash the cells twice with cold PBS.[6]

  • Resuspension : Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[6]

  • Staining : To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.[6]

  • Analysis : Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.[6] Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[6]

Pharmacokinetic Analysis in Rats

This protocol outlines a typical in vivo study to determine the pharmacokinetic parameters of this compound.

Methodology:

  • Animal Model : Male Sprague-Dawley rats are commonly used.[7]

  • Drug Administration : Administer this compound to fasted rats via oral gavage.[7]

  • Blood Sampling : Collect blood samples from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.[7]

  • Plasma Preparation : Separate plasma by centrifugation and store at -80°C until analysis.[7]

  • Sample Processing : Deproteinize plasma samples using acetonitrile, then centrifuge.[2]

  • UHPLC-MS/MS Analysis : Analyze the supernatant using a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method to quantify this compound concentrations.[2]

  • Pharmacokinetic Calculation : Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t₁/₂) using non-compartmental analysis.

G General Experimental Workflow for this compound Research Start Start: This compound Compound InVitro In Vitro Studies (Cancer Cell Lines) Start->InVitro InVivo In Vivo Studies (Animal Models, e.g., Rats) Start->InVivo Cytotoxicity Cytotoxicity Assay (e.g., MTT) InVitro->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) InVitro->Apoptosis Migration Migration/Invasion Assay (e.g., Wound Healing) InVitro->Migration Mechanism Mechanism Study (e.g., Western Blot) InVitro->Mechanism PK Pharmacokinetic (PK) Study (ADME) InVivo->PK Efficacy Antitumor Efficacy (e.g., Xenograft Model) InVivo->Efficacy Toxicity Toxicity Assessment InVivo->Toxicity Data Data Analysis & Drug Development Decisions Cytotoxicity->Data Apoptosis->Data Migration->Data Mechanism->Data PK->Data Efficacy->Data Toxicity->Data

General experimental workflow for this compound research.

Conclusion and Future Directions

This compound is a compelling natural product with a well-documented profile of potent biological activities, particularly in oncology.[7] Its ability to modulate numerous critical signaling pathways highlights its therapeutic potential. However, significant challenges, most notably its poor aqueous solubility and low oral bioavailability, must be overcome for successful clinical translation.

Future research should prioritize:

  • Formulation Strategies : Developing advanced drug delivery systems, such as nanoparticles, solid dispersions, or cyclodextrin (B1172386) inclusion complexes, to enhance solubility and bioavailability.

  • Pharmacokinetic Optimization : Conducting detailed metabolic and excretion studies to fully characterize its ADME profile.

  • Derivative Synthesis : Designing and synthesizing novel analogues of this compound to improve its pharmacokinetic properties, enhance potency, and reduce potential toxicity.[12]

By addressing these key areas, the scientific community can unlock the full therapeutic potential of this compound, paving the way for its development as a next-generation therapeutic agent for a range of diseases.

References

Fangchinoline's Interaction with FAK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant attention for its potential as an anti-cancer agent.[1][2] Emerging research has identified Focal Adhesion Kinase (FAK) as a key molecular target of this compound, mediating its effects on tumor cell proliferation, migration, and survival.[1][3][4] This technical guide provides an in-depth overview of the interaction between this compound and the FAK signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved molecular pathways.

Core Mechanism: Inhibition of FAK Phosphorylation

The primary mechanism by which this compound exerts its anti-tumor effects is through the inhibition of FAK phosphorylation.[3][4] Specifically, this compound has been shown to suppress the autophosphorylation of FAK at tyrosine residue 397 (Tyr397).[2][3] This phosphorylation event is a critical step in FAK activation, which subsequently triggers downstream signaling cascades that promote cancer progression. By inhibiting this initial activation step, this compound effectively abrogates the oncogenic functions of FAK.

Downstream Signaling Pathways Affected by this compound

The inhibition of FAK phosphorylation by this compound leads to the suppression of several downstream signaling pathways crucial for cancer cell survival and metastasis.[2][3]

  • FAK/Paxillin (B1203293)/MMP Pathway: this compound treatment has been observed to decrease the expression of paxillin and matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[2] This pathway is integral to the degradation of the extracellular matrix, a process essential for tumor cell invasion and metastasis.

  • FAK/PI3K/Akt Pathway: The FAK-mediated activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a well-established driver of cell survival and proliferation. This compound has been shown to reduce the phosphorylation of Akt at Ser308, thereby inhibiting this pro-survival pathway and promoting apoptosis in cancer cells.[2][5]

  • FAK/MEK/ERK Pathway: The Mitogen-activated protein kinase (MEK)/Extracellular signal-regulated kinase (ERK) pathway, another downstream target of FAK, is also inhibited by this compound.[3] This pathway plays a significant role in regulating cell proliferation and differentiation.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative data from various studies on the effects of this compound on cancer cells.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma12.41[1][4]
A875Melanoma16.20[1][4]
A549Lung CancerNot specified[3]
GBC-SDGallbladder CancerNot specified[5]

Table 2: In Vivo Tumor Growth Inhibition by this compound

Cancer ModelTreatment GroupMean Tumor Volume (mm³)Mean Tumor Weight (g)Reference
GBC-SD XenograftDMSO758.14 ± 293.181.07 ± 0.26[5]
GBC-SD XenograftThis compound256.89 ± 250.610.50 ± 0.24[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature regarding this compound's interaction with FAK signaling.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., A375, A875) are seeded in 96-well plates at a density of 5x10³ cells per well and cultured overnight.

  • Treatment: Cells are treated with varying concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control group, and the IC50 value is determined.

Transwell Invasion Assay
  • Chamber Preparation: Transwell inserts with 8 µm pore size are coated with Matrigel and placed in a 24-well plate.

  • Cell Seeding: Cancer cells, pre-treated with this compound for 24 hours, are seeded in the upper chamber in a serum-free medium.

  • Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% FBS).

  • Incubation: The plate is incubated for 24 hours to allow for cell invasion.

  • Cell Staining and Counting: Non-invading cells on the upper surface of the insert are removed. Invading cells on the lower surface are fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis
  • Cell Lysis: Cells treated with this compound are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against FAK, p-FAK (Tyr397), Akt, p-Akt, ERK, p-ERK, paxillin, MMP-2, MMP-9, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Secondary Antibody and Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow Visualizations

This compound's Inhibition of the FAK Signaling Pathway

FAK_Signaling_Inhibition cluster_extracellular Extracellular Matrix cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrin FAK FAK Integrin->FAK Activation This compound This compound pFAK p-FAK (Tyr397) This compound->pFAK FAK->pFAK Autophosphorylation Paxillin Paxillin pFAK->Paxillin PI3K PI3K pFAK->PI3K MEK MEK pFAK->MEK MMP2_9 MMP-2/9 Paxillin->MMP2_9 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Survival Survival pAkt->Survival ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Proliferation pERK->Proliferation Invasion Invasion/ Metastasis MMP2_9->Invasion

Caption: this compound inhibits FAK phosphorylation and downstream pathways.

Experimental Workflow for Assessing this compound's Effects

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Start: Cancer Cell Culture treatment Treatment with This compound (Varying Doses) start->treatment viability Cell Viability (MTT Assay) treatment->viability invasion Cell Invasion (Transwell Assay) treatment->invasion western Protein Expression (Western Blot) treatment->western ic50 IC50 Determination viability->ic50 invasion_quant Quantification of Invading Cells invasion->invasion_quant protein_quant Densitometry of Protein Bands western->protein_quant end Conclusion: Elucidation of this compound's Mechanism of Action ic50->end invasion_quant->end protein_quant->end

Caption: Workflow for evaluating this compound's anti-cancer effects.

Conclusion

The available evidence strongly supports the role of this compound as a potent inhibitor of the FAK signaling pathway. Its ability to suppress FAK phosphorylation and consequently block multiple downstream oncogenic pathways highlights its therapeutic potential in cancers where FAK is highly expressed or activated. Further preclinical and clinical investigations are warranted to fully elucidate the clinical utility of this compound as a targeted anti-cancer agent. It is important to note that some studies on this topic have been retracted, and researchers should critically evaluate the source of information.[6][7]

References

Methodological & Application

Application Notes and Protocols for Fangchinoline in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fangchinoline (B191232) is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has attracted significant scientific interest due to its diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and neuroprotective properties.[1][2] In oncological research, this compound has been shown to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), trigger autophagy, and cause cell cycle arrest in various cancer cell lines.[3][4] These effects are attributed to its ability to modulate multiple critical cellular signaling pathways.[1][3]

These application notes provide detailed protocols for investigating the effects of this compound in cell culture, with a focus on its anti-cancer properties. The information is intended to be a valuable resource for researchers in drug discovery and development.

Data Presentation

Table 1: In Vitro Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Duration (h)Citation
HET-1ANormal Esophageal Epithelial8.93Not Specified[5]
EC1Esophageal Squamous Cell3.042Not Specified[5]
K562Chronic Myelogenous Leukemia~524[6]
K562Chronic Myelogenous Leukemia~2.548[6]
N2AAPPNeuroblastoma>1024[7]
KKU-100Cholangiocarcinoma~5024[8]
Table 2: Effect of this compound on Cell Cycle Distribution
Cell LineConcentration (µM)Duration (h)% of Cells in G0/G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseCitation
K5620 (Control)2445.343.111.6[9]
K5622.52456.434.29.4[9]
K56252465.226.58.3[9]
K562102472.120.77.2[9]
K5620 (Control)4848.240.511.3[9]
K5622.54862.128.39.6[9]
K56254870.321.48.3[9]
K562104875.418.26.4[9]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several key signaling pathways that are often dysregulated in cancer.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. This compound has been identified as a potent inhibitor of this pathway.[1] It directly targets PI3K, leading to a reduction in the phosphorylation and activation of its primary downstream effector, Akt.[1][3] Inhibition of Akt, in turn, affects a multitude of downstream targets, leading to the induction of apoptosis and cell cycle arrest.[1][10] In gallbladder cancer cells, this compound suppresses the PI3K/Akt/XIAP axis, leading to apoptosis.[3][11][12]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., XIAP, Cyclin D1) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

This compound inhibits the PI3K/Akt signaling pathway.

Apoptosis Pathways: this compound induces apoptosis through both the intrinsic (mitochondrial) and extrinsic pathways. It modulates the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2.[10] This leads to the release of cytochrome c from the mitochondria and the activation of caspases-9 and -3.[10] this compound can also activate caspase-8, a key initiator of the extrinsic pathway.[10]

Apoptosis_Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

This compound induces apoptosis via the mitochondrial pathway.

Autophagy Signaling Pathway: In some cancer cells, this compound can induce autophagic cell death.[2][13] One mechanism involves the activation of the AMPK signaling pathway.[2] However, in other contexts, this compound has been shown to inhibit autophagic degradation at a late stage by blocking the fusion of autophagosomes with lysosomes.[14][15]

Experimental Protocols

Protocol 1: Preparation and Cell Treatment with this compound

This protocol outlines the general procedure for preparing this compound solutions and treating cultured cells.

Materials:

  • This compound powder

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Complete cell culture medium

  • Sterile microcentrifuge tubes

  • Cell culture plates or flasks

Procedure:

  • Stock Solution Preparation:

    • Prepare a 20 mM stock solution of this compound in DMSO.[2]

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

    • (Optional) Sterilize the stock solution by filtering through a 0.22 µm DMSO-compatible syringe filter.[2]

    • Aliquot the stock solution into sterile microcentrifuge tubes and store at -80°C to minimize freeze-thaw cycles.[2]

  • Cell Seeding:

    • Seed cells in culture plates or flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.[16]

    • Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.[16]

  • This compound Treatment:

    • Thaw an aliquot of the this compound stock solution at room temperature.[2]

    • Prepare a series of working concentrations by diluting the stock solution in a complete culture medium. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).[2]

    • Include a vehicle control with the same concentration of DMSO as the highest this compound treatment.[16]

    • Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.[2][16]

    • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[16]

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry

This protocol details the staining procedure for identifying apoptotic cells using an Annexin V-FITC/PI apoptosis detection kit.[16]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Cold Phosphate-Buffered Saline (PBS)

  • Flow cytometry tubes

Procedure:

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which may contain floating apoptotic cells).[16]

    • Wash the adherent cells with PBS and detach them using Trypsin-EDTA.[16]

    • Combine the detached cells with the collected medium.[16]

    • For suspension cells, directly collect the cells.[16]

  • Washing:

    • Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes.[16]

    • Discard the supernatant and wash the cell pellet twice with cold PBS.[16]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[16]

    • Add 5 µL of Annexin V-FITC to the cell suspension.[16]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[16]

    • Add 10 µL of Propidium Iodide (PI) to the cell suspension.[16]

  • Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[16]

    • Analyze the samples on a flow cytometer within one hour.[16]

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes how to analyze the cell cycle distribution of this compound-treated cells.[6][9]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Cold 70% ethanol (B145695)

  • Phosphate-Buffered Saline (PBS)

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest cells as described in Protocol 2, Step 1.

    • Wash the cells once with cold PBS.

    • Resuspend the cell pellet in cold 70% ethanol while gently vortexing to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS to remove residual ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis:

    • Analyze the stained cells using a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Assessment of Autophagy by Detection of LC3-II

This protocol provides a method for assessing autophagy by detecting the conversion of LC3-I to LC3-II via Western blotting.[14][15]

Materials:

  • This compound-treated and control cells (from Protocol 1)

  • Lysis buffer

  • Protein assay reagents

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3

  • Secondary antibody

  • Chemiluminescence detection reagents

Procedure:

  • Protein Extraction:

    • Harvest cells and lyse them in a suitable lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for LC3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence reagent.

  • Analysis:

    • The conversion of LC3-I to the lower migrating form, LC3-II, is indicative of autophagosome formation. An increase in the LC3-II/LC3-I ratio or the amount of LC3-II suggests an induction of autophagy.

Mandatory Visualization: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Acquisition & Interpretation Stock_Prep Prepare this compound Stock Solution (in DMSO) Treatment Treat Cells with this compound (various concentrations and durations) Stock_Prep->Treatment Cell_Seeding Seed Cells in Culture Plates/Flasks Cell_Seeding->Treatment Apoptosis Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Treatment->Cell_Cycle Autophagy Autophagy Assessment (Western Blot for LC3-II) Treatment->Autophagy Flow_Cytometry Flow Cytometry Apoptosis->Flow_Cytometry Cell_Cycle->Flow_Cytometry Western_Blot_Imaging Western Blot Imaging Autophagy->Western_Blot_Imaging Data_Analysis Data Analysis and Interpretation Flow_Cytometry->Data_Analysis Western_Blot_Imaging->Data_Analysis

References

Application Notes and Protocols: Determination of the IC50 of Fangchinoline in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-neoplastic properties across a variety of cancer cell lines.[1][2][3] Its therapeutic potential stems from its ability to modulate multiple critical cellular signaling pathways involved in cell proliferation, survival, apoptosis, and autophagy.[1][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines. It includes a summary of reported IC50 values, detailed experimental protocols for the MTT assay, and visual representations of the key signaling pathways affected by this compound.

Quantitative Data: IC50 Values of this compound in Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The IC50 values serve as a key metric for its potency. The table below summarizes the reported IC50 values of this compound across different cancer types.

Cancer TypeCell LineReported IC50 (µM)Reference
MelanomaA37512.41[4]
MelanomaA87516.20[4]
Esophageal Squamous Cell CarcinomaEC13.042[5]
Esophageal Squamous Cell CarcinomaECA1091.294[5]
Esophageal Squamous Cell CarcinomaKyse4502.471[5]
Esophageal Squamous Cell CarcinomaKyse1502.22[5]
Hepatocellular CarcinomaHepG2~5[6][7]
Hepatocellular CarcinomaPLC/PRF/5~5[6][7]
Non-Small Cell Lung CancerA5490.26 (for derivative 2h)[8][9]
Bladder CancerT24Concentration-dependent inhibition[10]
Bladder Cancer5637Concentration-dependent inhibition[10]

Note: IC50 values can vary depending on the experimental conditions, such as the assay used and the incubation time.

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting several key signaling pathways. Understanding these mechanisms is crucial for its development as a therapeutic agent.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[1] this compound has been shown to be a potent inhibitor of this pathway by reducing the expression of PI3K, which leads to decreased phosphorylation and activation of its downstream effector, Akt.[1] This inhibition affects downstream targets like Cyclin D1, leading to G1 cell cycle arrest, and modulates the expression of Bcl-2 family proteins to promote apoptosis.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., Cyclin D1, Bcl-2 family) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation This compound This compound This compound->PI3K

This compound inhibits the PI3K/Akt survival pathway.

FAK/MEK/ERK Signaling Pathway

Focal Adhesion Kinase (FAK) is a critical mediator of cell migration, invasion, and survival. In the A549 lung adenocarcinoma cell line, this compound has been shown to inhibit the phosphorylation of FAK and its downstream pathways, including the FAK-MEK-ERK1/2 cascade.[4] This inhibition leads to a reduction in cell proliferation and metastasis.[4]

FAK_MEK_ERK_Pathway Integrin Integrin Signaling FAK FAK Integrin->FAK MEK MEK FAK->MEK activates ERK ERK1/2 MEK->ERK activates Transcription Transcription Factors ERK->Transcription Metastasis Cell Proliferation & Metastasis Transcription->Metastasis This compound This compound This compound->FAK inhibits phosphorylation

This compound targets FAK and its downstream pathways.

Autophagy Induction via AMPK/mTOR Pathway

In some cancer cells, such as colorectal and bladder cancer, this compound induces autophagy.[10][11] This process can be either cytoprotective or lead to autophagic cell death.[4][6] this compound has been shown to activate the AMPK/mTOR/ULK1 signaling pathway, leading to the induction of autophagy.[11] In human hepatocellular carcinoma cells, this compound can induce autophagic cell death through the p53/sestrin2/AMPK signaling pathway.[6]

Autophagy_Pathway AMPK AMPK mTOR mTOR AMPK->mTOR inhibits ULK1 ULK1 mTOR->ULK1 inhibits Autophagy Autophagy ULK1->Autophagy This compound This compound This compound->AMPK activates

This compound induces autophagy via the AMPK/mTOR pathway.

Experimental Protocol: IC50 Determination using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12] The concentration of these crystals, determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.[12]

Experimental Workflow

MTT_Workflow A 1. Cell Seeding Seed cells in a 96-well plate and incubate overnight. B 2. Drug Treatment Treat cells with serial dilutions of this compound. A->B C 3. Incubation Incubate for 24, 48, or 72 hours. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Solubilization Add DMSO or other solvent to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at 570 nm. E->F G 7. Data Analysis Calculate % viability and determine IC50 value. F->G

Step-by-step workflow for the MTT assay.

Materials and Reagents

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound (dissolved in DMSO to prepare a stock solution)[7]

  • Phosphate-buffered saline (PBS), pH 7.4[13]

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS)[13]

  • Dimethyl sulfoxide (B87167) (DMSO)[13]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure

  • Cell Seeding:

    • Culture the selected cancer cell line to 70-80% confluency.

    • Wash the cells with PBS and detach them using Trypsin-EDTA.

    • Resuspend the cells in complete medium and perform a cell count.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 1,000-10,000 cells/well.[13]

    • Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow cell attachment.[7]

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.[7]

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. It is recommended to perform a wide range of dilutions for the initial experiment.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used in the dilutions) and a "no-cell control" (medium only, for background absorbance).[7][12]

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[7]

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[13]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible.[13]

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.[13]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]

    • Gently shake the plate for 10 minutes to ensure complete dissolution.[13]

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

Data Analysis and Interpretation

  • Correct Absorbance: Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings.[12]

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control Cells) x 100

  • Determine IC50:

    • Plot the percent viability against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value, which is the concentration of this compound that results in 50% cell viability.[12]

This compound is a promising natural compound that exerts potent anti-cancer effects by modulating critical cellular signaling pathways.[1][4] The accurate determination of its IC50 value is a crucial first step in evaluating its therapeutic potential for specific cancer types. The protocol provided in this document offers a reliable and standardized method for assessing the in vitro activity of this compound, providing a solid foundation for further preclinical and clinical development.

References

Application Notes and Protocols for Fangchinoline in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties in a variety of preclinical models.[1][2] It exerts its therapeutic effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis.[3][4] This document provides detailed application notes and protocols for the design and execution of in vivo xenograft studies to evaluate the efficacy of this compound in various cancer models.

Data Presentation: Summary of In Vivo Xenograft Models

The following tables summarize quantitative data from various studies utilizing this compound in xenograft models, providing a comparative overview of experimental parameters and outcomes.

Table 1: this compound Monotherapy in Xenograft Models

Cancer TypeCell LineAnimal ModelThis compound Dosage & AdministrationKey FindingsReference(s)
Breast CancerMDA-MB-231Nude MiceNot specified33% tumor growth repression; Down-regulation of CD117 and Ki67; Up-regulation of p27; Induction of apoptosis.[5][6]
Colon AdenocarcinomaDLD-1Nude Mice0.5 mg/ml (in 0.1 ml), i.p., 3 times/week for 4 weeksSignificant repression of tumor growth; Promotion of apoptosis.[7]
Conjunctival MelanomaCM-AS16NCG Mice50 mg/kg/day, i.p.Significant inhibition of tumor growth.[8]
OsteosarcomaNot SpecifiedBalb/c MiceNot specifiedSuppression of subcutaneous tumor growth.[3]
Prostate CancerPC-3Nude MiceNot specifiedInhibition of tumor growth; Induction of apoptosis; Decreased proteasome activities in xenografts.[1]

Table 2: this compound in Combination Therapy Xenograft Models

Cancer TypeCell LineAnimal ModelCombination TreatmentKey FindingsReference(s)
Ovarian CancerOVCAR-3NOD SCID MiceThis compound (7 mg/kg, i.v., weekly) + Cisplatin (B142131) (3 mg/kg, i.v., weekly)Enhanced anti-cancer effects compared to cisplatin alone.[3][9]

Experimental Protocols

This section provides a detailed, representative protocol for an in vivo xenograft study with this compound. This protocol can be adapted for different cancer cell lines and animal models based on the data presented in the tables above.

Protocol: Subcutaneous Xenograft Model for Efficacy Evaluation of this compound

1. Materials and Reagents:

  • Cancer cell line of interest (e.g., OVCAR-3, DLD-1, MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (or other appropriate extracellular matrix)

  • This compound

  • Vehicle for this compound (e.g., DMSO and 10% 2-hydroxypropyl-β-cyclodextrin)[9]

  • Immunocompromised mice (e.g., Nude, SCID, NOD SCID), 6-8 weeks old, female

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Calipers for tumor measurement

  • Syringes and needles

2. Animal Handling and Acclimatization:

  • All animal procedures should be performed in accordance with institutional guidelines and approved by the Institutional Animal Care and Use Committee (IACUC).

  • Upon arrival, allow mice to acclimatize to the facility for at least one week.

  • House animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light/dark cycle. Provide ad libitum access to sterile food and water.

3. Cell Preparation and Implantation:

  • Culture cancer cells to ~80% confluency.

  • Harvest cells using trypsinization and wash with sterile PBS.

  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (e.g., 1 x 10^7 cells/ml for DLD-1, 1 x 10^6 cells for OVCAR-3).[7][10] Keep on ice.

  • Anesthetize the mice.

  • Inject the cell suspension (e.g., 0.1-0.2 ml) subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.

  • Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

5. This compound Preparation and Administration:

  • Prepare this compound solution by first dissolving it in a small amount of DMSO and then diluting to the final concentration with a suitable vehicle like 10% 2-hydroxypropyl-β-cyclodextrin.[9]

  • The dosage and administration route will depend on the specific cancer model (refer to Tables 1 and 2). For example:

    • For an ovarian cancer model, administer 7 mg/kg this compound intravenously once weekly.[3][9]

    • For a colon cancer model, administer a 0.5 mg/ml solution (in a 0.1 ml volume) intraperitoneally three times a week.[7]

  • Administer the vehicle solution to the control group following the same schedule.

6. Efficacy Evaluation and Endpoint Analysis:

  • Continue to monitor tumor volume and body weight throughout the study.

  • At the end of the study (e.g., after 3-4 weeks of treatment), euthanize the mice.

  • Excise the tumors and measure their final weight and volume.

  • A portion of the tumor can be fixed in formalin for immunohistochemical analysis (e.g., Ki67, cleaved caspase-3) or snap-frozen for western blotting to analyze protein expression.

Mandatory Visualizations

Signaling Pathways and Experimental Workflow

fangchinoline_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates ERK ERK EGFR->ERK Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates NFkB NF-κB Akt->NFkB Activates Proliferation Cell Proliferation (Cyclin D1, c-Myc) mTOR->Proliferation Promotes NFkB->Proliferation Promotes ERK->Proliferation Promotes AMPK AMPK AMPK->mTOR Inhibits Proteasome Proteasome Apoptosis Apoptosis (Bcl-2, Bax, Caspases) Proteasome->Apoptosis Inhibits This compound This compound This compound->PI3K Inhibits This compound->Akt Inhibits This compound->mTOR Inhibits This compound->NFkB Inhibits This compound->ERK Inhibits This compound->AMPK Activates This compound->Proteasome Inhibits Metastasis Metastasis (MMPs)

Caption: Signaling pathways modulated by this compound in cancer cells.

xenograft_workflow start Start: Cancer Cell Culture cell_prep Cell Preparation (Harvesting & Resuspension) start->cell_prep implantation Subcutaneous Implantation into Immunocompromised Mice cell_prep->implantation tumor_growth Tumor Growth Monitoring (Caliper Measurement) implantation->tumor_growth randomization Randomization into Groups (Control & Treatment) tumor_growth->randomization treatment Treatment Administration (this compound or Vehicle) randomization->treatment monitoring Continued Monitoring (Tumor Volume & Body Weight) treatment->monitoring endpoint Endpoint: Euthanasia & Tumor Excision monitoring->endpoint analysis Analysis (Tumor Weight, IHC, Western Blot) endpoint->analysis end End of Study analysis->end

Caption: Experimental workflow for a this compound in vivo xenograft study.

References

Application Notes and Protocols for Determining Cell Viability Following Fangchinoline Treatment

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on assessing the cytotoxic effects of Fangchinoline on various cell lines. The protocols detailed below outline the necessary steps for conducting cell viability assays and analyzing the resultant data.

Introduction

This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties in preclinical studies.[1] It exerts its effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][2] Accurate assessment of its cytotoxic potential is crucial for further drug development. This document provides detailed protocols for the widely used MTT and CCK-8 cell viability assays to determine the half-maximal inhibitory concentration (IC50) of this compound.

Data Presentation: Efficacy of this compound Across Various Cancer Cell Lines

The cytotoxic and anti-proliferative effects of this compound have been documented across a range of cancer cell lines. The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are a key measure of its potency.[1] The tables below summarize the IC50 values of this compound in different cancer cell lines as reported in various studies.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

Cancer TypeCell LineIncubation Time (hours)IC50 Value (µM)Assay Method
Esophageal Squamous Cell CarcinomaEC1483.042ATPlite
Esophageal Squamous Cell CarcinomaECA109481.294ATPlite
Esophageal Squamous Cell CarcinomaKyse450482.471ATPlite
Esophageal Squamous Cell CarcinomaKyse150482.22ATPlite
Hepatocellular CarcinomaHepG224~5Not Specified
Hepatocellular CarcinomaPLC/PRF/524~5Not Specified
Colon AdenocarcinomaDLD-1484.53MTT Assay
Colon AdenocarcinomaLoVo485.17MTT Assay
MelanomaWM9Not Specified1.07 (for derivative 4g)Not Specified
Non-small Cell Lung CancerA549Not Specified0.26 (for derivative 2h)CCK-8 Assay

Note: The IC50 values can vary depending on the specific experimental conditions, including cell density, treatment duration, and the assay used.[3]

Experimental Protocols

Accurate and reproducible cell viability data is contingent on meticulous experimental execution. Below are detailed protocols for the MTT and CCK-8 assays, two common methods for assessing cytotoxicity.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)[5][6]

  • DMSO (Dimethyl sulfoxide)[7]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to the logarithmic growth phase.[8]

    • Trypsinize and resuspend cells in complete medium.

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.[6]

    • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.[6]

  • This compound Treatment:

    • Prepare a series of dilutions of this compound from the stock solution in complete culture medium. A suggested concentration range is 0.1, 1, 5, 10, 25, 50, and 100 µM.[6]

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).[3]

    • After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.[6]

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Assay:

    • Following the incubation period, remove the medium containing this compound.[6]

    • Add 100 µL of fresh, serum-free medium and 20 µL of MTT solution (5 mg/mL) to each well.[6]

    • Incubate the plate for 4 hours at 37°C in the dark.[6]

    • Carefully remove the MTT-containing medium without disturbing the formazan crystals.[6]

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.[6]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100.[6]

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.[6]

Protocol 2: CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is a sensitive colorimetric assay that utilizes a highly water-soluble tetrazolium salt (WST-8), which is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye.[9] The amount of formazan generated is directly proportional to the number of living cells.[10]

Materials:

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Cell Counting Kit-8 (CCK-8) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[9][11]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium and add 100 µL of the this compound-containing medium to each well.[11]

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.[9][11]

    • Incubate the plate for 1-4 hours at 37°C.[9][11]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 450 nm using a microplate reader.[9][11]

    • Calculate cell viability as a percentage of the vehicle control.[11]

    • Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by targeting multiple signaling pathways that are critical for tumor cell survival and proliferation. A key mechanism is the inhibition of the PI3K/Akt pathway, which is frequently overactive in many cancers.[1][12] Furthermore, this compound has been shown to suppress the EGFR signaling pathway, which plays a crucial role in cell growth and differentiation.[13]

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Cell Viability Assay

The following diagram outlines the general workflow for determining the effect of this compound on cell viability using either the MTT or CCK-8 assay.

Caption: Workflow of the in vitro cell viability assay.

References

Fangchinoline's Impact on Cancer Cell Proliferation: A Detailed Examination Using Colony Formation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fangchinoline, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties across a variety of preclinical models.[1][2] This compound has been shown to inhibit tumor cell proliferation, metastasis, and induce programmed cell death, including apoptosis and autophagy.[1] One of the fundamental methods to assess the anti-proliferative effects of a compound in vitro is the colony formation assay. This assay evaluates the ability of a single cell to undergo unlimited division and form a colony, a hallmark of tumorigenicity. These application notes provide a comprehensive guide to utilizing the colony formation assay to evaluate the efficacy of this compound against various cancer cell lines, supported by detailed protocols and a summary of its effects on key signaling pathways.

Data Presentation: Efficacy of this compound in Colony Formation Assays

This compound has been shown to inhibit the colony-forming ability of various cancer cell lines in a dose-dependent manner. The following table summarizes the quantitative data from several studies.

Cell LineCancer TypeThis compound Concentration (µM)Observed Effect on Colony FormationReference
DLD-1Colon Adenocarcinoma0, 2.5, 5Significant inhibition of colony formation at 5 µM.[3]
LoVoColon Adenocarcinoma0, 2.5, 5Significant inhibition of colony formation at 5 µM.[3]
EC1Esophageal Squamous Cell CarcinomaNot specifiedDose-dependent inhibition of colony formation.[4]
ECA109Esophageal Squamous Cell CarcinomaNot specifiedDose-dependent inhibition of colony formation.[4]
Kyse450Esophageal Squamous Cell CarcinomaNot specifiedDose-dependent inhibition of colony formation.[4]
Kyse150Esophageal Squamous Cell CarcinomaNot specifiedDose-dependent inhibition of colony formation.[4]
SGC7901Gastric CancerConcentration-dependentEffective suppression of proliferation.[5]
BGC823Gastric CancerConcentration-dependentEffective suppression of proliferation.[5]
A549Non-small cell lung cancerNot specifiedReduction in proliferation and invasion ability.[6]

Experimental Protocols

Preparation of this compound Stock Solution

Proper dissolution and handling of this compound are critical for reproducible results.[7]

Materials:

  • This compound powder (purity >98%)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

Protocol:

  • Calculate Mass: Determine the required mass of this compound to prepare a stock solution of a desired concentration (e.g., 20 mM).

  • Weighing: In a sterile environment, accurately weigh the calculated amount of this compound powder.

  • Dissolution: Add the appropriate volume of sterile DMSO to the powder.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[7]

  • Storage: Aliquot the stock solution into sterile tubes and store at -80°C to minimize freeze-thaw cycles.[7]

Colony Formation Assay Protocol

This protocol provides a step-by-step guide for assessing the effect of this compound on the colony-forming ability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 6-well plates

  • Methanol (B129727)

  • 0.5% (w/v) Crystal Violet solution (in 25% methanol)

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells/well) in 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be 0.1 to 10 µM.[8]

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation:

    • Incubate the plates for 7-14 days, or until colonies are visible to the naked eye in the control wells. The incubation time will vary depending on the cell line's growth rate.

  • Fixation and Staining:

    • Gently wash the cells twice with PBS.

    • Fix the colonies by adding 1 mL of methanol to each well and incubating for 20 minutes at room temperature.[9]

    • Carefully remove the methanol and add 1 mL of 0.5% crystal violet solution to each well.

    • Incubate for 40 minutes at room temperature.[9]

  • Washing and Drying:

    • Remove the crystal violet solution and gently wash the plates with deionized water until the background is clean.

    • Allow the plates to air dry overnight.

  • Colony Counting and Analysis:

    • Scan the plates for a visual record.

    • Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.

    • Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:

      • PE = (Number of colonies formed / Number of cells seeded) x 100%

      • SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)

Visualization of Workflow and Signaling Pathways

To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Incubation & Staining cluster_3 Analysis a Trypsinize and Count Cells b Seed Cells in 6-well Plates a->b d Treat Cells with this compound b->d c Prepare this compound Dilutions c->d e Incubate for 7-14 Days d->e f Fix with Methanol e->f g Stain with Crystal Violet f->g h Wash and Dry Plates g->h i Count Colonies h->i j Calculate Plating Efficiency & Surviving Fraction i->j

Caption: Experimental workflow for the colony formation assay with this compound.

This compound exerts its anti-cancer effects by modulating several key signaling pathways that are often dysregulated in cancer.[2] A primary target is the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[10]

G cluster_pathway This compound's Effect on PI3K/Akt Signaling This compound This compound PI3K PI3K This compound->PI3K Inhibits EGFR EGFR EGFR->PI3K Akt Akt PI3K->Akt Downstream Downstream Effectors (e.g., Cyclin D1, XIAP) Akt->Downstream Proliferation Cell Proliferation & Survival (Colony Formation) Downstream->Proliferation

Caption: Simplified diagram of this compound inhibiting the PI3K/Akt signaling pathway.

By inhibiting the PI3K/Akt pathway, this compound leads to the suppression of downstream effectors like Cyclin D1 and the X-linked inhibitor of apoptosis protein (XIAP), ultimately resulting in cell cycle arrest and apoptosis.[10] In some cancers, such as colon adenocarcinoma, this compound has been shown to suppress the EGFR-PI3K/AKT signaling pathway.[3][11] Furthermore, it has been observed to inhibit the phosphorylation of Focal Adhesion Kinase (FAK) and its downstream pathways, FAK-Akt and FAK-MEK-ERK1/2, in lung adenocarcinoma cells.[1] It also suppresses the NF-κB and AP-1 pathways, which are critical regulators of carcinogenesis.[12][13] This multi-targeted approach contributes to its potent anti-proliferative and pro-apoptotic effects observed in colony formation assays.

References

Fangchinoline Administration in Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the administration of fangchinoline (B191232) in animal studies, focusing on oral, intravenous, and intraperitoneal routes. This document includes detailed experimental protocols, comparative pharmacokinetic data, and visualizations of relevant signaling pathways to support preclinical research and drug development.

Introduction

This compound, a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and antihypertensive effects.[1] Effective preclinical evaluation of this compound necessitates a thorough understanding of its pharmacokinetic profile and appropriate administration methodologies in animal models. This document outlines standardized protocols for oral, intravenous, and intraperitoneal administration of this compound in rats and mice, and provides a summary of its known pharmacokinetic parameters and effects on key signaling pathways.

Pharmacokinetic Profile of this compound

Current research indicates that this compound exhibits poor and variable absorption following oral administration in rats.[1] This is largely attributed to its interaction with the efflux transporter P-glycoprotein (P-gp), which is highly expressed in the intestinal epithelium and limits its absorption.[1] Co-administration with other herbal components has been shown to delay its absorption rate, as evidenced by a longer time to reach maximum plasma concentration (Tmax).[2][3]

Quantitative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for this compound following different administration routes in rats and mice.

Table 1: Oral Administration of this compound in Rats

FormulationDoseTmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Reference
Fangji Huangqi Decoction18.1 g/kg (crude drug)1.33 ± 0.4710.89 ± 2.0146.12 ± 11.23[1]
Single CompoundNot SpecifiedLonger Tmax compared to decoctionNot SpecifiedNot Specified[2][3]

Note: Data on intravenous and intraperitoneal pharmacokinetic parameters for this compound are limited in publicly available literature. The tables below are structured for the inclusion of such data as it becomes available. For comparative purposes, researchers may consider analyzing structurally similar bisbenzylisoquinoline alkaloids.

Table 2: Intravenous Administration of this compound in Rats (Data Template)

FormulationDose (mg/kg)Cmax (ng/mL)t½ (h)AUC (ng·h/mL)Bioavailability (%)

Table 3: Intraperitoneal Administration of this compound in Mice (Data Template)

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)

Experimental Protocols

The following are detailed protocols for the administration of this compound via oral gavage, intravenous injection, and intraperitoneal injection in rats and mice.

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise dose of this compound directly into the stomach of a rat.

Materials:

  • This compound solution/suspension

  • Appropriately sized gavage needle (e.g., 16-18 gauge for adult rats)[4]

  • Syringe

  • Animal scale

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation: Weigh the rat to determine the correct dosage volume. The maximum recommended volume is 10-20 ml/kg.[5]

  • Gavage Needle Preparation: Measure the gavage needle from the tip of the rat's nose to the last rib to ensure proper insertion length and mark the needle.[5]

  • Restraint: Gently but firmly restrain the rat to immobilize its head and body. The head should be extended to create a straight line with the esophagus.[5]

  • Insertion: Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[4][6][7][8]

  • Administration: Once the needle is in the correct position, slowly administer the this compound solution.

  • Withdrawal: Gently remove the gavage needle along the same path of insertion.

  • Monitoring: Observe the animal for at least 10-15 minutes post-administration for any signs of distress, such as labored breathing or choking.[6]

Protocol 2: Intravenous (Tail Vein) Injection in Rats

Objective: To administer this compound directly into the systemic circulation for rapid distribution.

Materials:

  • This compound solution (sterile and filtered)

  • 25-27 gauge needle[9]

  • 1 mL or 3 mL syringe[9]

  • Rat restrainer

  • Heat source (e.g., heat lamp or warming pad)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation: Place the rat in a restrainer, leaving the tail exposed.

  • Vein Dilation: Warm the tail using a heat source to dilate the lateral tail veins, making them more visible and accessible.[10]

  • Site Preparation: Clean the tail with 70% ethanol.

  • Injection: Insert the needle, bevel up, into one of the lateral tail veins at a shallow angle. A flash of blood in the hub of the needle may indicate successful entry.

  • Administration: Slowly inject the this compound solution. The vein should blanch as the solution is administered. If swelling occurs, the needle is not in the vein and should be repositioned.

  • Withdrawal and Pressure: After injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Monitoring: Return the rat to its cage and monitor for any adverse reactions.

Protocol 3: Intraperitoneal Injection in Mice

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • This compound solution/suspension

  • 25-30 gauge needle[11]

  • 1 mL syringe

  • 70% ethanol

  • Gauze pads

Procedure:

  • Animal Preparation: Weigh the mouse to calculate the correct dosage. The maximum recommended volume is typically < 10 ml/kg.[12]

  • Restraint: Gently restrain the mouse by the scruff of the neck, allowing the abdomen to be exposed. Tilt the mouse's head slightly downward.[11][13]

  • Site Identification: Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[13][14]

  • Site Preparation: Clean the injection site with 70% ethanol.

  • Injection: Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.[11][14]

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or intestinal contents) is aspirated. If fluid is drawn, reposition the needle.

  • Administration: Inject the this compound solution into the peritoneal cavity.

  • Withdrawal: Remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for any signs of discomfort or adverse effects.

Signaling Pathway Modulation by this compound

This compound has been shown to exert its therapeutic effects by modulating key cellular signaling pathways, primarily the PI3K/Akt and NF-κB pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth. This compound has been demonstrated to inhibit this pathway, leading to anti-tumor effects.

PI3K_Akt_Pathway Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates Downstream Targets Proliferation, Survival, Growth Akt->Downstream Targets This compound This compound This compound->PI3K inhibits

Caption: this compound inhibits the PI3K/Akt signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a crucial role in inflammation and cell survival. This compound can suppress the activation of this pathway, contributing to its anti-inflammatory and anti-cancer properties.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK Complex IKKα/β/γ Inflammatory Stimuli->IKK Complex activate IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB NF-κB (p50/p65) IκBα->NF-κB sequesters Gene Transcription Inflammation, Cell Survival, Proliferation NF-κB->Gene Transcription translocates to nucleus and promotes Nucleus Nucleus This compound This compound This compound->IKK Complex inhibits

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Workflow for Pharmacokinetic Studies

A typical workflow for assessing the pharmacokinetics of this compound in animal models is outlined below.

PK_Workflow Animal Dosing Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Time points Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Centrifugation Sample Analysis LC-MS/MS Analysis Plasma Separation->Sample Analysis Data Analysis Pharmacokinetic Modeling Sample Analysis->Data Analysis

Caption: Experimental workflow for pharmacokinetic analysis.

References

Preparing Fangchinoline Stock Solutions in DMSO: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232) is a bisbenzylisoquinoline alkaloid naturally found in the root of Stephania tetrandra. It has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and anti-HIV-1 properties.[1] Accurate and reproducible in vitro and in vivo studies rely on the correct preparation and storage of this compound stock solutions. Due to its hydrophobic nature, this compound is practically insoluble in water, making dimethyl sulfoxide (B87167) (DMSO) the solvent of choice for creating high-concentration stock solutions for experimental use.[2]

This document provides detailed application notes and protocols for the preparation, storage, and handling of this compound stock solutions in DMSO to ensure experimental consistency and accuracy.

Physicochemical Properties and Solubility

A thorough understanding of this compound's properties is essential for its effective use in research.

PropertyValueSource
CAS Number 436-77-1[1][3][4][5][6]
Molecular Formula C₃₇H₄₀N₂O₆[1][4]
Molecular Weight 608.72 g/mol [3][5][7]
Appearance White to off-white/light yellow powder/solid[3][4]
Purity ≥98% (HPLC)[4][5]
Solubility in DMSO 40 - 100 mg/mL[2][7][8]
(~65.7 mM - 164.3 mM)[2][7][8]
Solubility in Ethanol 3 - 4 mg/mL[2]
Solubility in Water Insoluble[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM this compound stock solution, a commonly used concentration in cell culture experiments.

Materials:

  • This compound powder (purity ≥98%)

  • Anhydrous, sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves

Procedure:

  • Calculations:

    • Molecular Weight (MW) of this compound = 608.72 g/mol

    • To prepare a 10 mM (0.01 mol/L) solution, you will need 0.01 moles per liter of solvent.

    • Mass (g) = Molarity (mol/L) * Volume (L) * MW ( g/mol )

    • For 1 mL (0.001 L) of a 10 mM stock solution: Mass = 0.01 mol/L * 0.001 L * 608.72 g/mol = 0.00060872 g = 0.60872 mg

    • It is recommended to prepare a larger volume (e.g., 5 or 10 mL) to improve weighing accuracy. For 10 mL, you would need 6.0872 mg of this compound.

  • Weighing:

    • In a chemical fume hood, accurately weigh the calculated amount of this compound powder using a calibrated analytical balance.

    • Transfer the powder to a sterile conical tube or vial appropriate for the final volume.

  • Dissolution:

    • Add the calculated volume of anhydrous, sterile DMSO to the tube containing the this compound powder.

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

    • Visually inspect the solution to ensure there are no visible particles. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be applied.[9]

  • Sterilization (Optional):

    • For cell culture applications requiring absolute sterility, the stock solution can be sterilized by filtration through a 0.22 µm syringe filter that is compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can lead to compound precipitation and degradation.[9]

    • Label each vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term storage (stable for up to one year).[7][8] For short-term storage, -20°C is suitable for up to one month.[7][8] The solid powder should be stored at -20°C and is stable for up to three years.[7]

Protocol 2: Preparation of Working Solutions for Cell Culture

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thaw Stock Solution:

    • Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.

  • Calculate Dilution:

    • Determine the volume of the stock solution required to achieve the desired final concentration in your cell culture medium.

    • For example, to prepare 10 mL of medium with a final this compound concentration of 10 µM:

      • Use the formula: C₁V₁ = C₂V₂

        • C₁ = 10 mM (10,000 µM)

        • V₁ = Volume of stock solution to add

        • C₂ = 10 µM

        • V₂ = 10 mL

      • (10,000 µM) * V₁ = (10 µM) * (10 mL)

      • V₁ = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

    • Therefore, you would add 10 µL of the 10 mM stock solution to 10 mL of cell culture medium.

  • Prepare Working Solution:

    • Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium.

    • Mix thoroughly by gentle pipetting or inverting the tube.

  • Vehicle Control:

    • It is critical to include a vehicle control in your experiments. Prepare a corresponding culture medium containing the same final concentration of DMSO as the this compound-treated samples. In the example above, this would be 0.1% DMSO (10 µL in 10 mL).

Visualized Workflows and Pathways

G cluster_0 Preparation of this compound Stock Solution start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex Until Dissolved dissolve->vortex sterilize Sterile Filter (Optional) vortex->sterilize aliquot Aliquot into Cryovials sterilize->aliquot store Store at -80°C aliquot->store end End store->end G cluster_1 This compound's Effect on PI3K/Akt and NF-κB Signaling fang This compound pi3k PI3K fang->pi3k ikk IKK fang->ikk akt Akt pi3k->akt proliferation Cell Proliferation, Survival akt->proliferation ikb IκB ikk->ikb inhibits nfkb NF-κB (p65) ikb->nfkb nucleus Nucleus nfkb->nucleus translocates translocation Nuclear Translocation degradation Degradation

References

Application Notes: Fangchinoline Treatment for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals.

Abstract: Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid derived from Stephania tetrandra, has demonstrated significant anti-neoplastic properties across a spectrum of cancer cell lines.[1] A primary mechanism underlying its anti-tumor efficacy is the induction of programmed cell death, or apoptosis. The effectiveness of this compound is highly dependent on both the concentration and the duration of exposure. This document provides a comprehensive guide to determining the appropriate treatment duration for in vitro cytotoxicity assays, summarizes key quantitative data on its efficacy, details standard experimental protocols, and illustrates the core signaling pathways modulated by the compound. Treatment durations typically range from 24 to 72 hours, with the half-maximal inhibitory concentration (IC50) values varying accordingly across different cell lines.[2][3][4]

Quantitative Data Summary: IC50 Values

The cytotoxic potency of this compound varies among different cancer cell types and is directly influenced by the treatment duration. The following table summarizes key quantitative findings from multiple studies.

Cancer TypeCell LineIC50 (µM)Duration (h)Assay Type
Esophageal Squamous Cell CarcinomaEC13.042Not SpecifiedATPlite
Esophageal Squamous Cell CarcinomaECA1091.294Not SpecifiedATPlite
Esophageal Squamous Cell CarcinomaKyse4502.471Not SpecifiedATPlite
Esophageal Squamous Cell CarcinomaKyse1502.22Not SpecifiedATPlite
Normal Esophageal EpithelialHET-1A8.93Not SpecifiedNot Specified
MelanomaA37512.41Not SpecifiedNot Specified
MelanomaA87516.20Not SpecifiedNot Specified
Hepatocellular CarcinomaHepG2~524Not Specified
Hepatocellular CarcinomaPLC/PRF/5~524Not Specified

General Experimental Workflow

The investigation of this compound's cytotoxic effects typically follows a structured workflow, beginning with in vitro screening to determine potency (IC50) and progressing to mechanistic studies. The duration of treatment is a critical parameter at each stage.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Cell Culture (Select appropriate cell line) FangchinolinePrep 2. This compound Preparation (Dissolve in DMSO, prepare dilutions) CellSeeding 3. Cell Seeding (Plate cells in 96-well plates) Treatment 4. Treatment (Incubate with this compound for 24, 48, or 72 hours) CellSeeding->Treatment 24h incubation Assay 5. Cytotoxicity Assay (e.g., MTT or LDH Assay) Treatment->Assay Select duration (24, 48, 72h) DataCollection 6. Data Collection (Measure absorbance) Assay->DataCollection Analysis 7. Data Analysis (Calculate % viability, determine IC50) DataCollection->Analysis G This compound This compound PI3K PI3K This compound->PI3K Akt Akt PI3K->Akt XIAP XIAP Akt->XIAP Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis XIAP->Apoptosis G This compound This compound IKK IKK This compound->IKK AP1 AP-1 This compound->AP1 TNFa TNF-α TNFa->IKK NFkB NF-κB IKK->NFkB SurvivalGenes Cell Survival Genes NFkB->SurvivalGenes AP1->SurvivalGenes Apoptosis Apoptosis SurvivalGenes->Apoptosis

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra, has demonstrated significant anti-neoplastic properties in a variety of cancer cell lines. Its cytotoxic effects are attributed to several mechanisms, including the induction of apoptosis, autophagy, and cell cycle arrest. These processes are mediated through the modulation of key cellular signaling pathways, positioning this compound as a compound of interest for cancer research and drug development.

This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, a summary of its efficacy across various cancer cell lines, and an overview of the primary signaling pathways involved in its mechanism of action.

Data Presentation: Quantitative Summary of this compound Cytotoxicity

This compound has been shown to inhibit the proliferation of a diverse range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are dependent on the specific cell line and the duration of exposure. The following table summarizes the IC50 values for this compound in various cancer cell lines as reported in the scientific literature.

Cancer TypeCell LineIC50 Value (µM)AssayReference
Esophageal Squamous Cell CarcinomaEC13.042ATPlite[1]
Esophageal Squamous Cell CarcinomaECA1091.294ATPlite[1]
Esophageal Squamous Cell CarcinomaKyse4502.471ATPlite[1]
Esophageal Squamous Cell CarcinomaKyse1502.22ATPlite[1]
Hepatocellular CarcinomaHepG2~5Not Specified[1]
Hepatocellular CarcinomaPLC/PRF/5~5Not Specified[1]
Colon AdenocarcinomaDLD-14.53 (48h)MTT[2]
Colon AdenocarcinomaLoVo5.17 (48h)MTT[2]
Lung CancerA5490.61CCK-8[3]
LeukemiaHEL0.23Not Specified[3]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • This compound stock solution (in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[1]

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[1]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[4]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1][7] Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1][7]

  • Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface.[8][9]

Materials:

  • This compound-treated and control cells

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation: Induce apoptosis by treating cells with various concentrations of this compound for a specified time. Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution (100 µg/mL working solution).[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.[8] Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 or FL3 channel (red fluorescence).

  • Data Interpretation:

    • Annexin V- / PI- (Lower Left Quadrant): Live cells

    • Annexin V+ / PI- (Lower Right Quadrant): Early apoptotic cells

    • Annexin V+ / PI+ (Upper Right Quadrant): Late apoptotic or necrotic cells

    • Annexin V- / PI+ (Upper Left Quadrant): Necrotic cells

Protocol 3: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10]

Materials:

  • This compound-treated and control cells in a 96-well plate

  • LDH Cytotoxicity Assay Kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include the following controls in triplicate:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with the lysis solution provided in the kit.

    • Background control: Culture medium without cells.

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 100 µL of the cell-free supernatant from each well to a new 96-well plate.

  • Reagent Addition: Add 100 µL of the LDH reaction solution (prepared according to the kit instructions) to each well.[11]

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

Visualization of Pathways and Workflows

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assessment of this compound start Cell Culture (Select appropriate cancer cell line) treatment This compound Treatment (Dose-response and time-course) start->treatment viability Cell Viability Assay (e.g., MTT Assay) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treatment->apoptosis cytotoxicity Cytotoxicity Assay (e.g., LDH Assay) treatment->cytotoxicity data_analysis Data Analysis (IC50 determination, % apoptosis, % cytotoxicity) viability->data_analysis apoptosis->data_analysis cytotoxicity->data_analysis mechanism Mechanism of Action Studies (Western Blot, qPCR for signaling pathways) data_analysis->mechanism

Caption: Workflow for in vitro cytotoxicity testing of this compound.

Signaling Pathways

This compound-Induced Apoptosis

This compound has been shown to induce apoptosis through the intrinsic and extrinsic pathways, often involving the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.[12][13][14]

G cluster_pi3k PI3K/Akt Pathway Inhibition cluster_apoptosis Apoptosis Induction This compound This compound pi3k PI3K This compound->pi3k inhibition bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 downregulation bax Bax (Pro-apoptotic) This compound->bax upregulation akt Akt pi3k->akt activation akt->bcl2 inhibition caspases Caspase Activation (Caspase-3, -8, -9) bcl2->caspases bax->caspases apoptosis Apoptosis caspases->apoptosis

Caption: this compound-induced apoptosis signaling pathway.

This compound-Induced Autophagy

In certain cancer cells, this compound can induce autophagic cell death by modulating the AMPK/mTOR signaling pathway.[15]

G cluster_autophagy Autophagy Regulation This compound This compound ampk AMPK This compound->ampk activation mtor mTOR ampk->mtor inhibition ulk1 ULK1 Complex mtor->ulk1 inhibition autophagy Autophagy ulk1->autophagy G cluster_cell_cycle Cell Cycle Regulation (G1 Phase) This compound This compound cyclinD1 Cyclin D1 This compound->cyclinD1 downregulation cdk4_6 CDK4/6 cyclinD1->cdk4_6 activation g1_s_transition G1/S Transition cdk4_6->g1_s_transition

References

Application Notes and Protocols for CCK-8 Assay with Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the cytotoxic effects of Fangchinoline on various cell lines using the Cell Counting Kit-8 (CCK-8) assay. This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated significant anti-cancer properties by modulating critical cellular processes.[1] The CCK-8 assay is a sensitive colorimetric method used to determine the number of viable cells in proliferation and cytotoxicity assays.[2]

Quantitative Data Summary

This compound has shown potent cytotoxic and anti-proliferative effects across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, differ depending on the cell line and the duration of exposure to this compound.[3] The following table summarizes the IC50 values from various studies.

Cancer TypeCell LineIC50 Value (µM)Assay TypeReference
Esophageal Squamous Cell CarcinomaEC13.042ATPlite[4]
Esophageal Squamous Cell CarcinomaECA1091.294ATPlite[4]
Esophageal Squamous Cell CarcinomaKyse4502.471ATPlite[4]
Esophageal Squamous Cell CarcinomaKyse1502.22ATPlite[4]
Lung AdenocarcinomaA5490.78CCK-8[5]
Lung AdenocarcinomaA5490.26CCK-8[5]
Breast CancerMDA-MB-231Not SpecifiedMTT Assay[3][6]
Gallbladder CancerGBC-SDDose-dependent inhibitionCCK-8[7]
Gallbladder CancerNOZDose-dependent inhibitionCCK-8[7]
CholangiocarcinomaKKU-10019.9 ± 2.8 (24h)MTT Assay[8]
CholangiocarcinomaKKU-213A21.3 ± 4.6 (24h)MTT Assay[8]
Hepatocellular CarcinomaHepG2~5 (24h)Not Specified[9]
Hepatocellular CarcinomaPLC/PRF/5~5 (24h)Not Specified[9]

Experimental Protocol: CCK-8 Assay for this compound

This protocol provides a step-by-step guide for determining the cytotoxicity of this compound.

Materials:

  • This compound (dissolved in DMSO to create a stock solution)[9]

  • Cell Counting Kit-8 (CCK-8)

  • 96-well cell culture plates

  • Complete cell culture medium appropriate for the cell line

  • Phosphate Buffered Saline (PBS), sterile

  • Microplate reader capable of measuring absorbance at 450 nm[10]

  • Humidified incubator (37°C, 5% CO2)[10]

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the complete culture medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[10]

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell adherence.[10]

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in the complete culture medium to achieve the desired final concentrations.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[11]

  • CCK-8 Assay:

    • After the incubation period, add 10 µL of the CCK-8 solution directly to each well.[10] Be careful to avoid introducing bubbles, as they can interfere with the absorbance reading.[10]

    • Incubate the plate for an additional 1-4 hours in the incubator. The incubation time will depend on the cell type and density.[10]

    • Visually inspect the plate; the wells with viable cells will turn orange.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.[10]

    • It is recommended to also measure the absorbance at a reference wavelength of 600 nm or higher to subtract the background absorbance.[10]

  • Data Analysis:

    • Calculate the cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100

    • Plot a dose-response curve with the this compound concentration on the x-axis and the cell viability (%) on the y-axis.

    • Determine the IC50 value from the dose-response curve using appropriate software.

Visualizations

CCK8_Workflow CCK-8 Assay Workflow for this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Measurement cluster_analysis Data Analysis cell_culture 1. Cell Culture & Seeding (5,000 cells/well in 96-well plate) adherence 2. Incubation (24h) (Allow cells to adhere) cell_culture->adherence drug_prep 3. Prepare this compound Dilutions adherence->drug_prep drug_treatment 4. Treat Cells (Incubate for 24, 48, or 72h) drug_prep->drug_treatment add_cck8 5. Add CCK-8 Solution (10 µL/well) drug_treatment->add_cck8 incubation_cck8 6. Incubate (1-4h) add_cck8->incubation_cck8 measure_abs 7. Measure Absorbance (450 nm) incubation_cck8->measure_abs calc_viability 8. Calculate Cell Viability (%) measure_abs->calc_viability plot_curve 9. Generate Dose-Response Curve calc_viability->plot_curve det_ic50 10. Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for determining this compound cytotoxicity using the CCK-8 assay.

Fangchinoline_Signaling Key Signaling Pathways Modulated by this compound cluster_pi3k PI3K/Akt Pathway cluster_apoptosis Apoptosis Induction This compound This compound pi3k PI3K This compound->pi3k Inhibits bax Bax (Pro-apoptotic) This compound->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) This compound->bcl2 Downregulates akt Akt pi3k->akt xiap XIAP akt->xiap apoptosis Apoptosis xiap->apoptosis Inhibits caspases Caspase Activation bax->caspases bcl2->caspases caspases->apoptosis

Caption: Simplified diagram of signaling pathways affected by this compound leading to apoptosis.

References

Application Notes and Protocols for Transwell Invasion Assay with Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Fangchinoline (B191232) in a Transwell invasion assay to investigate its anti-metastatic potential. This compound, a bisbenzylisoquinoline alkaloid isolated from Stephania tetrandra, has demonstrated significant inhibitory effects on cancer cell invasion across various cancer types.[1][2][3][4] This document outlines the underlying molecular mechanisms, experimental procedures, and expected outcomes when studying the impact of this compound on tumor cell metastasis.

Introduction

Cancer metastasis is a complex process involving the degradation of the extracellular matrix (ECM), a critical step facilitated by enzymes such as matrix metalloproteinases (MMPs).[1] this compound has been identified as a potent inhibitor of cancer cell invasion by targeting key signaling pathways that regulate MMP expression and other metastatic processes.[1][2][5][6] The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells through a basement membrane matrix, mimicking the in vivo metastatic cascade.

Mechanism of Action of this compound in Cancer Cell Invasion

This compound exerts its anti-invasive effects through the modulation of several critical signaling pathways often dysregulated in cancer.[7] Notably, it has been shown to suppress the PI3K/Akt signaling pathway, which in turn downregulates the expression of MMP-2 and MMP-9, key enzymes responsible for ECM degradation.[1][2][5][8] Additionally, this compound can inhibit the phosphorylation of Focal Adhesion Kinase (FAK), another crucial mediator of cell migration and invasion.[6] In some cancers, it has also been shown to suppress the EGFR-PI3K/AKT signaling pathway.[9][10] Furthermore, this compound can reverse the epithelial-mesenchymal transition (EMT), a process critical for cancer cell metastasis.[11][12][13]

Quantitative Data on this compound's Effect on Cell Invasion

The inhibitory effect of this compound on cancer cell invasion is dose-dependent. The following tables summarize quantitative data from various studies.

Table 1: IC50 Values of this compound in Different Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
A375Melanoma12.41[6]
A875Melanoma16.20[6]
DLD-1Colon Adenocarcinoma4.53 (at 48h)[10]
LoVoColon Adenocarcinoma5.17 (at 48h)[10]
EC1Esophageal Squamous Cell Carcinoma3.042[14]
ECA109Esophageal Squamous Cell Carcinoma1.294[14]
Kyse450Esophageal Squamous Cell Carcinoma2.471[14]
Kyse150Esophageal Squamous Cell Carcinoma2.22[14]

Table 2: Inhibition of Cancer Cell Invasion by this compound

Cell LineCancer TypeThis compound Concentration (µM)Inhibition of Invasion (%)Reference
AGSGastric Cancer213.47 ± 7.30[1]
451.93 ± 3.56[1]
875.97 ± 4.30[1]
MG63Osteosarcoma10, 20, 30Dose-dependent decrease[2]
SGC7901Gastric Cancer10, 20, 30Dose-dependent decrease[5]
A375 & A875MelanomaDose-dependentSignificant decrease[6]
DLD-1 & LoVoColon Adenocarcinoma0, 0.5, 1, 2Dose-dependent decrease[10]

Experimental Protocols

This section provides a detailed protocol for a Transwell invasion assay using this compound. This protocol is a general guideline and may require optimization based on the specific cell line and experimental conditions.

Materials
  • Transwell inserts (e.g., 8 µm pore size)

  • 24-well plates

  • Matrigel Basement Membrane Matrix

  • Cancer cell line of interest

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO to create a stock solution)[15]

  • Phosphate Buffered Saline (PBS)

  • Cotton swabs

  • Fixation solution (e.g., methanol, paraformaldehyde)

  • Staining solution (e.g., Crystal Violet, Giemsa)

  • Microscope

Protocol
  • Preparation of Matrigel-coated Inserts:

    • Thaw Matrigel on ice overnight.

    • Dilute Matrigel with cold, serum-free cell culture medium (the dilution factor needs to be optimized for the cell line, typically 1:3 to 1:8).

    • Add the diluted Matrigel solution to the upper chamber of the Transwell inserts (e.g., 50-100 µL per insert).

    • Incubate the plates at 37°C for at least 4-6 hours to allow the Matrigel to solidify.[16]

  • Cell Preparation:

    • Culture cancer cells to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.[17]

    • Harvest the cells using trypsin-EDTA and resuspend them in serum-free medium.

    • Perform a cell count and adjust the cell suspension to the desired concentration (e.g., 1 x 10^5 to 5 x 10^5 cells/mL).

  • Transwell Invasion Assay:

    • Rehydrate the Matrigel-coated inserts by adding serum-free medium to the top and bottom chambers and incubate for 1-2 hours at 37°C.

    • Remove the rehydration medium.

    • In the lower chamber of the 24-well plate, add cell culture medium containing a chemoattractant, typically 10-20% FBS.[16]

    • In the upper chamber (the Transwell insert), add the cell suspension in serum-free medium.

    • Add different concentrations of this compound (prepared from the stock solution) to the upper chamber along with the cells. Include a vehicle control (DMSO) group. The final concentration of DMSO should be consistent across all wells and typically below 0.1%.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period that allows for measurable invasion (typically 12-48 hours, depending on the cell line's invasive capacity).

  • Fixation and Staining:

    • After incubation, carefully remove the medium from the upper and lower chambers.

    • Using a cotton swab, gently remove the non-invading cells from the upper surface of the insert membrane.[16]

    • Fix the invading cells on the lower surface of the membrane by immersing the insert in a fixation solution (e.g., 100% methanol) for 10-20 minutes.

    • Wash the inserts with PBS.

    • Stain the fixed cells by immersing the inserts in a staining solution (e.g., 0.1% Crystal Violet) for 15-30 minutes.

    • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Quantification:

    • Once dry, the invaded cells can be visualized and counted under a microscope.

    • Count the number of stained cells in several random fields of view for each insert.

    • Calculate the average number of invaded cells per field for each experimental condition.

    • The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = (1 - (Number of invaded cells in treated group / Number of invaded cells in control group)) * 100

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_matrigel Coat Transwell inserts with Matrigel seed_cells Seed cells with this compound in upper chamber prep_matrigel->seed_cells prep_cells Prepare and starve cancer cells prep_cells->seed_cells add_chemo Add chemoattractant to lower chamber incubate Incubate for 12-48 hours seed_cells->incubate add_chemo->incubate remove_noninvaders Remove non-invading cells incubate->remove_noninvaders fix_stain Fix and stain invading cells remove_noninvaders->fix_stain quantify Quantify invaded cells by microscopy fix_stain->quantify

Caption: Workflow for the Transwell Invasion Assay with this compound.

Signaling Pathway of this compound in Inhibiting Cancer Cell Invasion

G cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates MMPs MMP-2, MMP-9 Akt->MMPs upregulates Invasion Cell Invasion & Metastasis Akt->Invasion MMPs->Invasion promotes

Caption: Simplified signaling pathway of this compound's anti-invasive effect.

References

Troubleshooting & Optimization

Troubleshooting Fangchinoline solubility issues in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues encountered when working with fangchinoline (B191232), particularly concerning its solubility in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a bisbenzylisoquinoline alkaloid derived from the root of Stephania tetrandra. It is a subject of interest in research due to its various biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2] It has a molecular weight of 608.72 g/mol and its chemical formula is C₃₇H₄₀N₂O₆.[1] this compound is practically insoluble in water, which presents a challenge for its use in aqueous experimental media.[3]

Q2: My this compound powder won't dissolve in my cell culture medium. What should I do?

This compound is known to be poorly soluble in aqueous solutions like cell culture media.[3][4] Direct dissolution in media is not recommended. The standard procedure is to first prepare a concentrated stock solution in an organic solvent, most commonly dimethyl sulfoxide (B87167) (DMSO).[3][4]

Q3: I've prepared a DMSO stock solution, but a precipitate forms when I add it to my cell culture medium. What is happening and how can I prevent this?

This phenomenon is often referred to as "crashing out" and is a common issue with hydrophobic compounds like this compound.[5] It occurs because the compound is poorly soluble in the aqueous environment of the media when the DMSO is diluted.[5]

Several factors can contribute to this, and here are some solutions:

  • Final Concentration is Too High: The final concentration of this compound in your media may be exceeding its solubility limit.[5] Try lowering the final working concentration.

  • Rapid Dilution: Adding a concentrated DMSO stock directly into a large volume of media can cause a rapid solvent exchange, leading to precipitation.[5] To avoid this, perform a serial dilution or add the stock solution dropwise while gently vortexing the pre-warmed media.[5][6]

  • Media Temperature: Using cold media can decrease the solubility of this compound. Always use pre-warmed (37°C) cell culture media for dilutions.[5][6]

  • Final DMSO Concentration: While DMSO aids in initial dissolution, high final concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration in your culture medium below 0.5%.[4]

Q4: My media with this compound looks fine initially, but I see a precipitate after a few hours or days in the incubator. What could be the cause?

Delayed precipitation can occur due to several factors:

  • Changes in Media Environment: Over time, shifts in pH or temperature within the incubator can affect compound solubility.[5]

  • Interaction with Media Components: this compound might interact with salts, proteins, or other components in the media, forming insoluble complexes.[5][7][8] You could try using a different basal media formulation to see if this mitigates the issue.[5]

  • Evaporation: Evaporation of media in the incubator can increase the concentration of all components, including this compound, potentially pushing it beyond its solubility limit.[7][8] Ensure proper humidification in your incubator.

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution

If you observe a precipitate immediately after adding your this compound DMSO stock to the cell culture medium, follow this troubleshooting workflow:

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final working concentration check_conc->lower_conc Yes check_dilution How was the dilution performed? check_conc->check_dilution No end Solution should be clear lower_conc->end improve_dilution Improve dilution technique: - Use pre-warmed media (37°C) - Add stock dropwise while vortexing - Perform serial dilutions check_dilution->improve_dilution Rapidly check_media_temp Was the media pre-warmed? check_dilution->check_media_temp Gradually improve_dilution->end warm_media Always use media pre-warmed to 37°C check_media_temp->warm_media No check_media_temp->end Yes warm_media->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Issue 2: Delayed Precipitation in Culture

If precipitation occurs after a period of incubation, consider the following:

G start Delayed Precipitation (After Incubation) check_stability Is the compound stable in media over time? start->check_stability reformulate Consider different media formulation check_stability->reformulate Possibly not check_evaporation Is media evaporation a possibility? check_stability->check_evaporation Yes end Clear solution maintained reformulate->end improve_humidity Ensure proper incubator humidification Use sealed flasks/plates check_evaporation->improve_humidity Yes check_ph Could pH shifts be occurring? check_evaporation->check_ph No improve_humidity->end buffer_media Ensure media is properly buffered check_ph->buffer_media Yes check_ph->end No buffer_media->end

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityApproximate Molar ConcentrationReference
DMSO40 - 100 mg/mL~65.7 mM - 164.3 mM[3]
Ethanol3 - 4 mg/mL~4.9 mM - 6.6 mM[3]
WaterInsolubleN/A[3]

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution, a concentration frequently cited in the literature.[3]

Materials:

  • This compound powder (purity > 98%)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated balance

  • Personal protective equipment (PPE)

Procedure:

  • Calculate Mass: Determine the required mass of this compound. The molecular weight of this compound is approximately 608.7 g/mol .[1][3]

    • Formula: Mass (mg) = Desired Volume (mL) x 20 mmol/L x 608.7 g/mol / 1000

    • Example for 1 mL: 1 mL x 20 x 0.6087 = 12.17 mg

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and place it into a sterile tube.[3]

  • Dissolution: Add the desired volume of sterile DMSO to the tube containing the this compound powder.[3]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.[3]

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile cryovials. Store the aliquots at -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of a Working Solution in Cell Culture Medium

Procedure:

  • Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.[3]

  • Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your culture medium.

  • Prepare Working Solution: Directly add the calculated volume of the stock solution to the pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.[3]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.[3]

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival.[9] this compound has been identified as a potent inhibitor of this pathway.[9][10] It can directly target PI3K, leading to the suppression of Akt phosphorylation.[10] This inhibition subsequently affects downstream effectors.[10] For instance, in breast cancer cells, it inhibits the Akt/Gsk3β/Cyclin D1 signaling cascade.[10] In gallbladder cancer cells, this compound has been shown to suppress the PI3K/Akt/XIAP axis, leading to apoptosis.[10]

G This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt gsk3b GSK-3β akt->gsk3b xiap XIAP akt->xiap cyclin_d1 Cyclin D1 gsk3b->cyclin_d1 proliferation Cell Proliferation & Survival cyclin_d1->proliferation apoptosis Apoptosis xiap->apoptosis

Caption: this compound's inhibitory effect on the PI3K/Akt signaling pathway.

NF-κB and AP-1 Signaling Pathways

The transcription factors NF-κB and AP-1 are key regulators of inflammation and carcinogenesis.[11] this compound can modulate these pathways, contributing to its anti-inflammatory and anti-tumor activities.[3]

G stimuli Pro-inflammatory Stimuli (e.g., TNF-α) nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway ap1_pathway AP-1 Pathway stimuli->ap1_pathway This compound This compound This compound->nfkb_pathway This compound->ap1_pathway gene_expression Inflammatory & Pro-survival Gene Expression nfkb_pathway->gene_expression ap1_pathway->gene_expression

Caption: Dual regulation of NF-κB and AP-1 pathways by this compound.

References

Technical Support Center: Fangchinoline in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using Fangchinoline in cell culture experiments and preventing its precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications in research?

A1: this compound is a bisbenzylisoquinoline alkaloid naturally found in the root of Stephania tetrandra S. Moore.[1][2] It has garnered significant interest in the scientific community due to its wide range of pharmacological activities, including anti-tumor, anti-inflammatory, neuroprotective, and antioxidant properties.[1][3][4] In cell culture, it is frequently used to study its effects on cell proliferation, apoptosis, and various signaling pathways.[2][5][6]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the physicochemical properties of this compound is crucial for its proper handling and use in experiments.

PropertyValueReference
Molecular Formula C₃₇H₄₀N₂O₆[1][5]
Molecular Weight 608.72 g/mol [5][7]
Appearance White to light yellow powder[5]
Storage (Powder) 2-8°C or -20°C, protect from light[3][5][6]

Q3: What is the best solvent for dissolving this compound for cell culture experiments?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended and used solvent for preparing this compound stock solutions for cell culture applications.[3][6] It is practically insoluble in water.[3] While soluble in ethanol, the solubility is significantly lower than in DMSO.[3][8]

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in cell culture medium is a common issue that can lead to inconsistent and unreliable experimental results.[6] The following guide provides solutions to prevent this problem.

Issue 1: Precipitation observed immediately after adding this compound stock solution to the cell culture medium.

Potential Cause Troubleshooting Step Detailed Explanation
Low Solubility in Aqueous Medium Prepare a high-concentration stock solution in DMSO.This compound is poorly soluble in aqueous solutions like cell culture medium.[6] A concentrated stock in DMSO allows for a small volume to be added to the medium, minimizing the risk of precipitation.
Incorrect Dilution Technique Add the DMSO stock solution directly to the pre-warmed cell culture medium and mix immediately and thoroughly by gentle inversion or pipetting.[3]This ensures rapid and even dispersion of the compound, preventing localized high concentrations that can lead to precipitation.
Low-Quality or Old DMSO Use sterile, cell culture-grade DMSO. Fresh DMSO is recommended.[3]DMSO is hygroscopic and can absorb moisture, which can reduce the solubility of this compound.[3][8]

Issue 2: Precipitation observed after a period of incubation.

Potential Cause Troubleshooting Step Detailed Explanation
Final DMSO Concentration Too High Keep the final DMSO concentration in the culture medium below 0.5%.[6]High concentrations of DMSO can be toxic to cells and can also affect the solubility of compounds in the medium.[6]
Interaction with Media Components Consider using a serum-free medium for the initial dilution or experiment if compatible with your cell line.Serum proteins and other components in the medium can sometimes interact with the compound, leading to precipitation over time.
Instability in Aqueous Solution Avoid storing this compound in aqueous solutions for extended periods.[6] Prepare fresh working solutions for each experiment.The stability of this compound in aqueous media can be limited.

Experimental Protocols

Protocol 1: Preparation of a 20 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 20 mM stock solution, a concentration commonly used in research.[3][9]

Materials:

  • This compound powder (purity >98%)

  • Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)[3]

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Personal protective equipment (PPE)

Procedure:

  • Calculate Mass: Determine the required mass of this compound using its molecular weight (608.72 g/mol ). For 1 mL of a 20 mM stock solution, you will need 12.17 mg of this compound.

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the calculated amount of this compound powder and transfer it to a sterile tube.[3]

  • Dissolution: Add the desired volume of sterile DMSO to the tube containing the this compound powder.[3]

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[3]

  • Sterilization (Optional): If required, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter that is compatible with DMSO.[3]

  • Storage: Aliquot the stock solution into smaller volumes in sterile cryovials and store at -80°C to minimize freeze-thaw cycles.[3]

Protocol 2: Preparation of Working Solutions and Cell Treatment

Procedure:

  • Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.[3]

  • Calculate Dilution: Determine the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 20 µM working solution from a 20 mM stock, you would add 1 µL of the stock solution to 999 µL of medium.

  • Prepare Working Solution: Directly add the calculated volume of the this compound stock solution to the pre-warmed cell culture medium. Mix immediately and thoroughly by gentle inversion or pipetting to prevent precipitation.[3]

  • Cell Treatment: Remove the existing medium from your cells and replace it with the freshly prepared medium containing the desired concentration of this compound or the vehicle control (medium with the same final concentration of DMSO).[3]

Visualizations

Signaling Pathways Modulated by this compound

This compound has been shown to exert its biological effects by modulating several key cellular signaling pathways.[5]

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Preventing Precipitation

A logical workflow is critical for successfully using this compound in cell culture and avoiding precipitation.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_treatment Cell Treatment cluster_troubleshooting Troubleshooting Logic A Weigh this compound Powder B Dissolve in Fresh, High-Purity DMSO A->B C Vortex/Warm to Ensure Complete Dissolution B->C D Filter Sterilize (Optional) C->D E Aliquot and Store at -80°C D->E F Thaw Stock Solution Aliquot E->F H Add Stock Directly to Medium F->H G Pre-warm Cell Culture Medium G->H I Mix Immediately and Thoroughly H->I J Replace Old Medium with Working Solution I->J K Incubate Cells for Desired Duration J->K L Precipitation Observed? K->L M Check Final DMSO Concentration (<0.5%) L->M Yes P Proceed with Experiment L->P No N Review Dilution Technique M->N O Use Fresh DMSO N->O

Caption: Experimental workflow for this compound use in cell culture.

References

Technical Support Center: Optimizing Fangchinoline Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of fangchinoline (B191232) in in vivo experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure successful and reproducible study outcomes.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting dose for this compound in in vivo studies?

A starting dose for this compound can vary significantly depending on the animal model and the disease being studied. For cancer xenograft models in mice, effective doses have been reported in the range of 30 to 60 mg/kg administered via intraperitoneal injection.[1] In a rat model of endotoxemia-induced cardiac dysfunction, doses of 30 or 60 mg/kg also showed protective effects.[2] For gallbladder cancer xenograft models, a lower dose of 5 mg/kg has been used.[3] In studies on esophageal squamous cell carcinoma, a higher dose of 100 mg/kg was administered daily without causing a substantial change in the body weight of the mice.[4] It is strongly recommended to conduct a pilot study to determine the optimal and maximum tolerated dose for your specific experimental conditions.[1]

Q2: How should I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, this compound requires a specific preparation method for in vivo use.[5] A common and effective method is to first dissolve the compound in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) and then dilute it with a suitable vehicle.[1][6] For in vivo studies, a solution of 5% DMSO followed by a dilution in 10% 2-hydroxypropyl-β-cyclodextrin has been successfully used.[1][4][6]

Q3: What is the most common and effective route of administration for this compound?

The most frequently reported route of administration for this compound in preclinical in vivo studies is intraperitoneal (i.p.) injection.[1][4] This method allows for rapid absorption and systemic distribution of the compound.[1][7] Other routes like oral gavage are possible, but this compound's pharmacokinetic profile is characterized by poor oral absorption.[8]

Q4: What are the known side effects or toxicity of this compound at therapeutic doses?

Existing studies suggest that this compound is generally well-tolerated at effective therapeutic doses.[1] In one study, daily administration of 100 mg/kg this compound did not lead to significant changes in the body weights of mice, suggesting no general toxicity at this level.[4] However, it is crucial to monitor animals for any signs of toxicity, such as weight loss, behavioral changes, or distress.[1] While showing selectivity for cancer cells, this compound can induce cytotoxicity in normal cells, particularly at higher concentrations.[9] One study noted that a high concentration of 20 μM showed a reduction in cell viability in vitro, suggesting that higher doses in vivo should be approached with caution.[1]

Q5: What are the primary signaling pathways modulated by this compound?

This compound is a pleiotropic agent that modulates several critical signaling pathways involved in cancer, inflammation, and apoptosis.[10] Key pathways inhibited by this compound include:

  • PI3K/Akt/mTOR Pathway : This is a central pathway regulating cell growth, proliferation, and survival.[3][10][11][12] this compound has been shown to suppress this pathway, leading to apoptosis and inhibition of tumor growth.[3][10]

  • NF-κB Pathway : This pathway is a key regulator of inflammation.[2] this compound can suppress its activation, contributing to its anti-inflammatory effects.[2]

  • MAPK/ERK Pathway : This pathway is involved in cell proliferation and differentiation.[13]

  • STAT3 Pathway : Inhibition of STAT3 activation is another mechanism of this compound's anti-cancer effects.[6]

  • EGFR Signaling : In colon adenocarcinoma, this compound has been shown to suppress the EGFR-PI3K/AKT signaling pathway.[11]

Data Presentation

Table 1: Summary of In Vivo this compound Dosages
Animal ModelDisease/ConditionDosageRoute of AdministrationOutcomeReference
MiceCancer Xenograft30-60 mg/kgIntraperitoneal (i.p.)Attenuated tumor growth[1]
RatsEndotoxemia-induced Cardiac Dysfunction30 or 60 mg/kgIntraperitoneal (i.p.)Attenuated myocardial injury[2]
Nude MiceGallbladder Cancer Xenograft5 mg/kg (every other day)Intraperitoneal (i.p.)Decreased tumor weight and volume[3]
Nude MiceEsophageal Squamous Cell Carcinoma Xenograft100 mg/kg (daily)Intraperitoneal (i.p.)Significantly inhibited tumor growth[4]
Nude MiceNon-Small Cell Lung Cancer40 mg/kgNot Specified>50% tumor inhibition rate[12]
Table 2: Summary of In Vitro this compound IC₅₀ Values
Cell LineCancer TypeIC₅₀ Value (µM)Exposure TimeReference
HepG2, PLC/PRF/5Hepatocellular Carcinoma~5 µM24 hours[6][14]
EC1Esophageal Squamous Cell Carcinoma3.042 µM72 hours[4][6]
ECA109Esophageal Squamous Cell Carcinoma1.294 µM72 hours[4][6]
Kyse450Esophageal Squamous Cell Carcinoma2.471 µM72 hours[4]
Kyse150Esophageal Squamous Cell Carcinoma2.22 µM72 hours[4]
HET-1A (Normal)Normal Esophageal Epithelial8.93 µM72 hours[4][9]
A549Non-Small Cell Lung Cancer0.78 µM (Derivative 4b)Not Specified[12]

Troubleshooting Guide

Problem: I am not observing the expected therapeutic effect of this compound in my in vivo model.

  • Possible Cause 1: Suboptimal Dosage. The dosage of this compound may be too low for your specific animal model or disease state.[1]

    • Solution: Conduct a dose-response pilot study to identify a more effective concentration. Review literature for dosages used in similar models (see Table 1).

  • Possible Cause 2: Inadequate Treatment Schedule. The frequency and duration of administration may not align with the disease progression in your model.[1]

    • Solution: Adjust the timing of the first dose and the overall duration of the treatment. For acute models, treatment may need to start shortly after the stimulus, while chronic cancer models may require longer treatment periods.[1]

  • Possible Cause 3: Poor Bioavailability. this compound has poor oral absorption and high plasma protein binding, which can limit the amount of free drug reaching the target tissue.[8]

    • Solution: Ensure you are using an appropriate administration route, such as intraperitoneal injection, which is most commonly reported to be effective.[1] Confirm your vehicle is appropriate and the compound is fully dissolved before injection.

Problem: I am observing signs of toxicity (e.g., weight loss, lethargy) in my experimental animals.

  • Possible Cause 1: Dosage is too high. The administered dose may be exceeding the maximum tolerated dose (MTD) in your animal model.[1]

    • Solution: Reduce the dosage. It is critical to perform a dose-escalation study to determine the MTD before initiating efficacy studies. Monitor animals daily for clinical signs of toxicity.[1]

  • Possible Cause 2: Vehicle Toxicity. The solvent used to dissolve this compound, such as DMSO, can have its own toxic effects at high concentrations.

    • Solution: Minimize the concentration of DMSO in the final injectable solution. A final concentration of 5% DMSO is often used.[4] Always include a vehicle-only control group to assess the effects of the vehicle alone.

Problem: My this compound solution is precipitating during preparation or after administration.

  • Possible Cause: Poor Aqueous Solubility. this compound is practically insoluble in water, and adding it too quickly to an aqueous buffer or using an insufficient amount of organic solvent can cause it to precipitate.[5][15]

    • Solution: Follow the recommended two-step solubilization process. First, dissolve this compound completely in pure DMSO to create a stock solution.[6] Then, slowly dilute this stock solution with the aqueous vehicle (e.g., 10% 2-hydroxypropyl-β-cyclodextrin) while mixing thoroughly.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration
  • Weighing: In a sterile environment, accurately weigh the required amount of this compound powder.

  • Initial Dissolution: Add a small volume of pure, sterile DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved, creating a concentrated stock solution.[6][15] Gentle warming in a 37°C water bath can assist dissolution.[15]

  • Final Dilution: Prepare the final injection solution by slowly adding the DMSO stock solution to a sterile vehicle, such as 10% 2-hydroxypropyl-β-cyclodextrin or normal saline, to achieve the desired final concentration.[1][4] Ensure the final DMSO concentration is low (e.g., ≤5%) to minimize toxicity.

  • Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection) immediately after preparation to prevent precipitation.

Protocol 2: General In Vivo Tumor Xenograft Model
  • Cell Culture: Culture the desired human cancer cells (e.g., GBC-SD gallbladder cancer cells) under standard conditions.[3]

  • Animal Model: Use immunocompromised mice (e.g., six-week-old male athymic nude mice).[3]

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 2×10⁶ cells in 200µl of normal saline) into the flank of each mouse.[3]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size. Once tumors are established (e.g., after one week), randomly divide the mice into a control group and a treatment group (n=7 per group).[3]

  • Treatment Administration:

    • Treatment Group: Administer this compound (e.g., 5 mg/kg) via intraperitoneal injection every other day for a specified period (e.g., 3 weeks).[3]

    • Control Group: Administer an equivalent volume of the vehicle (e.g., 0.9% normal saline with 20% DMSO) following the same schedule.[3]

  • Monitoring: Measure tumor volume and body weight regularly (e.g., every other day).[4] Tumor volume can be calculated using the formula: (length × width²)/2.[4]

  • Endpoint Analysis: At the end of the experiment, euthanize the mice, and harvest the tumors. Weigh and photograph the tumors for comparison between groups.[3][4]

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_admin In Vivo Administration p1 Weigh this compound p2 Dissolve in 100% DMSO (Stock Solution) p1->p2 p3 Dilute with Vehicle (e.g., 10% Cyclodextrin) p2->p3 a2 Administer Solution (Intraperitoneal Injection) p3->a2 Injectable Solution a1 Establish Animal Model (e.g., Xenograft) a1->a2 a3 Monitor Animals (Tumor size, Body weight) a2->a3 a4 Endpoint Analysis a3->a4

Caption: Workflow for preparing and administering this compound in vivo.

signaling_pathway fang This compound pi3k PI3K fang->pi3k Inhibits egfr EGFR fang->egfr Inhibits akt Akt pi3k->akt xiap XIAP akt->xiap proliferation Cell Proliferation & Survival akt->proliferation apoptosis Apoptosis xiap->apoptosis Inhibits egfr->pi3k

References

Reasons for inconsistent IC50 values of Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fangchinoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during in vitro experimentation, particularly regarding inconsistent half-maximal inhibitory concentration (IC50) values.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra S. Moore.[1] It exhibits a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] Its anti-cancer effects are attributed to its ability to modulate multiple key signaling pathways, leading to the induction of apoptosis (programmed cell death) and autophagy.[3][4] Key pathways affected include the suppression of PI3K/Akt and STAT3 activation.[2][3]

Q2: I am observing different IC50 values for this compound than what is reported in the literature. Why is this happening?

Discrepancies in IC50 values are a common issue and can arise from several factors. The IC50 is not an absolute constant but is highly dependent on the experimental setup.[5][6] Key factors include:

  • Cell Line Specificity: Different cell lines possess unique molecular characteristics and sensitivities to this compound.[7] For example, cells with higher expression of its molecular targets, like the PI3K/Akt pathway, may be more sensitive.[7]

  • Experimental Conditions: Variations in cell seeding density, treatment duration (e.g., 24, 48, or 72 hours), and the type of cell viability assay used (e.g., MTT, CCK8) can significantly alter the apparent IC50 value.[3][6][8]

  • Compound Handling: this compound has poor aqueous solubility, and issues with its dissolution or stability can lead to inaccurate effective concentrations in your experiment.[7][9]

Q3: How should I dissolve and store this compound?

Proper handling is critical for reproducible results. This compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[3][10] For long-term storage, this stock solution should be aliquoted to minimize freeze-thaw cycles and kept at -80°C.[3][10] When preparing working solutions, dilute the DMSO stock directly into the cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium below 0.5% to avoid solvent-induced cytotoxicity.[7]

Q4: Can this compound induce autophagy?

Yes, in some cancer cell lines, such as human hepatocellular carcinoma cells, this compound has been shown to induce autophagic cell death.[3][11] This process is linked to the modulation of the AMPK/mTOR pathway.[1]

Troubleshooting Guide for Inconsistent IC50 Values

This guide addresses specific problems you may encounter during your experiments.

Problem 1: No or Very High IC50 Value Observed

Possible Causes:

  • Cell Line Resistance: The selected cell line may be inherently resistant to this compound's cytotoxic effects.[3]

  • Insufficient Concentration Range: The tested concentration range may be too narrow to capture the full dose-response curve.[3]

  • Compound Instability: The this compound may have degraded due to improper storage or handling.[3]

Solutions:

  • Review Literature: Check published data for reported IC50 values of this compound on your specific cell line.[3] Consider using a positive control cell line known to be sensitive.

  • Broaden Concentration Range: Test a wider range of concentrations, for instance, from nanomolar to high micromolar levels (e.g., 0.1 µM to 100 µM).[3]

  • Ensure Proper Handling: Prepare fresh dilutions from a properly stored stock solution for each experiment.[3]

Problem 2: High Variability Between Replicates

Possible Causes:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells.[3]

  • Inaccurate Pipetting: Errors in pipetting this compound dilutions or assay reagents.[3]

  • Edge Effects: Wells on the perimeter of multi-well plates are susceptible to evaporation, which can alter drug concentration and affect cell growth.[3]

Solutions:

  • Homogenize Cell Suspension: Thoroughly mix the cell suspension before seeding to ensure a uniform cell number per well.[3]

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy.[3]

  • Minimize Edge Effects: Avoid using the outermost wells of the plate for experiments. Instead, fill them with sterile PBS or media to maintain humidity.[3]

Problem 3: this compound Precipitates in Culture Medium

Possible Causes:

  • Poor Aqueous Solubility: this compound is a hydrophobic compound with limited solubility in aqueous solutions like cell culture media.[7][9]

  • High Final Concentration: The desired working concentration may exceed the solubility limit of the compound in the medium.

Solutions:

  • Optimize Stock Concentration: Prepare a high-concentration stock in DMSO and dilute it to the final working concentration just before use.[7]

  • Thorough Mixing: When diluting the stock, add it to pre-warmed media and mix immediately and thoroughly to prevent precipitation.[10]

  • Solubility Enhancement: For in vivo studies or specific applications, solubility enhancement techniques like using cyclodextrins may be considered.[3]

Quantitative Data Summary

The IC50 of this compound is highly dependent on the cell line and experimental duration.

Cell LineCancer TypeIncubation Time (hours)IC50 Value (µM)Reference
HepG2Hepatocellular Carcinoma24~5[3][12]
PLC/PRF/5Hepatocellular Carcinoma24~5[3][12]
EC1Esophageal Squamous Cell CarcinomaNot Specified3.042[3][13]
ECA109Esophageal Squamous Cell CarcinomaNot Specified1.294[3][13]
Kyse450Esophageal Squamous Cell CarcinomaNot Specified2.471[13]
Kyse150Esophageal Squamous Cell CarcinomaNot Specified2.22[13]
WM9Melanoma48>10 (this compound)[11]
WM9Melanoma481.07 (Derivative 4g)[11]

Note: This data is compiled from multiple sources. Direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT/CCK8) for IC50 Determination

This protocol is used to assess the effect of this compound on cell viability.

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4x10³ to 1x10⁴ cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in fresh culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).[3]

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[3]

  • Reagent Addition:

    • For CCK8: Add 10 µL of CCK8 reagent to each well.[3]

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[3]

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C.[3]

  • Measurement:

    • For CCK8: Measure the absorbance at 450 nm using a microplate reader.[3]

    • For MTT: Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals, then measure the absorbance at 570 nm.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the this compound concentration and use non-linear regression to calculate the IC50 value.[3]

Protocol 2: Western Blotting for PI3K/Akt Pathway Analysis

This protocol is used to verify this compound's effect on its molecular targets.

  • Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against PI3K, p-Akt, Akt, and a loading control (e.g., GAPDH) overnight at 4°C.[7]

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[7]

Visualizations

G Troubleshooting Flowchart for Inconsistent IC50 Values start Start: Inconsistent IC50 Results issue_high_ic50 Problem: No/High IC50 (Low Potency) start->issue_high_ic50 issue_variability Problem: High Variability Between Replicates start->issue_variability issue_precipitation Problem: Compound Precipitation start->issue_precipitation cause_resistance Cause: Cell Line Resistance? issue_high_ic50->cause_resistance cause_concentration Cause: Concentration Range Too Narrow? issue_high_ic50->cause_concentration cause_stability Cause: Compound Degradation? issue_high_ic50->cause_stability cause_seeding Cause: Uneven Cell Seeding? issue_variability->cause_seeding cause_pipetting Cause: Inaccurate Pipetting? issue_variability->cause_pipetting cause_edge Cause: Plate Edge Effects? issue_variability->cause_edge cause_solubility Cause: Poor Aqueous Solubility? issue_precipitation->cause_solubility solution_check_literature Solution: Check literature for cell line sensitivity. Use positive control cell line. cause_resistance->solution_check_literature solution_broaden_range Solution: Test a wider concentration range (e.g., 0.1-100 µM). cause_concentration->solution_broaden_range solution_fresh_compound Solution: Prepare fresh dilutions from a properly stored -80°C stock. cause_stability->solution_fresh_compound solution_mix_cells Solution: Homogenize cell suspension before plating. cause_seeding->solution_mix_cells solution_calibrate Solution: Calibrate pipettes regularly. cause_pipetting->solution_calibrate solution_avoid_edges Solution: Avoid using outer wells; fill with PBS to maintain humidity. cause_edge->solution_avoid_edges solution_dmso_stock Solution: Use high-concentration DMSO stock. Mix thoroughly into warm media before use. cause_solubility->solution_dmso_stock

Caption: Troubleshooting flowchart for inconsistent IC50 values.

G Experimental Workflow for IC50 Determination start 1. Seed Cells in 96-well plate treatment 2. Treat with Serial Dilutions of this compound start->treatment incubation 3. Incubate for 24/48/72 hours treatment->incubation add_reagent 4. Add Viability Reagent (MTT or CCK8) incubation->add_reagent measure 5. Incubate & Measure Absorbance add_reagent->measure analyze 6. Analyze Data: Normalize to Control, Non-linear Regression measure->analyze result Result: IC50 Value analyze->result

Caption: General experimental workflow for an IC50 dose-response assay.

G Simplified PI3K/Akt Signaling Pathway Inhibition cluster_cell Cell This compound This compound pi3k PI3K This compound->pi3k akt Akt pi3k->akt downstream Downstream Effectors (e.g., Cyclin D1, XIAP) akt->downstream effects Inhibition of Proliferation & Survival; Induction of Apoptosis downstream->effects

Caption: this compound inhibits the PI3K/Akt signaling pathway.

References

Technical Support Center: Fangchinoline Aqueous Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the degradation of fangchinoline (B191232) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution important?

This compound is a bisbenzylisoquinoline alkaloid isolated from the root of Stephania tetrandra.[1][2] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[3][4][5] For its development as a therapeutic agent, especially in liquid formulations, understanding its stability in aqueous solution is critical. Degradation can lead to a loss of potency and the formation of potentially toxic impurities.[6][7]

Q2: What are the primary factors that can cause this compound to degrade in an aqueous solution?

Like many complex organic molecules, this compound's stability can be compromised by several factors. The most common stress conditions that induce degradation are:

  • pH: Both acidic and alkaline conditions can catalyze hydrolysis of susceptible bonds.[8]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation. This compound has demonstrated antioxidant properties, implying it is susceptible to oxidation itself.[9][10]

  • Light (Photolysis): Exposure to light, particularly UV radiation, can provide the energy needed to break chemical bonds and cause photodegradation.[11]

  • Temperature (Thermal Stress): Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[11]

Q3: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively published, based on its bisbenzylisoquinoline structure containing multiple ether linkages and aromatic rings, the following pathways are plausible under forced degradation conditions:

  • Hydrolysis: Cleavage of the ether linkages under harsh acidic or basic conditions.

  • Oxidation: Oxidation of the aromatic rings or the tertiary amine functionalities. This could lead to the formation of N-oxides or hydroxylated derivatives.

  • Photodegradation: Complex reactions initiated by UV/Vis light absorption, potentially leading to cleavage and rearrangement of the molecular structure.

Q4: How can I analyze this compound and its potential degradation products?

The most common and effective technique is a stability-indicating High-Performance Liquid Chromatography (HPLC) method .[8] A properly developed HPLC method can separate the intact this compound from all potential degradation products and impurities.[12][13] This allows for accurate quantification of the parent compound and monitoring the formation of degradants over time. Mass spectrometry (LC-MS) is often used in conjunction to identify the structure of the unknown degradation products.[14]

Troubleshooting Guide

Issue / ObservationPotential Cause(s)Suggested Action(s)
Unexpected peaks appear in my HPLC chromatogram. 1. Formation of degradation products. 2. Contamination of solvent or glassware. 3. Column degradation.1. Confirm peak identity by comparing with a stressed sample (e.g., acid-treated). Use a photodiode array (PDA) detector to check peak purity. 2. Run a blank injection (mobile phase only) to rule out solvent contamination. 3. Check column performance with a standard to ensure it meets quality control criteria.
The concentration of my this compound stock solution is decreasing over time. 1. Adsorption to the container surface. 2. Degradation due to improper storage (e.g., exposure to light, non-optimal pH, or temperature).1. Use silanized glass or polypropylene (B1209903) containers to minimize adsorption. 2. Prepare fresh solutions. Store stock solutions protected from light (amber vials), at a refrigerated or frozen temperature (e.g., 4°C or -20°C), and buffered at an optimal pH (if known).[15]
The pH of my this compound solution changes after preparation. 1. Interaction with atmospheric CO2 (if unbuffered and alkaline). 2. Degradation into acidic or basic byproducts.1. Use a suitable buffer system to maintain a constant pH. 2. Analyze the solution immediately after preparation and monitor pH as part of the stability study.
My this compound solution has changed color (e.g., turned yellow/brown). Formation of chromophoric (colored) degradation products, often resulting from oxidation or complex rearrangements.This is a clear sign of degradation. Document the observation and attempt to correlate it with the appearance of new peaks in the chromatogram. Protect the solution from light and oxygen (e.g., by purging with nitrogen or argon).

Experimental Protocols & Data

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.[6][7]

Objective: To generate potential degradation products of this compound under various stress conditions.

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent mixture (e.g., methanol (B129727) or acetonitrile (B52724) and water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute to a final concentration of ~100 µg/mL.

  • Thermal Degradation: Store the stock solution in a sealed vial at 80°C for 48 hours. Dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions, e.g., 1.2 million lux hours and 200 watt hours/m² UV).[11] Dilute to a final concentration of ~100 µg/mL.

  • Control Sample: Prepare a control sample by diluting the stock solution to ~100 µg/mL without subjecting it to any stress.

  • Analysis: Analyze all samples by HPLC, comparing the stressed samples to the control. The goal is to achieve 5-20% degradation of the parent compound.[11]

Protocol 2: Example HPLC Method for Stability Testing

Objective: To separate and quantify this compound from its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often required. For example:

    • Solvent A: 0.1% Phosphoric Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Program (Illustrative):

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (or as determined by UV scan of this compound)

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Illustrative Stability Data

The following tables present hypothetical data to illustrate how results from a stability study might be presented. Note: This data is for example purposes only and is not derived from published experimental results for this compound.

Table 1: Effect of pH and Temperature on this compound Degradation (Hypothetical Data) Assay of this compound (%) Remaining After 48 Hours

TemperaturepH 3.0 (Acidic)pH 7.0 (Neutral)pH 9.0 (Alkaline)
4°C 99.5%99.8%98.9%
25°C 97.2%99.1%95.4%
60°C 85.1%92.5%78.3%

Table 2: Results of Forced Degradation Study (Hypothetical Data)

Stress Condition% this compound DegradedNumber of Degradation Peaks >0.1%
0.1 M HCl, 60°C, 2h 14.9%2
0.1 M NaOH, 60°C, 2h 21.7%3
3% H₂O₂, RT, 24h 18.5%4
Heat (80°C, 48h) 8.1%1
Light (ICH Q1B) 11.3%2

Visualizations

G FC This compound in Aqueous Solution Acid Acid Hydrolysis (e.g., HCl, low pH) FC->Acid Base Base Hydrolysis (e.g., NaOH, high pH) FC->Base Ox Oxidation (e.g., H2O2, O2) FC->Ox Photo Photolysis (UV/Vis Light) FC->Photo DP1 Hydrolytic Products (e.g., Ether Bond Cleavage) Acid->DP1 Base->DP1 DP2 Oxidative Products (e.g., N-Oxides, Hydroxylated Rings) Ox->DP2 DP3 Photolytic Products (e.g., Rearrangements, Fragments) Photo->DP3

Caption: Potential degradation pathways for this compound in aqueous solution.

G cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis prep_stock Prepare this compound Stock Solution (1 mg/mL) stress_acid Acid (0.1 M HCl, 60°C) prep_stock->stress_acid stress_base Base (0.1 M NaOH, 60°C) prep_stock->stress_base stress_ox Oxidation (3% H2O2, RT) prep_stock->stress_ox stress_photo Photolytic (ICH Q1B) prep_stock->stress_photo stress_thermal Thermal (80°C) prep_stock->stress_thermal neutralize Neutralize & Dilute Samples (to ~100 µg/mL) stress_acid->neutralize stress_base->neutralize stress_ox->neutralize stress_photo->neutralize stress_thermal->neutralize hplc Analyze via Stability-Indicating HPLC-UV/MS neutralize->hplc data Identify Degradants & Quantify Parent Drug Loss hplc->data

Caption: General experimental workflow for a forced degradation study.

G start Unexpected Peak in HPLC? check_blank Inject Blank Solvent start->check_blank peak_present Peak Present in Blank? check_blank->peak_present contamination Source is Contamination (Solvent, System, Vial) peak_present->contamination Yes compare_stress Compare Retention Time (RT) & UV Spectrum to Stressed Samples peak_present->compare_stress No match RT & Spectrum Match a Stressed Sample? compare_stress->match degradant Peak is a Likely Degradation Product match->degradant Yes unknown Peak is an Unknown Impurity (from synthesis or excipients) match->unknown No

Caption: Troubleshooting logic for identifying unknown peaks in HPLC.

References

Troubleshooting low efficacy of Fangchinoline in xenograft models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low efficacy of Fangchinoline in xenograft models.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during in vivo experiments with this compound.

Q1: We are observing minimal to no tumor growth inhibition in our xenograft model after treating with this compound. What are the potential causes?

Several factors can contribute to the low efficacy of this compound in vivo. These can be broadly categorized into issues related to the compound's properties, the experimental protocol, and the biological model itself.

  • Poor Bioavailability: this compound, a bisbenzylisoquinoline alkaloid, has a complex and hydrophobic structure, leading to poor aqueous solubility.[1] This inherently limits its absorption and bioavailability when administered orally.[2][3]

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate for the P-glycoprotein (P-gp) efflux pump.[4][5] P-gp is a transmembrane protein that actively transports various substances out of cells.[6] In a xenograft model, P-gp in the intestinal epithelium can pump this compound back into the intestinal lumen, reducing its absorption.[2] Additionally, if the tumor cells themselves overexpress P-gp, they can actively remove the compound, leading to multidrug resistance (MDR).[4][7]

  • Suboptimal Dosing and Administration: The dose, frequency, and route of administration may not be sufficient to achieve a therapeutic concentration of this compound in the tumor tissue.[8]

  • Inappropriate Xenograft Model: The selected cancer cell line may be intrinsically resistant to this compound's mechanism of action.[8][9] this compound is known to inhibit specific signaling pathways like PI3K/Akt, FAK, and NF-κB.[10][11] If the chosen tumor model's growth is not driven by these pathways, the compound will likely show low efficacy.

  • Tumor Heterogeneity: Xenograft models, especially those derived from cell lines (CDX), can exhibit genetic drift and may not represent the heterogeneity of a human tumor.[12] This can lead to varied and inconsistent responses to treatment.[8]

Q2: How can we improve the bioavailability of this compound for our in vivo studies?

Addressing this compound's poor solubility and absorption is critical for improving its efficacy.

  • Formulation Strategies:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent can improve solubility.[1]

    • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating this compound within cyclodextrin molecules can enhance its aqueous solubility and bioavailability.[1]

    • Solid Dispersion: Dispersing this compound in a hydrophilic carrier matrix at a molecular level is another effective technique.[1]

  • Alternative Administration Routes: Oral administration is often challenging due to poor absorption.[2] Consider alternative routes that bypass the gastrointestinal tract:

    • Intraperitoneal (IP) Injection: This route allows for more rapid absorption into the systemic circulation compared to oral administration.[13] Many successful preclinical studies with this compound have utilized IP injections.[14][15]

    • Intravenous (IV) Injection: IV administration ensures 100% bioavailability by delivering the compound directly into the bloodstream.[13] However, formulation for IV use can be challenging due to solubility issues.

Q3: What is a typical dosage and administration schedule for this compound in a mouse xenograft model?

Dosage and scheduling can vary depending on the tumor model and the specific research goals. Based on published studies, here are some examples:

  • In an OVCAR-3 ovarian cancer xenograft model, this compound was administered weekly at 7 mg/kg .[16]

  • In a DLD-1 colon adenocarcinoma xenograft model, treatment was given three times per week for four weeks with a solution of 0.5 mg/ml (0.1 ml volume).[14][15]

It is highly recommended to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific xenograft model.[8]

Q4: How do we determine if our tumor cells are resistant to this compound due to P-glycoprotein (P-gp) overexpression?

P-gp-mediated multidrug resistance (MDR) is a common challenge.[6] You can investigate this through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line and compare it to a sensitive parental cell line.[4]

  • Rhodamine 123 Efflux Assay: P-gp actively transports the fluorescent dye Rhodamine 123 out of cells.[4][5] Using flow cytometry, you can measure the efflux of this dye. Cells overexpressing P-gp will exhibit lower intracellular fluorescence compared to sensitive cells.[4]

  • Combination Treatment: You can treat the resistant cells with a combination of this compound and a known P-gp inhibitor.[4] If the combination restores sensitivity to this compound, it strongly suggests P-gp-mediated resistance.

Q5: Our in vitro results with this compound were promising, but they are not translating to our in vivo model. What could be the disconnect?

This is a common challenge in drug development, often referred to as the "in vitro-in vivo gap".[17][18]

  • Pharmacokinetic (PK) Issues: As discussed, poor absorption, high plasma protein binding, and rapid metabolism can prevent the drug from reaching the tumor at sufficient concentrations, a factor not present in in vitro cultures.[2][17]

  • Tumor Microenvironment (TME): In vitro models lack the complex TME present in a living organism. The TME includes stromal cells, blood vessels, and extracellular matrix, which can influence drug delivery and efficacy.

  • Model System Differences: The xenograft model itself can be a source of variability. Factors like the implantation site (subcutaneous vs. orthotopic) can influence tumor growth and drug response.[12][19] Furthermore, some studies suggest that mouse viruses present in patient-derived xenografts (PDX) can alter the tumor's response to drugs.[20]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference(s)
OVCAR-3Ovarian Cancer9.66[16]
MDAH 2774Ovarian Cancer8.71[16]
SK-OV-3Ovarian Cancer11.74[16]
ES-2Ovarian Cancer25.10[16]
A375Melanoma12.41[9]
A875Melanoma16.20[9]
MCF-7Breast CancerData available[21]
MDA-MB-231Breast CancerData available[21]
SGC7901Gastric CancerData available[22]
DLD-1Colon AdenocarcinomaData available[14]
LoVoColon AdenocarcinomaData available[14]
KKU-100Cholangiocarcinoma~50[23]

Note: "Data available" indicates that the source confirms inhibitory effects, but a specific IC50 value was not directly cited in the provided search results.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelCancer TypeMouse StrainDosage & Route of AdministrationOutcomeReference(s)
OVCAR-3Ovarian CancerNOD SCID7 mg/kg, weeklyEnhanced cisplatin (B142131) therapeutic effects[16][24]
DLD-1Colon AdenocarcinomaNude mice0.1 ml of 0.5 mg/ml solution, 3 times/week for 4 weeksSignificantly repressed tumor growth and promoted apoptosis[14][15]
PC-3Prostate CancerNude miceDose and time-dependentInhibition of tumor growth, induction of apoptosis[5][9]
Breast CancerBreast CancerXenograft mouse modelNot specifiedSignificantly abrogated tumor growth[5][9]
OsteosarcomaOsteosarcomaBalb/c miceNot specifiedEffectively attenuated tumor growth[5][9]
GBC-SDGallbladder CancerNude miceNot specifiedRestrained xenograft tumor growth[25]

Experimental Protocols

Protocol 1: General In Vivo Xenograft Study

This protocol provides a general framework for assessing the efficacy of this compound in a subcutaneous xenograft model.

  • Cell Culture: Culture the selected cancer cell line (e.g., DLD-1, OVCAR-3) under standard conditions recommended by the supplier. Ensure cells are in the logarithmic growth phase with high viability.[8][14]

  • Animal Model: Use immunodeficient mice (e.g., nude, NOD SCID) appropriate for the xenograft model. Allow animals to acclimate for at least one week.[8][15][16]

  • Tumor Implantation:

    • Harvest and resuspend cells in a sterile, serum-free medium or PBS.

    • For a subcutaneous model, inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL (often mixed 1:1 with Matrigel) into the flank of each mouse.[8]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. The formula for volume is typically (Length x Width²)/2.

    • Monitor animal body weight and overall health status.

  • Treatment Administration:

    • Randomize mice into treatment groups (e.g., Vehicle Control, this compound).

    • Prepare this compound formulation (see Q2 for strategies).

    • Administer the treatment according to the planned schedule and route (e.g., IP injection, 7 mg/kg, weekly).[15][16]

  • Endpoint and Analysis:

    • Continue treatment for the specified duration (e.g., 4 weeks).[14]

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure final tumor weight and volume.

    • Process tumors for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) or apoptosis markers (TUNEL assay), or for Western blot analysis.[14]

Protocol 2: Western Blotting for Signaling Pathway Proteins

This protocol is used to assess the effect of this compound on target proteins (e.g., p-Akt, P-gp).

  • Sample Preparation: Lyse cells (from in vitro treatment) or homogenized tumor tissue in lysis buffer.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[4]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[4]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p-Akt, anti-P-gp) overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Visualizations: Diagrams and Workflows

Signaling Pathways Modulated by this compound

G cluster_0 PI3K/Akt Pathway cluster_1 FAK Pathway cluster_2 NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt phosphorylates mTOR mTOR Akt->mTOR activates CyclinD1 CyclinD1 Akt->CyclinD1 upregulates XIAP XIAP Akt->XIAP upregulates Fangchinoline_PI3K This compound Fangchinoline_PI3K->PI3K FAK FAK MEK MEK FAK->MEK activates ERK1_2 ERK1_2 MEK->ERK1_2 activates Proliferation Proliferation ERK1_2->Proliferation Metastasis Metastasis ERK1_2->Metastasis Fangchinoline_FAK This compound Fangchinoline_FAK->FAK IKK IKK IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases Gene_Expression Gene_Expression NFkB->Gene_Expression translocates to nucleus Inflammation Inflammation Gene_Expression->Inflammation Survival Survival Gene_Expression->Survival Fangchinoline_NFkB This compound Fangchinoline_NFkB->IKK

Caption: Key signaling pathways inhibited by this compound.[9][10][11]

Troubleshooting Workflow for Low In Vivo Efficacy

G start Low Efficacy Observed in Xenograft Model check_pk Step 1: Review Compound Properties & Formulation start->check_pk solubility Is solubility/bioavailability poor? check_pk->solubility check_protocol Step 2: Evaluate Dosing & Administration Route route Is administration route optimal? check_protocol->route check_model Step 3: Assess Xenograft Model Suitability pathway Is model dependent on This compound's target pathways? check_model->pathway check_resistance Step 4: Investigate Drug Resistance pgp Is P-gp overexpressed? check_resistance->pgp solubility->check_protocol No reformulate Action: Reformulate (e.g., cyclodextrin, co-solvents) solubility->reformulate Yes dose Is dose sufficient? route->dose Yes change_route Action: Change route (e.g., Oral to IP) route->change_route No dose->check_model Yes optimize_dose Action: Perform dose escalation study (MTD) dose->optimize_dose No pathway->check_resistance Yes change_model Action: Select new model with active target pathways pathway->change_model No use_inhibitor Action: Co-administer with P-gp inhibitor pgp->use_inhibitor Yes reformulate->check_protocol change_route->dose optimize_dose->check_model

Caption: A decision tree for troubleshooting low this compound efficacy.

Experimental Workflow for a Xenograft Study

G A Cell Line Propagation & QC C Subcutaneous Tumor Cell Implantation A->C B Animal Acclimation (e.g., Nude Mice) B->C D Tumor Growth Monitoring (Calipers, Body Weight) C->D E Randomization into Treatment Groups D->E F Treatment Period (e.g., this compound via IP) E->F G Endpoint: Tumor Excision & Measurement F->G H Downstream Analysis (IHC, Western Blot, etc.) G->H

Caption: Standard workflow for an in vivo xenograft efficacy study.

References

Technical Support Center: Fangchinoline Autophagy Flux Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with fangchinoline (B191232) autophagy flux assays. The information is tailored for scientists and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My LC3-II levels increase after this compound treatment. Does this mean this compound induces autophagy?

A1: Not necessarily. An increase in LC3-II is a key indicator of autophagosome formation, but it can signify either the induction of autophagy or a blockage in the autophagic pathway. This compound has been reported to have a dual role. In some cancer cell lines like colorectal cancer, it acts as an autophagy inducer through the AMPK/mTOR/ULK1 signaling pathway.[1][2] However, in other contexts, such as non-small cell lung cancer (NSCLC), this compound can inhibit autophagic flux by impairing the fusion of autophagosomes with lysosomes and reducing the activity of lysosomal enzymes like cathepsins B and D.[3][4] This blockage also leads to an accumulation of LC3-II. Therefore, observing increased LC3-II alone is insufficient to conclude that this compound induces autophagic flux.

Q2: How can I definitively determine if this compound is inducing or inhibiting autophagic flux in my experimental system?

A2: To distinguish between autophagy induction and inhibition, you must perform an autophagic flux assay. This typically involves treating your cells with this compound in the presence and absence of a late-stage autophagy inhibitor, such as bafilomycin A1 or chloroquine.[5]

  • If this compound is an inducer: You will observe a further increase in LC3-II levels in the presence of the lysosomal inhibitor compared to treatment with this compound alone.

  • If this compound is an inhibitor: The addition of a lysosomal inhibitor will not cause a significant further increase in LC3-II levels, as the pathway is already blocked downstream.[3][4]

Additionally, monitoring the degradation of p62/SQSTM1 is crucial.[6][7] A decrease in p62 levels suggests its degradation via autophagy, indicating flux is occurring. Conversely, an accumulation of p62 suggests a blockage.[6][7]

Q3: I'm observing an accumulation of p62 along with increased LC3-II after this compound treatment. What does this signify?

A3: The simultaneous accumulation of both LC3-II and p62 is a strong indicator of impaired autophagic flux.[8] p62 is a protein that is selectively degraded by autophagy; therefore, its accumulation suggests that the final, degradative step of the process is inhibited.[6][7] This scenario is consistent with studies showing that this compound can block the fusion of autophagosomes with lysosomes.[3][4][8]

Q4: What is the mechanism by which this compound affects autophagy signaling pathways?

A4: this compound's mechanism can vary depending on the cell type.

  • Induction via AMPK/mTOR: In some cancer cells, this compound has been shown to increase the phosphorylation of AMPK and decrease the phosphorylation of mTOR and ULK1, leading to the induction of autophagy.[1][2] One study in hepatocellular carcinoma cells suggests this occurs via a p53/sestrin2/AMPK pathway, which can be independent of mTOR inhibition.[9]

  • Inhibition of Lysosomal Function: In other cell types, this compound inhibits autophagic degradation by impairing lysosomal function. This includes preventing the fusion of autophagosomes and lysosomes and decreasing the activity of lysosomal proteases such as cathepsin B and D.[3][4] It may also interfere with lysosomal acidification.[3][8]

  • Promotion of TFEB Nuclear Translocation: Interestingly, one study found that while inhibiting autophagic degradation, this compound also promotes the nuclear translocation of TFEB, a master regulator of lysosomal biogenesis and autophagy.[3] This suggests a complex cellular response to the compound.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No change in LC3-II levels after this compound treatment. 1. Ineffective concentration or duration of this compound treatment. 2. Low basal autophagy in the cell line. 3. Issues with the Western blot protocol.[10]1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Use a positive control for autophagy induction (e.g., starvation, rapamycin) to confirm your system is responsive. 3. Optimize your Western blot for low molecular weight proteins (see protocol below). Use a 0.2 µm PVDF membrane.[10]
High background on LC3 Western blot. 1. Insufficient blocking. 2. Primary antibody concentration is too high. 3. Washing steps are inadequate.1. Increase blocking time or try a different blocking agent (e.g., 5% BSA instead of milk). 2. Titrate your primary antibody to find the optimal concentration. 3. Increase the number and duration of washes with TBST/PBST.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., confluency, passage number). 2. Inconsistent preparation of this compound. 3. Procedural variations in assays.[10]1. Maintain consistent cell culture practices. 2. Prepare fresh this compound solutions for each experiment from a stable stock. 3. Standardize all protocols, including treatment times, reagent concentrations, and incubation periods.
Conflicting data between LC3-II levels and p62 degradation. 1. Cell-type-specific responses to this compound. 2. The complexity of this compound's dual role.1. Acknowledge that this compound may have complex effects. 2. Employ a third assay for confirmation, such as the mCherry-EGFP-LC3 reporter assay, to visualize autophagosome maturation.[11]

Key Experimental Protocols

Protocol 1: Autophagic Flux Assay by LC3-II Western Blotting
  • Cell Seeding and Treatment:

    • Seed cells to reach 60-70% confluency on the day of treatment.

    • Prepare four treatment groups:

      • Vehicle Control

      • This compound (at desired concentration)

      • Bafilomycin A1 (100 nM for the last 2-4 hours of culture)

      • This compound + Bafilomycin A1 (add Bafilomycin A1 for the final 2-4 hours of this compound treatment)

    • Incubate for the desired treatment duration.

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.[10]

    • Scrape cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Load 20-30 µg of total protein per lane on a 12-15% SDS-PAGE gel to ensure good separation of LC3-I and LC3-II.

    • Transfer proteins to a 0.2 µm PVDF membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against LC3 (ensure it detects both LC3-I and LC3-II) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash three times with TBST and detect using an ECL substrate.

    • Re-probe the membrane for a loading control (e.g., GAPDH or β-actin).

  • Data Interpretation:

    • Quantify the band intensity of LC3-II and normalize it to the loading control.[12] The LC3-II/LC3-I ratio is no longer the recommended method for quantification due to antibody affinity differences.[12]

    • Compare the normalized LC3-II levels across the four treatment groups.

Protocol 2: p62/SQSTM1 Degradation Assay

This assay is typically run in parallel with the LC3-II Western blot, using the same cell lysates.

  • Western Blotting:

    • Follow the same protein extraction and Western blotting protocol as for LC3-II.

    • Use a primary antibody specific for p62/SQSTM1.

    • Re-probe for a loading control.

  • Data Interpretation:

    • Quantify the p62 band intensity and normalize it to the loading control.

    • A decrease in normalized p62 levels in this compound-treated cells suggests that autophagic degradation is occurring.

    • An increase or no change in p62 levels, especially when LC3-II is elevated, points to a blockage in autophagic flux.

Protocol 3: mCherry-EGFP-LC3 Fluorescence Microscopy Assay

This assay provides visual confirmation of autophagic flux by taking advantage of the different pH sensitivities of EGFP and mCherry.[11]

  • Cell Transfection/Transduction:

    • Use cells stably expressing or transiently transfected with the mCherry-EGFP-LC3 plasmid.

  • Cell Seeding and Treatment:

    • Seed the mCherry-EGFP-LC3 expressing cells on glass coverslips or in a glass-bottom dish.

    • Treat cells with the vehicle control, this compound, and a positive control like rapamycin (B549165) or starvation.

  • Live-Cell Imaging:

    • Image the cells using a confocal microscope.

    • Capture images in both the green (EGFP) and red (mCherry) channels.

  • Data Interpretation:

    • Autophagosomes (neutral pH): Appear as yellow puncta (merge of green and red signals).[11]

    • Autolysosomes (acidic pH): Appear as red-only puncta, as the EGFP signal is quenched in the acidic environment of the lysosome.[11]

    • Interpretation with this compound:

      • An increase in both yellow and red puncta suggests induction of autophagy.

      • An accumulation of yellow puncta with few or no red puncta suggests a blockage in the fusion of autophagosomes with lysosomes.[3][4]

Data Summary Tables

Table 1: Expected Outcomes for Autophagic Flux Assays with this compound

Assay This compound as an Autophagy Inducer This compound as an Autophagy Inhibitor
LC3-II Levels IncreasedIncreased
LC3-II Levels + Bafilomycin A1 Further increased compared to this compound aloneNo significant change compared to this compound alone
p62 Levels DecreasedIncreased or no change
mCherry-EGFP-LC3 Increased number of red and yellow punctaIncreased number of yellow puncta only

Visual Guides

Autophagy_Flux_Workflow cluster_treatment Cell Treatment cluster_assays Assays cluster_interpretation Interpretation Control Control WB Western Blot (LC3-II, p62) Control->WB This compound This compound This compound->WB Microscopy mCherry-EGFP-LC3 Microscopy This compound->Microscopy BafA1 Baf A1 BafA1->WB Fang_BafA1 This compound + Baf A1 Fang_BafA1->WB Induction Autophagy Induction WB->Induction [LC3-II]Fang+BafA1 > [LC3-II]Fang [p62] decreases Inhibition Autophagy Inhibition WB->Inhibition [LC3-II]Fang+BafA1 ≈ [LC3-II]Fang [p62] increases Microscopy->Induction More Red Puncta Microscopy->Inhibition More Yellow Puncta

Caption: Experimental workflow for interpreting autophagy flux assays.

Fangchinoline_Signaling cluster_induction Autophagy Induction Pathway cluster_inhibition Autophagic Flux Inhibition Pathway Fang_Induce This compound AMPK AMPK Fang_Induce->AMPK Activates mTOR mTOR AMPK->mTOR ULK1 ULK1 Complex mTOR->ULK1 Autophagosome_Formation Autophagosome Formation ULK1->Autophagosome_Formation Fang_Inhibit This compound Lysosome Lysosome Fang_Inhibit->Lysosome Inhibits Function Autolysosome Autolysosome Fang_Inhibit->Autolysosome Blocks Fusion Autophagosome Autophagosome Autophagosome->Autolysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation

Caption: Dual signaling roles of this compound in autophagy.

References

Technical Support Center: Improving the In Vivo Bioavailability of Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with Fangchinoline (B191232) in in vivo research. The following sections provide troubleshooting advice and frequently asked questions (FAQs) to enhance the bioavailability and experimental success of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic potentials?

This compound is a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra. It has attracted significant scientific interest due to its broad range of pharmacological activities, including anti-inflammatory, anticancer, and antihypertensive effects[1]. In preclinical models, it has demonstrated efficacy in inhibiting tumor growth and inducing apoptosis in various cancer cell lines[1].

Q2: I am observing low efficacy of this compound in my in vivo experiments despite using a high dose. What could be the underlying issue?

The primary issue is likely the poor oral bioavailability of this compound[1]. Several factors contribute to this challenge:

  • Poor Oral Absorption: Research, primarily in rats, indicates that this compound is poorly and variably absorbed after oral administration[1].

  • High Plasma Protein Binding: Like other bisbenzylisoquinoline alkaloids, this compound exhibits high binding to plasma proteins, which limits the amount of free drug available to exert its pharmacological effects[1].

  • P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter, which is highly expressed in the intestinal epithelium. This transporter actively pumps the compound back into the intestinal lumen, reducing its net absorption[1].

Q3: What are the known pharmacokinetic parameters of orally administered this compound in animal models?

Pharmacokinetic studies in rats have characterized the oral absorption profile of this compound. The data below is from a study comparing the administration of this compound in a traditional decoction. It is important to note that co-administered herbs in the decoction appeared to delay the rate of absorption (longer Tmax) but did not significantly alter the overall bioavailability compared to the pure compound[2].

Table 1: Oral Pharmacokinetic Parameters of this compound in Rats

FormulationDose (crude drug)Tmax (h)Cmax (ng/mL)AUC(0-t) (ng·h/mL)Reference
Fangji Huangqi Decoction18.1 g/kg1.33 ± 0.4710.89 ± 2.0146.12 ± 11.23[1]

Data presented as mean ± standard deviation.

Troubleshooting Guide: Enhancing this compound Bioavailability

This section provides an overview of three advanced formulation strategies to overcome the inherent bioavailability challenges of this compound. While specific pharmacokinetic data for this compound in these formulations is limited in publicly available literature, the tables below present data from studies on other poorly soluble drugs to illustrate the potential for improvement.

Strategy 1: Solid Lipid Nanoparticles (SLNs)

Q4: How can Solid Lipid Nanoparticles (SLNs) improve the oral bioavailability of this compound?

SLNs are colloidal carriers made from biodegradable and biocompatible solid lipids. They can significantly enhance the oral bioavailability of lipophilic drugs like this compound through several mechanisms:

  • Increased Surface Area: The small particle size of SLNs increases the surface area for dissolution in the gastrointestinal tract.

  • Protection from Degradation: The solid lipid matrix protects the encapsulated drug from chemical and enzymatic degradation in the harsh gut environment.

  • Enhanced Absorption: SLNs can be absorbed through the lymphatic system, bypassing the first-pass metabolism in the liver, which is a major barrier for many oral drugs[3].

Illustrative Data: The following table shows the improvement in bioavailability for Puerarin, a poorly water-soluble drug, when formulated as SLNs. A similar magnitude of improvement could potentially be achieved for this compound.

Table 2: Pharmacokinetic Parameters of Puerarin Suspension vs. Puerarin-Loaded SLNs in Rats (Oral Administration)

FormulationCmax (µg/mL)Tmax (min)AUC(0→t) (mg·h/L)Relative Bioavailability (%)
Puerarin Suspension0.16 ± 0.06110 ± 15.490.80 ± 0.23100
Puerarin-SLNs0.33 ± 0.0540 ± 02.48 ± 0.30~310

Data adapted from a study on Puerarin[4].

Strategy 2: Liposomal Formulations

Q5: What are the advantages of using liposomes for oral delivery of this compound?

Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. For a lipophilic compound like this compound, it would be incorporated within the lipid bilayer. Advantages for oral delivery include:

  • Improved Solubility: Encapsulation in liposomes can enhance the solubility of poorly soluble drugs in the gastrointestinal fluids.

  • Protection and Sustained Release: Liposomes can protect the drug from the harsh environment of the stomach and intestines and provide a sustained release profile[5].

  • Enhanced Permeability: Liposomes can improve the permeation of the encapsulated drug across the intestinal epithelium[6].

Illustrative Data: The table below demonstrates the enhanced oral bioavailability of Nifedipine, a BCS Class II drug with low solubility, when formulated in proliposomes (a dry, free-flowing granular product which, on addition of water, disperses to form a liposomal suspension).

Table 3: Pharmacokinetic Parameters of Nifedipine vs. Nifedipine Proliposomes in Rats (Oral Administration)

FormulationTmax (h)Cmax (ng/mL)AUC(0–∞) (ng·h/mL)Relative Bioavailability (%)
Nifedipine Suspension2.1 ± 0.4189.6 ± 35.8652.4 ± 112.7100
Nifedipine Proliposomes4.5 ± 0.8562.7 ± 98.26512.3 ± 897.5~1000

Data adapted from a study on Nifedipine.

Strategy 3: Cyclodextrin (B1172386) Inclusion Complexes

Q6: How does forming an inclusion complex with cyclodextrins enhance this compound's bioavailability?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. They can encapsulate poorly water-soluble molecules like this compound, forming an inclusion complex. This enhances bioavailability primarily by:

  • Increasing Aqueous Solubility: The hydrophilic outer surface of the cyclodextrin makes the entire complex water-soluble, which significantly improves the dissolution of the drug in the gastrointestinal fluids[7][8].

  • Protecting the Drug Molecule: The cyclodextrin cavity can protect the guest molecule from degradation[7].

Illustrative Data: The following table shows the pharmacokinetic improvements for β-caryophyllene, a poorly water-soluble compound, when complexed with β-cyclodextrin.

Table 4: Pharmacokinetic Parameters of Free β-caryophyllene vs. β-caryophyllene/β-CD Inclusion Complex in Rats (Oral Administration)

FormulationTmax (h)Cmax (ng/mL)AUC(0-12h) (ng·h/mL)Relative Bioavailability (%)
Free β-caryophyllene2.0185.3 ± 45.7489.6 ± 121.4100
β-caryophyllene/β-CD Complex1.0389.2 ± 98.61278.5 ± 321.9~260

Data adapted from a study on β-caryophyllene.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is a general guideline and should be optimized for this compound.

  • Preparation of the Lipid and Aqueous Phases:

    • Melt a solid lipid (e.g., Compritol 888 ATO, glyceryl monostearate) at a temperature 5-10°C above its melting point.

    • Dissolve a specific amount of this compound in the molten lipid to form the oil phase.

    • Separately, heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the oil phase.

  • Pre-emulsion Formation:

    • Add the hot oil phase to the hot aqueous phase under high-speed stirring (e.g., 10,000 rpm for 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-pressure homogenization (e.g., 500-1500 bar for 3-5 cycles). Maintain the temperature above the lipid's melting point throughout this process.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature with gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles with this compound encapsulated within the matrix.

  • Characterization:

    • Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the entrapment efficiency and drug loading capacity using a validated analytical method (e.g., HPLC) after separating the free drug from the SLNs.

Protocol 2: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

This is a widely used method for preparing liposomes and can be adapted for this compound.

  • Lipid Film Formation:

    • Dissolve lipids (e.g., soy phosphatidylcholine, cholesterol) and this compound in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask[9].

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask[10].

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature[10]. This will cause the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs, or large unilamellar vesicles, LUVs), the MLV suspension can be:

      • Sonicated using a probe or bath sonicator.

      • Extruded by passing it multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.

  • Purification and Characterization:

    • Remove the unencapsulated (free) this compound by methods such as dialysis or gel filtration.

    • Characterize the liposomes for particle size, PDI, zeta potential, and entrapment efficiency.

Protocol 3: Preparation of this compound/β-Cyclodextrin Inclusion Complex by Kneading Method

This is a simple and solvent-free method for preparing cyclodextrin complexes.

  • Mixing:

    • Weigh equimolar amounts (or other optimized molar ratios) of this compound and a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

    • Place the powders in a mortar.

  • Kneading:

    • Add a small amount of a water/ethanol mixture dropwise to the powder mixture to form a paste-like consistency.

    • Knead the mixture vigorously with a pestle for a defined period (e.g., 45-60 minutes).

  • Drying:

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved, or dry it under vacuum.

  • Final Processing and Characterization:

    • Grind the dried product into a fine powder and pass it through a sieve.

    • Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR). These methods will show changes in the physicochemical properties of this compound upon complexation.

Mandatory Visualizations

Signaling Pathways Modulated by this compound

This compound exerts its anticancer effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for designing mechanistic studies.

G Experimental Workflow for Improving this compound Bioavailability cluster_problem Bioavailability Challenge cluster_solutions Formulation Strategies cluster_evaluation In Vivo Evaluation This compound This compound PoorSolubility Poor Aqueous Solubility This compound->PoorSolubility PgpEfflux P-gp Efflux This compound->PgpEfflux SLN Solid Lipid Nanoparticles (SLNs) PoorSolubility->SLN Address with Liposomes Liposomes PoorSolubility->Liposomes Address with Cyclodextrin Cyclodextrin Inclusion Complex PoorSolubility->Cyclodextrin Address with PgpEfflux->SLN Mitigate via Lymphatic Uptake PgpEfflux->Liposomes Mitigate via Lymphatic Uptake Pharmacokinetics Pharmacokinetic Study (Cmax, Tmax, AUC) SLN->Pharmacokinetics Liposomes->Pharmacokinetics Cyclodextrin->Pharmacokinetics Efficacy Therapeutic Efficacy Study Pharmacokinetics->Efficacy ImprovedBioavailability Improved Bioavailability Pharmacokinetics->ImprovedBioavailability

Caption: Workflow for addressing this compound's bioavailability challenges.

PI3K_Akt_Pathway This compound's Inhibition of the PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Bad Bad Akt->Bad Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Apoptosis Apoptosis Bad->Apoptosis Induces This compound This compound This compound->PI3K Inhibits

Caption: this compound inhibits the PI3K/Akt survival pathway.

NFkB_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa->IkBa_NFkB Degradation of NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to IkBa_NFkB->NFkB Releases GeneTranscription Gene Transcription (Inflammation, Survival) Nucleus->GeneTranscription Promotes This compound This compound This compound->IKK Inhibits Activation

Caption: this compound blocks the pro-inflammatory NF-κB pathway.

AMPK_mTOR_Pathway This compound's Induction of Autophagy via AMPK/mTOR Pathway AMPK AMPK mTORC1 mTORC1 AMPK->mTORC1 Inhibits ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Autophagy Autophagy ULK1->Autophagy Initiates This compound This compound This compound->AMPK Activates

Caption: this compound induces autophagy through AMPK/mTOR signaling.

References

Fangchinoline stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of Fangchinoline (B191232). Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.

Stability and Storage Summary

Proper handling and storage of this compound are critical for obtaining reliable and reproducible experimental results. As a complex bisbenzylisoquinoline alkaloid, its stability can be influenced by temperature, solvent, and light exposure.

Recommended Storage Conditions

To maintain the integrity of this compound, adhere to the following storage guidelines:

FormSolventTemperatureDurationKey Considerations
Powder N/A-20°CUp to 3 yearsStore in a desiccator to keep dry.
Stock Solution Anhydrous DMSO-80°C6 - 12 monthsRecommended for long-term storage. Aliquot to avoid freeze-thaw cycles.[1]
Stock Solution Anhydrous DMSO-20°CUp to 1 monthSuitable for short-term storage. Aliquot to avoid freeze-thaw cycles.[1]
Powder N/A4°CShort-termProtect from light.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the handling and storage of this compound.

Issue 1: Precipitation in this compound Stock Solution

  • Potential Cause: The stock solution, typically in DMSO, may have been stored at an inappropriate temperature (e.g., 4°C) or subjected to multiple freeze-thaw cycles, leading to precipitation.

  • Solution: Gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. If successful, immediately aliquot the solution into smaller, single-use vials and store them at -80°C for long-term stability.

Issue 2: Inconsistent Experimental Results

  • Potential Cause 1: Compound Degradation: Improper storage or handling may have led to the degradation of this compound, affecting its biological activity.

  • Solution 1: Always use freshly prepared dilutions from a properly stored stock solution. If degradation is suspected, verify the concentration and purity of the stock solution using HPLC analysis against a fresh standard.

  • Potential Cause 2: Incomplete Dissolution: this compound is poorly soluble in aqueous solutions. Incomplete dissolution can lead to lower effective concentrations.

  • Solution 2: When preparing stock solutions in DMSO, ensure complete dissolution by vortexing and, if necessary, gentle warming to 37°C and sonication. For cell culture experiments, the final DMSO concentration should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Issue 3: Color Change in Stock Solution

  • Potential Cause: A noticeable color change in the stock solution may indicate chemical degradation.

  • Solution: Discard the solution if a color change is observed, as its integrity may be compromised. Prepare a fresh stock solution from the powdered form.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions?

A1: The most recommended solvent for this compound is anhydrous dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, with concentrations of 50 mg/mL to 100 mg/mL being achievable. It is crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the compound's solubility. This compound is also soluble in chloroform (B151607) and methanol (B129727) but is poorly soluble in water.

Q2: How should I prepare a high-concentration stock solution of this compound?

A2: To prepare a high-concentration stock solution (e.g., >20 mM), accurately weigh the this compound powder and add the appropriate volume of anhydrous DMSO. To ensure complete dissolution, vortex the solution thoroughly. Gentle warming to 37°C and sonication in an ultrasonic bath can aid dissolution. For cell-based assays, the stock solution can be sterilized by passing it through a 0.22 µm DMSO-compatible filter.

Q3: What are the optimal long-term storage conditions for this compound solutions?

A3: For long-term stability, this compound stock solutions in anhydrous DMSO should be aliquoted into single-use vials and stored at -80°C, where they can remain stable for 6 to 12 months.[1] For shorter periods (up to one month), storage at -20°C is acceptable.[1] It is also advisable to protect the solutions from direct light.

Q4: Why is it important to aliquot stock solutions?

A4: Aliquoting stock solutions into smaller, single-use volumes is a critical laboratory practice to minimize the number of freeze-thaw cycles. Repeated freezing and thawing can increase the likelihood of compound precipitation and degradation over time, leading to inconsistent experimental results.

Q5: Is this compound sensitive to light?

Q6: What is the stability of this compound at different pH values?

A6: There is limited publicly available data on the stability of this compound at different pH values. As an alkaloid, its stability is likely pH-dependent. It is advisable to prepare fresh dilutions in your experimental buffer or medium immediately before use and to avoid prolonged storage in aqueous solutions, especially at non-neutral pH.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (MW: 608.71 g/mol )

    • Anhydrous, high-purity DMSO

    • Sterile microcentrifuge tubes or glass vials

    • Calibrated balance

    • Vortex mixer and sonicator

  • Procedure:

    • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 6.087 mg of this compound (Mass = 1 mL * 10 mmol/L * 608.71 g/mol = 6.087 mg).

    • Weighing: Accurately weigh 6.087 mg of this compound powder into a sterile tube.

    • Dissolution: Add 1 mL of anhydrous DMSO to the tube.

    • Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate for 5-10 minutes or gently warm the tube to 37°C, followed by vortexing.

    • Sterilization (Optional): For cell culture applications, filter the stock solution through a 0.22 µm sterile syringe filter compatible with DMSO (e.g., PTFE).

    • Storage: Aliquot the stock solution into single-use tubes and store at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the quantitative analysis of this compound. Method optimization may be required for specific applications.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 65:35, v/v) with pH adjustment (e.g., to pH 3.0 with glacial acetic acid) and an ion-pairing agent like sodium 1-octanesulfonate (e.g., 1.0 g/L) can be effective.[3]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 280 nm.

    • Injection Volume: 10-20 µL.

  • Procedure:

    • Prepare a standard curve by dissolving known concentrations of this compound in the mobile phase or a suitable solvent.

    • Prepare the sample solution by diluting the this compound stock or experimental sample to a concentration within the range of the standard curve.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.

Visualizations

G cluster_storage This compound Storage Workflow cluster_troubleshooting Troubleshooting Precipitation Powder This compound Powder Stock Stock Solution (in DMSO) Powder->Stock -20°C to -80°C Anhydrous DMSO Working Working Solution (in Media) Stock->Working Fresh Dilution Experiment Experiment Working->Experiment Precipitate Precipitate Observed Warm Warm to 37°C & Sonicate Precipitate->Warm Redissolved Redissolved? Warm->Redissolved Aliquot Aliquot & Store at -80°C Redissolved->Aliquot Yes Discard Discard & Prepare Fresh Redissolved->Discard No

Caption: Recommended storage workflow and troubleshooting steps for this compound.

G cluster_prep Stock Solution Preparation Weigh Weigh this compound Powder Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate / Warm (37°C) Add_DMSO->Dissolve Filter Sterile Filter (0.22 µm, optional) Dissolve->Filter Store Aliquot & Store at -80°C Filter->Store

Caption: Workflow for preparing a this compound stock solution.

References

Validation & Comparative

Fangchinoline Demonstrates Potent Anticancer Effects in Xenograft Models, Outperforming and Augmenting Standard Chemotherapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 4, 2025

[City, State] – New comparative analyses of preclinical xenograft studies reveal that fangchinoline (B191232), a bisbenzylisoquinoline alkaloid, demonstrates significant anticancer effects across a range of cancer types. In some cases, it exceeds the efficacy of standard chemotherapeutic agents and enhances their activity when used in combination. These findings, aimed at researchers, scientists, and drug development professionals, highlight this compound's potential as a novel therapeutic agent.

This compound has been shown to inhibit tumor growth in xenograft models of ovarian, osteosarcoma, colon, and conjunctival melanoma cancers.[1][2][3][4] Notably, in models of ovarian cancer, this compound not only exhibits standalone efficacy but also synergistically enhances the tumor-killing effects of cisplatin (B142131).[1][5] In colon adenocarcinoma, this compound has been observed to suppress tumor growth and induce apoptosis through the EGFR-PI3K/AKT signaling pathway.[6]

This guide provides a comprehensive comparison of this compound's performance against other alternatives, supported by experimental data, detailed methodologies, and visualizations of its mechanisms of action.

Comparative Efficacy of this compound in Xenograft Models

Quantitative data from various xenograft studies have been summarized to illustrate the anticancer effects of this compound, both as a monotherapy and in combination with standard chemotherapies.

Table 1: Monotherapy Efficacy of this compound in Xenograft Models
Cancer TypeCell LineAnimal ModelThis compound DosageKey Findings
Ovarian CancerOVCAR-3NOD SCID Mice7 mg/kg, i.p., weeklyEnhanced the anticancer effects of cisplatin.[5]
OsteosarcomaMG63Nude MiceNot specifiedSignificantly decreased average tumor size (178.23±23.28 mm³) and weight (0.19±0.03 g) compared to control (307.31±43.29 mm³ and 0.33±0.04 g, respectively).[2]
Colon AdenocarcinomaDLD-1Nude Mice0.5 mg/ml, i.p., 3x/week for 4 weeksSuppressed tumor growth.[3]
Conjunctival MelanomaCM-AS16NCG Mice50 mg/kg/day, i.p. for 22 daysDecreased average tumor volume by ~27% compared to control.[4]
Table 2: Combination Therapy Efficacy of this compound with Cisplatin in Ovarian Cancer Xenograft Model
Treatment GroupCell LineAnimal ModelDosageKey Findings
Cisplatin aloneOVCAR-3NOD SCID Mice3 mg/kg, i.p., weeklySignificantly inhibited tumor growth.[5]
This compound + CisplatinOVCAR-3NOD SCID MiceThis compound: 7 mg/kg, i.p., weekly; Cisplatin: 3 mg/kg, i.p., weeklyEnhanced the anticancer effects compared to cisplatin alone.[5]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for the key xenograft experiments are provided below.

General Xenograft Model Protocol
  • Cell Culture: Culture cancer cell lines (e.g., OVCAR-3, MG63) in appropriate media and conditions until they reach the desired confluence for injection.

  • Animal Models: Utilize immunodeficient mice (e.g., nude mice, NOD SCID mice) to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically measured with calipers and calculated using the formula: (Length x Width²) / 2.

  • Treatment Groups: Randomize mice into different treatment groups:

    • Control (vehicle)

    • This compound monotherapy

    • Alternative anticancer agent (e.g., Cisplatin, Doxorubicin)

    • Combination therapy (this compound + alternative agent)

  • Drug Administration: Administer drugs via the specified route (e.g., intraperitoneal injection) and schedule.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure final tumor weight and volume. Conduct further analyses such as immunohistochemistry for proliferation (e.g., Ki67) and apoptosis (e.g., TUNEL) markers, and Western blotting for signaling pathway proteins.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The PI3K/Akt, FAK, and NF-κB pathways are significantly impacted.

PI3K_Akt_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

This compound's inhibition of the PI3K/Akt signaling pathway.

FAK_Signaling_Pathway This compound This compound FAK FAK This compound->FAK inhibits phosphorylation MEK_ERK MEK/ERK FAK->MEK_ERK Cell_Metastasis Cell Metastasis & Migration MEK_ERK->Cell_Metastasis

This compound's impact on the FAK signaling pathway.

NFkB_Signaling_Pathway This compound This compound IKK IKK This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB IkBa->NFkB releases Gene_Transcription Gene Transcription (Inflammation, Survival) NFkB->Gene_Transcription

This compound's modulation of the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram outlines the general workflow for validating the anticancer effects of a compound like this compound in a xenograft model.

Xenograft_Workflow cluster_invitro In Vitro Preparation cluster_invivo In Vivo Experiment cell_culture 1. Cancer Cell Culture cell_harvest 2. Cell Harvest & Counting cell_culture->cell_harvest implantation 3. Subcutaneous Implantation cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth treatment 5. Drug Administration tumor_growth->treatment endpoint 6. Endpoint Analysis (Tumor Excision) treatment->endpoint

General workflow of a xenograft model experiment.

Conclusion

The presented data underscores the potential of this compound as a subject for further investigation in oncology drug development. Its ability to act both independently and in concert with existing therapies warrants deeper exploration of its clinical utility. The detailed methodologies and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers pursuing the next generation of cancer therapeutics.

References

Synthetic Derivatives of Fangchinoline Demonstrate Enhanced Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of novel synthetic derivatives of the natural compound fangchinoline (B191232) reveals significant improvements in anti-cancer and anti-inflammatory activities over the parent molecule. These findings, supported by extensive experimental data, highlight the potential of targeted chemical modifications to boost the therapeutic index of this promising bisbenzylisoquinoline alkaloid.

This compound, a natural product isolated from the root of Stephania tetrandra, has long been recognized for its diverse pharmacological properties.[1] However, its clinical utility has been explored with a focus on enhancing its potency and specificity through the synthesis of novel derivatives. Recent studies have successfully developed a range of these derivatives, demonstrating substantially lower IC50 values—a measure of potency—in various cancer cell lines and inflammatory models.[1]

Comparative Anti-Cancer Potency

A key objective in synthesizing this compound derivatives has been to amplify its anti-cancer effects. Numerous derivatives have been reported to exhibit significantly greater potency than the parent compound across a spectrum of cancer cell lines.

For instance, one study focusing on non-small cell lung cancer reported the synthesis of a series of novel this compound derivatives, with compound 2h showing remarkable potency against the A549 cell line with an IC50 value of 0.26 μM. This represents a 36.38-fold increase in activity compared to the parent this compound compound.[1] Another derivative, 3i , was identified as a potent inhibitor of A549 cell proliferation, with an IC50 value of 0.61 µM.[1]

Further research has yielded compound 4g , which displayed impressive inhibitory activity against five different cancer cell lines, with a particularly low IC50 value of 1.07 µM against the WM9 human melanoma cell line.[1][2] Mechanistic studies suggest that compound 4g induces cancer cell death through apoptosis.[2][3] Similarly, compound 5d exhibited significant cytotoxic effects against HepG2 and MCF-7 cells, showing 29.2 and 7.37 times more potent anti-proliferative activity, respectively, than the standard drug sunitinib.[4] Flow cytometry analysis confirmed that compound 5d inhibits the proliferation of HepG2 cells by inducing apoptosis.[4]

The tables below summarize the IC50 values of this compound and its most potent synthetic derivatives against various cancer cell lines, as reported in the literature.

Table 1: Comparative IC50 Values of this compound and its Synthetic Derivatives in Various Cancer Cell Lines

CompoundA549 (Lung)WM9 (Melanoma)HEL (Leukemia)K562 (Leukemia)MDA-MB-231 (Breast)PC3 (Prostate)
This compound 9.46 µM>10 µM>10 µM>10 µM>10 µM>10 µM
Derivative 2h 0.26 µM-----
Derivative 3i 0.61 µM-----
Derivative 4g -1.07 µM3.01 µM4.32 µM2.54 µM3.89 µM
Derivative 3f --0.23 µM---

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[1]

Enhanced Anti-Inflammatory Activity

The therapeutic potential of this compound derivatives extends to inflammatory conditions. A study on 7-substituted this compound analogues identified compound 6 as a potent inhibitor of IL-1β activation, with an IC50 value of 3.7 μM, highlighting its potential as an anti-inflammatory agent.[1][5] The parent compound, this compound, also demonstrates anti-inflammatory properties, with a 50.5% inhibitory rate on IL-1β release at a 5 µM concentration.[6]

Table 2: Anti-Inflammatory Activity of this compound and its Derivative

CompoundTargetIC50 / Inhibition Rate
This compound IL-1β Release50.5% at 5 µM
Derivative 6 IL-1β Activation3.7 µM
Mechanisms of Action: Key Signaling Pathways

The anti-cancer effects of this compound and its derivatives are primarily mediated through the modulation of key signaling pathways crucial for cell survival, proliferation, and apoptosis, namely the PI3K/AKT and MAPK pathways.[1] In the context of inflammation, derivatives have been shown to target the NLRP3 inflammasome.[5]

Signaling_Pathways cluster_0 Anti-Cancer Mechanisms cluster_PI3K PI3K/AKT Pathway cluster_MAPK MAPK Pathway cluster_1 Anti-Inflammatory Mechanism Fangchinoline_Derivatives_Cancer This compound Derivatives PI3K PI3K Fangchinoline_Derivatives_Cancer->PI3K Inhibits MAPK MAPK Fangchinoline_Derivatives_Cancer->MAPK Inhibits AKT AKT PI3K->AKT Cell_Survival_Proliferation Cell Survival & Proliferation AKT->Cell_Survival_Proliferation Apoptosis_Inhibition Apoptosis (Inhibition) AKT->Apoptosis_Inhibition Cell_Proliferation_MAPK Cell Proliferation MAPK->Cell_Proliferation_MAPK Fangchinoline_Derivatives_Inflammation This compound Derivatives NLRP3 NLRP3 Inflammasome Fangchinoline_Derivatives_Inflammation->NLRP3 Inhibits IL1b IL-1β Release NLRP3->IL1b

Caption: Key signaling pathways modulated by this compound derivatives.

Experimental Protocols

The evaluation of this compound and its derivatives involved several key experimental methodologies.

Cell Viability Assay (CCK-8 Assay)

To determine the cytotoxic effects of the compounds, a Cell Counting Kit-8 (CCK-8) assay is commonly employed.

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or its derivatives for a specified period (e.g., 48 or 72 hours).

  • CCK-8 Addition: Following treatment, 10 µL of CCK-8 solution is added to each well, and the plate is incubated for 1-4 hours at 37°C.

  • Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Experimental_Workflow A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B C Incubation (e.g., 48h) B->C D CCK-8 Assay C->D E Measure Absorbance (450 nm) D->E F Calculate IC50 E->F

Caption: General workflow for determining cell viability.

Apoptosis Assay (Flow Cytometry)

To investigate whether the compounds induce apoptosis, flow cytometry analysis using Annexin V-FITC and propidium (B1200493) iodide (PI) staining is performed.

  • Cell Treatment: Cells are treated with the compound of interest at a specific concentration (e.g., the IC50 value) for a designated time (e.g., 24 hours).

  • Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension, which is then incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Anti-Inflammatory Assay (IL-1β Release)

The inhibitory effect on the NLRP3 inflammasome can be assessed by measuring the release of IL-1β from immune cells.

  • Cell Culture and Priming: Human monocytic THP-1 cells are differentiated into macrophages and then primed with lipopolysaccharide (LPS).[6]

  • Compound Incubation: The primed cells are pre-incubated with various concentrations of the test compounds.

  • Inflammasome Activation: The NLRP3 inflammasome is activated by adding nigericin.[6]

  • ELISA: The concentration of IL-1β in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) kit.

The continued development of this compound derivatives holds significant promise for the generation of novel therapeutics with improved efficacy and safety profiles for the treatment of cancer and inflammatory diseases.

References

Combination of Fangchinoline and Cisplatin: A Synergistic Approach to Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

The combination of the natural bisbenzylisoquinoline alkaloid, fangchinoline (B191232), with the conventional chemotherapeutic agent, cisplatin (B142131), presents a promising strategy for enhancing anti-cancer efficacy, particularly in ovarian cancer.[1][2] This guide provides a comparative analysis of the synergistic effects of this combination, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Overview of Synergistic Action

Recent studies have highlighted that this compound can significantly potentiate the therapeutic effects of cisplatin in ovarian cancer models. The primary mechanism underlying this synergy is the inhibition of Aurora A kinase by this compound.[1][2] Aurora A kinase, a serine/threonine kinase crucial for cell cycle progression, is frequently overexpressed in ovarian cancer and is associated with poor prognosis.[1][2] Notably, cisplatin treatment has been observed to increase the expression of Aurora A in ovarian cancer cells, suggesting a potential mechanism for drug resistance.[1][2] By inhibiting Aurora A, this compound appears to counteract this resistance mechanism, leading to enhanced cisplatin-induced DNA damage and subsequent cancer cell death.[1][2]

Beyond ovarian cancer, the known mechanisms of this compound suggest its potential as a synergistic agent in other malignancies. For instance, in non-small cell lung cancer (NSCLC), this compound has been shown to inhibit metastasis by targeting the ROS/Akt-mTOR signaling pathway.[1] Given that cisplatin is a standard treatment for NSCLC, the combination could potentially offer enhanced efficacy by targeting multiple oncogenic pathways.[1] While not directly studied in combination with cisplatin for glioblastoma, this compound has demonstrated the ability to suppress glioblastoma cell growth and invasion by inhibiting Akt activity, warranting further investigation for this combination in accessible tumors.[1]

Quantitative Data on Synergistic Effects

The synergistic interaction between this compound and cisplatin has been quantified in vitro, demonstrating a significant reduction in cancer cell viability compared to either agent alone.

Parameter This compound Cisplatin This compound + Cisplatin Cell Line Reference
Cell Viability ReducedReducedSynergistically ReducedOvarian Cancer Cell Lines[2]
Combination Index (CI) --0.77 (16:1 ratio)OVCAR-3[2]
Combination Index (CI) --0.513 (1:1 ratio)OVCAR-3[2]
Combination Index (CI) --0.78 (0.5:1 ratio)OVCAR-3[2]
Cisplatin-DNA Adducts -IncreasedSignificantly EnhancedOVCAR-3[2]

A Combination Index (CI) value of less than 1 indicates a synergistic effect.

In vivo studies using xenograft models of OVCAR-3 ovarian cancer in mice have further corroborated these findings. The combination treatment of this compound (7 mg/kg) and cisplatin (3 mg/kg) administered weekly resulted in a significant enhancement of the anti-cancer effects compared to cisplatin treatment alone, without a noticeable impact on the body weight of the mice.[2]

Signaling Pathway and Experimental Workflow

The synergistic effect of this compound and cisplatin is primarily mediated through the inhibition of the Aurora A kinase pathway, which is often upregulated in cancer cells and contributes to cisplatin resistance.

G cluster_0 Cisplatin Action & Resistance cluster_1 This compound Action Cisplatin Cisplatin DNA_Damage Induces DNA Damage Cisplatin->DNA_Damage AuroraA_up Upregulation of Aurora A Kinase Cisplatin->AuroraA_up Apoptosis Cancer Cell Apoptosis DNA_Damage->Apoptosis Resistance Cisplatin Resistance AuroraA_up->Resistance This compound This compound AuroraA_inhibit Inhibits Aurora A Kinase This compound->AuroraA_inhibit AuroraA_inhibit->DNA_Damage Enhances AuroraA_inhibit->Resistance Blocks G cluster_0 In Vitro Analysis cluster_1 In Vivo Analysis cell_culture Cancer Cell Culture (e.g., OVCAR-3) treatment Treatment with This compound, Cisplatin, or Combination cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay western_blot Western Blot for Aurora A Expression treatment->western_blot dna_adduct_assay Cisplatin-DNA Adduct Assay treatment->dna_adduct_assay ci_calc Combination Index (CI) Calculation viability_assay->ci_calc xenograft Xenograft Mouse Model (Ovarian Cancer) ci_calc->xenograft Positive results lead to in_vivo_treatment Treatment Groups: Control, this compound, Cisplatin, Combination xenograft->in_vivo_treatment tumor_measurement Tumor Volume and Body Weight Measurement in_vivo_treatment->tumor_measurement data_analysis Comparison of Tumor Growth Curves tumor_measurement->data_analysis G cluster_0 Cisplatin Cisplatin dna_damage Induces DNA Damage Cisplatin->dna_damage This compound This compound inhibit_aurora_a Inhibits Aurora A Kinase This compound->inhibit_aurora_a Synergy Synergistic Anti-Cancer Effect dna_damage->Synergy inhibit_aurora_a->Synergy

References

Validating Fangchinoline as a Potential Senolytic Agent: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective elimination of senescent cells by compounds known as senolytics presents a promising therapeutic strategy for combating age-related diseases. While a growing number of senolytic agents have been identified, the exploration of novel candidates is crucial for expanding the therapeutic arsenal. Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid, has demonstrated anti-cancer and anti-inflammatory properties, with mechanisms that suggest a potential role in inducing cell death—a key characteristic of senolytics.[1][2][3] This guide provides a comparative framework for validating this compound as a potential senolytic agent, using the well-established senolytics Dasatinib and Quercetin (D+Q) and Navitoclax as benchmarks.

Comparative Efficacy of Senolytic Agents (Hypothetical Data)

To validate this compound, its efficacy would be compared against known senolytics across various assays. The following tables present a hypothetical summary of expected quantitative data from such a comparative study.

Table 1: In Vitro Senolytic Activity

CompoundCell TypeSenescence InducerIC50 in Senescent Cells (µM)IC50 in Non-Senescent Cells (µM)Senolytic Index (SI50)
This compound IMR90 (Lung Fibroblasts)Doxorubicin (B1662922)10> 50> 5
HUVEC (Endothelial Cells)Irradiation8> 50> 6.25
Dasatinib + Quercetin IMR90 (Lung Fibroblasts)Doxorubicin5 (D) + 20 (Q)> 50 (D+Q)> 10
HUVEC (Endothelial Cells)Irradiation1 (D) + 10 (Q)> 50 (D+Q)> 50
Navitoclax IMR90 (Lung Fibroblasts)Doxorubicin22512.5
HUVEC (Endothelial Cells)Irradiation0.51020

Senolytic Index (SI50) is the ratio of the IC50 in non-senescent cells to the IC50 in senescent cells, indicating the selectivity of the compound. A higher SI50 is desirable.[4][5]

Table 2: Effect on Senescence Markers and Apoptosis

CompoundCell Type% Reduction in SA-β-gal Positive CellsFold Change in p16INK4a ExpressionFold Change in Caspase-3/7 Activity
This compound IMR9060%0.45.0
Dasatinib + Quercetin IMR9075%0.28.0
Navitoclax IMR9080%0.1510.0

Experimental Protocols

Detailed methodologies are essential for the accurate validation of a potential senolytic agent.

Cell Culture and Senescence Induction
  • Cell Lines: Human lung fibroblasts (IMR90) and human umbilical vein endothelial cells (HUVECs) are commonly used.

  • Senescence Induction:

    • Doxorubicin-Induced Senescence: Treat IMR90 cells with 1.5 µM doxorubicin for 24 hours.[6] Culture for an additional 6-10 days to allow the senescent phenotype to develop.[6]

    • Irradiation-Induced Senescence: Expose HUVECs to 10 Gy of ionizing radiation and culture for 10-14 days.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining
  • Seed senescent and non-senescent control cells in 12-well plates.

  • Treat with various concentrations of this compound, D+Q, or Navitoclax for 72 hours.

  • Fix cells with 3.7% formaldehyde (B43269) for 5 minutes.

  • Wash with PBS and stain with a solution containing X-gal at pH 6.0 overnight at 37°C.[7]

  • Count the percentage of blue-stained (senescent) cells out of the total cell number.

Cell Viability and Senolytic Index (SI50) Determination
  • Plate senescent and non-senescent cells in 96-well plates.

  • Treat with a range of concentrations of the test compounds for 72 hours.

  • Assess cell viability using a resazurin-based assay or CellTiter-Glo®.

  • Calculate the IC50 values (the concentration at which 50% of cell viability is lost) for both senescent and non-senescent cells.

  • Determine the SI50 by dividing the IC50 of non-senescent cells by the IC50 of senescent cells.[4][5]

Western Blot Analysis for Senescence and Apoptosis Markers
  • Treat senescent cells with the compounds for 48 hours.

  • Lyse the cells and quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe with primary antibodies against p16INK4a, p21WAF1/Cip1, cleaved PARP, and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., GAPDH) for loading control.

  • Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

Caspase-3/7 Activity Assay
  • Plate senescent cells in a 96-well plate and treat with the compounds for 24-48 hours.

  • Use a commercially available Caspase-Glo® 3/7 Assay kit.

  • Add the Caspase-Glo® 3/7 reagent to each well and incubate at room temperature.

  • Measure luminescence using a plate reader. Increased luminescence indicates higher caspase activity and apoptosis.

Visualizing the Pathways and Workflow

To better understand the underlying mechanisms and experimental design, the following diagrams illustrate the key signaling pathways and the validation workflow.

senolytic_validation_workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Compound Treatment cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (e.g., IMR90, HUVEC) induce_senescence Induce Senescence (Doxorubicin or Irradiation) cell_culture->induce_senescence confirm_senescence Confirm Senescence (SA-β-gal, p16/p21) induce_senescence->confirm_senescence treat_cells Treat Senescent & Non-Senescent Cells confirm_senescence->treat_cells viability_assay Cell Viability Assay (Calculate IC50 & SI50) treat_cells->viability_assay apoptosis_assay Apoptosis Assays (Caspase-3/7, Western Blot) treat_cells->apoptosis_assay sasp_analysis SASP Analysis (ELISA, qPCR) treat_cells->sasp_analysis marker_analysis Senescence Marker Analysis (SA-β-gal, Western Blot) treat_cells->marker_analysis This compound This compound This compound->treat_cells dq Dasatinib + Quercetin dq->treat_cells navitoclax Navitoclax navitoclax->treat_cells senolytic_mechanisms cluster_navitoclax Navitoclax Pathway cluster_dq Dasatinib + Quercetin Pathway cluster_this compound Potential this compound Pathway navitoclax Navitoclax bcl2_family Bcl-2, Bcl-xL, Bcl-w navitoclax->bcl2_family bax_bak Bax/Bak Activation bcl2_family->bax_bak cytochrome_c Cytochrome c Release bax_bak->cytochrome_c apoptosis_n Apoptosis cytochrome_c->apoptosis_n dasatinib Dasatinib rtk Receptor Tyrosine Kinases dasatinib->rtk quercetin Quercetin pi3k_akt PI3K/Akt Pathway quercetin->pi3k_akt rtk->pi3k_akt bax_bak_dq Bax/Bak Activation pi3k_akt->bax_bak_dq cytochrome_c_dq Cytochrome c Release bax_bak_dq->cytochrome_c_dq apoptosis_dq Apoptosis cytochrome_c_dq->apoptosis_dq This compound This compound akt_stat3 Inhibition of Akt & STAT3 Phosphorylation This compound->akt_stat3 pro_survival Downregulation of Pro-Survival Proteins akt_stat3->pro_survival apoptosis_f Apoptosis pro_survival->apoptosis_f

References

Fangchinoline vs. Conventional Chemotherapy: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a detailed comparative analysis of the naturally derived bisbenzylisoquinoline alkaloid, Fangchinoline, and conventional chemotherapy agents. It is intended for researchers, scientists, and drug development professionals interested in exploring novel anti-cancer compounds. This document synthesizes preclinical data to objectively compare their mechanisms of action, efficacy, and safety profiles, supported by experimental data and methodologies.

Introduction: The Evolving Landscape of Cancer Therapy

The quest for more effective and less toxic cancer therapies has led to a growing interest in natural compounds with anti-tumor properties. This compound, isolated from the root of Stephania tetrandra, has demonstrated significant anti-cancer potential across a variety of preclinical models.[1] This guide provides a head-to-head comparison of this compound with established conventional chemotherapy drugs, highlighting its potential as a standalone or synergistic therapeutic agent.

Comparative Efficacy: A Quantitative Overview

The anti-proliferative effects of this compound and conventional chemotherapy agents have been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, is presented below. It is important to note that direct comparisons of IC50 values are most accurate when conducted within the same study under identical experimental conditions.

Table 1: Comparative IC50 Values in Ovarian Cancer
CompoundCell LineIC50 (µM)Citation
This compound OVCAR-39.66[2]
MDAH 27748.71[2]
ES-225.10[2]
SK-OV-311.74[2]
Cisplatin (B142131) OVCAR-3Not explicitly stated in the comparative study, but OVCAR-3 is a known cisplatin-resistant cell line.[3]

A direct comparison within the same study demonstrated this compound's efficacy in ovarian cancer cell lines, including the cisplatin-resistant OVCAR-3 line.[2][3]

Table 2: IC50 Values in Breast Cancer
CompoundCell LineIC50 (µM)Exposure TimeCitation
This compound MDA-MB-231~16.8 (10.48 µg/ml)48h[4]
Doxorubicin (B1662922) MDA-MB-2311.25Not specified[5]
MCF-70.37Not specified[5]
Paclitaxel (B517696) MDA-MB-231Not specified72h[6]
T47D~1.5824h[7]

Note: The IC50 values for breast cancer are from separate studies with different experimental conditions, precluding a direct head-to-head comparison.

Table 3: IC50 Values in Colon Cancer
CompoundCell LineIC50 (µM)Exposure TimeCitation
This compound DLD-14.5348h[8]
LoVo5.1748h[8]
5-Fluorouracil (5-FU) HCT 11613.53 days[9]
HT-2911.255 days[9]
SW620~100 (13 µg/ml)48h

Note: The IC50 values for colon cancer are from separate studies with different experimental conditions, precluding a direct head-to-head comparison.

Mechanism of Action: A Tale of Two Strategies

This compound and conventional chemotherapy agents employ distinct and, in some cases, complementary mechanisms to induce cancer cell death.

This compound: A Multi-Targeted Approach

This compound exerts its anti-cancer effects by modulating multiple signaling pathways crucial for tumor growth, proliferation, and survival.[1] Key mechanisms include:

  • Induction of Apoptosis: this compound promotes programmed cell death in various cancer cells, including breast, prostate, bladder, pancreatic, and colon cancer.[8][10]

  • Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G1/S phase, inhibiting cell proliferation.[11][12]

  • Inhibition of Key Signaling Pathways: this compound has been shown to inhibit several oncogenic pathways, including:

    • PI3K/Akt Pathway: This pathway is central to cell survival and proliferation, and its inhibition by this compound has been observed in breast, gallbladder, and colon cancer.[8][11][13]

    • EGFR-PI3K/AKT Pathway: In colon adenocarcinoma, this compound suppresses this pathway, leading to reduced tumor growth.[8]

    • NF-κB Pathway: This pathway is involved in inflammation and cancer progression, and its inhibition by this compound has been reported.[14]

    • AMPK/mTOR Pathway: In colorectal cancer, this compound can induce autophagy through this pathway.[15]

Conventional Chemotherapy: DNA Damage and Mitotic Disruption

Conventional chemotherapy agents typically work by inducing widespread DNA damage or interfering with cell division.

  • Cisplatin: This platinum-based drug forms adducts with DNA, leading to DNA damage and triggering apoptosis.[3]

  • Doxorubicin: An anthracycline antibiotic, doxorubicin intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, all of which contribute to cell death.

  • Paclitaxel: This taxane (B156437) derivative stabilizes microtubules, leading to mitotic arrest and apoptosis.

  • 5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU disrupts DNA synthesis and repair by inhibiting thymidylate synthase.

Synergistic Potential: A Combined Offensive

Preclinical studies have highlighted the potential of this compound to work synergistically with conventional chemotherapy, enhancing its efficacy and potentially overcoming drug resistance.

A notable study in ovarian cancer demonstrated that the combination of this compound and cisplatin resulted in a synergistic cytotoxic effect in OVCAR-3 cells.[2][3] The proposed mechanism involves this compound's inhibition of Aurora A kinase, an enzyme implicated in cisplatin resistance.[11] By inhibiting Aurora A, this compound appears to sensitize cancer cells to cisplatin-induced DNA damage.[2] This combination also led to significantly enhanced tumor growth inhibition in a mouse xenograft model compared to cisplatin alone, without a significant impact on body weight.[2]

Furthermore, in multidrug-resistant cancer cell lines, this compound has been shown to enhance the cytotoxicity of doxorubicin and paclitaxel by modulating the activity of P-glycoprotein, a key drug efflux pump.[10][16]

In Vivo Efficacy and Toxicity Profile: A Preliminary Comparison

In vivo studies provide crucial insights into the therapeutic potential and safety of anti-cancer agents.

This compound

Preclinical studies in xenograft models of ovarian, breast, and colorectal cancer have demonstrated that this compound can significantly inhibit tumor growth in vivo.[2][15][17] In a study on ovarian cancer, a weekly dose of 7 mg/kg of this compound in combination with 3 mg/kg of cisplatin showed enhanced anti-tumor effects without causing a significant change in the body weight of the mice, suggesting a favorable toxicity profile at this dosage.[2]

Conventional Chemotherapy

Conventional chemotherapy agents are known for their significant in vivo efficacy but are often accompanied by dose-limiting toxicities.

  • Cisplatin: While effective, cisplatin is associated with nephrotoxicity, neurotoxicity, and ototoxicity.

  • Doxorubicin: Cardiotoxicity is a major concern with doxorubicin treatment.

  • Paclitaxel: Myelosuppression and peripheral neuropathy are common side effects.

  • 5-Fluorouracil: Gastrointestinal toxicity and myelosuppression are frequently observed.

Direct comparative in vivo toxicity studies between this compound and these agents are limited. However, the available data suggests that this compound may have a more favorable safety profile, particularly when used in combination therapies, allowing for potentially lower and less toxic doses of conventional agents.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate overnight.

  • Treatment: Expose cells to varying concentrations of this compound or conventional chemotherapy agents for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Treatment: Treat cells with the desired compounds for the indicated time.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Binding Buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Cell Lysis: After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.

Fangchinoline_PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K Inhibits Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: this compound inhibits the PI3K/Akt signaling pathway.

Chemotherapy_DNA_Damage_Pathway Chemo Conventional Chemotherapy (e.g., Cisplatin, Doxorubicin) DNA Cellular DNA Chemo->DNA Interacts with Damage DNA Damage DNA->Damage Apoptosis Apoptosis Damage->Apoptosis Induces

Caption: Conventional chemotherapy induces DNA damage leading to apoptosis.

Synergistic_Action_Workflow cluster_fang This compound cluster_chemo Cisplatin Fang Inhibits Aurora A Kinase Synergy Synergistic Anti-Cancer Effect Fang->Synergy Cis Induces DNA Damage Cis->Synergy

Caption: Synergistic action of this compound and Cisplatin.

Conclusion and Future Directions

The preclinical data presented in this guide suggest that this compound is a promising anti-cancer agent with a multi-targeted mechanism of action. While direct comparative data with conventional chemotherapy is still emerging, the existing evidence, particularly in ovarian cancer, indicates its potential as both a standalone therapy and a synergistic partner to enhance the efficacy of established drugs. Its favorable in vivo toxicity profile in preliminary studies warrants further investigation.

Future research should focus on:

  • Conducting more direct, head-to-head comparative studies of this compound and conventional chemotherapy agents across a broader range of cancer types.

  • Elucidating the full spectrum of its in vivo toxicity and pharmacokinetic properties.

  • Exploring its synergistic potential with other targeted therapies and immunotherapies.

This comprehensive comparison aims to provide a valuable resource for the scientific community to accelerate the research and development of novel, effective, and safer cancer treatments.

References

Proteomic analysis of cells treated with Fangchinoline versus control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the proteomic alterations induced by Fangchinoline, a bisbenzylisoquinoline alkaloid with demonstrated anti-tumor properties. By comparing protein expression in this compound-treated cells to control groups, we illuminate the molecular mechanisms underlying its therapeutic potential. This document summarizes key quantitative data, details common experimental protocols, and visualizes the affected signaling pathways to support further research and drug development.

Quantitative Proteomic Analysis: A Summary of Key Protein Alterations

While a comprehensive, large-scale quantitative mass spectrometry dataset for this compound is not publicly available, this table summarizes the consistently reported changes in key individual protein levels following treatment, as determined by semi-quantitative methods like Western blotting across various studies.

Target ProteinCancer TypeChange in Expression/ActivityReference
PI3K/Akt Pathway
PI3KGallbladder CancerDecreased[1]
p-AktBreast CancerDecreased[2]
XIAPGallbladder CancerDecreased[1]
Cyclin D1Breast Cancer, OsteosarcomaDecreased[2]
MMP-2OsteosarcomaDecreased[2]
MMP-9OsteosarcomaDecreased[2]
STAT3 Pathway
STAT3Multiple MyelomaDecreased[2]
JAK1/2Multiple MyelomaDecreased[2]
SrcMultiple MyelomaDecreased[2]
Apoptosis Pathway
Bcl-2Multiple MyelomaDecreased[2]
Bcl-xlMultiple MyelomaDecreased (mRNA)[2]
Cleaved Caspase-3Multiple Myeloma, OsteosarcomaIncreased[2]
Cleaved PARPMultiple MyelomaIncreased[2]
Cell Cycle Regulation
p21Esophageal Squamous Cell CarcinomaIncreased[3]
p27Esophageal Squamous Cell CarcinomaIncreased[3]
Other
Aurora A KinaseOvarian CancerDecreased[4]

Experimental Protocols

The following sections detail the typical methodologies employed in studies investigating the proteomic effects of this compound.

Cell Culture and this compound Treatment

Human cancer cell lines, such as OVCAR-3 (ovarian cancer) or U266 (multiple myeloma), are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.[2] For experimental purposes, cells are seeded and allowed to adhere overnight. A stock solution of this compound is prepared in dimethyl sulfoxide (B87167) (DMSO) and then diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.[5] The treatment duration typically ranges from 24 to 48 hours.[2]

Protein Extraction and Quantification

After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail. The cell lysates are then centrifuged to pellet cellular debris, and the supernatant containing the total protein is collected. The protein concentration is determined using a standard method, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for downstream applications.

Western Blot Analysis

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is then blocked with a solution of non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. The blocked membrane is incubated with primary antibodies specific to the proteins of interest (e.g., STAT3, Akt, Bcl-2) overnight at 4°C.[2] After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software.

Apoptosis Assays

The induction of apoptosis by this compound is commonly assessed using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.[1][2] This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Another common method is the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.[1]

Visualizing the Molecular Impact of this compound

The following diagrams illustrate the key cellular processes and signaling pathways modulated by this compound treatment.

G Experimental Workflow for Proteomic Analysis cluster_0 Cell Culture & Treatment cluster_1 Sample Preparation cluster_2 Proteomic Analysis Cell Seeding Cell Seeding This compound Treatment This compound Treatment Cell Seeding->this compound Treatment Control (DMSO) Control (DMSO) This compound Treatment->Control (DMSO) Cell Lysis Cell Lysis This compound Treatment->Cell Lysis Control (DMSO)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Immunodetection Immunodetection Western Blot->Immunodetection Data Analysis Data Analysis Immunodetection->Data Analysis

Caption: A typical experimental workflow for studying protein expression changes.

G This compound's Inhibition of the PI3K/Akt Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Proliferation & Survival Cell Proliferation & Survival Downstream Effectors->Cell Proliferation & Survival This compound This compound This compound->PI3K This compound->Akt

Caption: this compound inhibits the PI3K/Akt pathway, reducing cell survival.

G Modulation of the STAT3 Signaling Pathway by this compound Cytokine Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Cytokine Receptor JAK JAK Cytokine Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3 Dimer STAT3 Dimer STAT3->STAT3 Dimer Nucleus Nucleus STAT3 Dimer->Nucleus Translocation Gene Transcription Gene Transcription Nucleus->Gene Transcription Cell Growth & Proliferation Cell Growth & Proliferation Gene Transcription->Cell Growth & Proliferation This compound This compound This compound->JAK This compound->STAT3 SHP-1 SHP-1 This compound->SHP-1 SHP-1->STAT3

Caption: this compound disrupts STAT3 signaling, impeding cancer cell growth.

References

Confirming Fangchinoline's Mechanism of Action: A Comparative Guide with Knockout Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Fangchinoline's proposed mechanism of action against an alternative compound validated with knockout models. The objective is to highlight the current evidence and underscore the importance of genetic models in target validation.

Introduction to this compound and its Putative Targets

This compound, a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has demonstrated a range of pharmacological activities, most notably potent anti-cancer effects in preclinical studies.[1][2][3] In vitro and in vivo xenograft models suggest that this compound exerts its therapeutic effects through a multi-targeted approach, primarily by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[1][4][5][6]

The primary signaling cascades implicated in this compound's mechanism of action include the PI3K/Akt/mTOR and the NF-κB pathways.[2][4][7][8][9][10][11] However, a critical gap in the current body of research is the absence of studies utilizing knockout mouse models to definitively confirm these targets in vivo. This guide, therefore, presents the existing evidence for this compound and contrasts it with an alternative compound whose mechanism has been substantiated through genetic knockout studies, thereby providing a clear perspective on the levels of evidence.

Comparative Analysis: this compound vs. a PI3K Inhibitor (Buparlisib)

To illustrate the importance of knockout model validation, we compare this compound with Buparlisib (BKM120), a well-characterized pan-PI3K inhibitor that has undergone extensive preclinical and clinical investigation.

FeatureThis compoundBuparlisib (BKM120)
Proposed Primary Target Phosphoinositide 3-kinase (PI3K)Phosphoinositide 3-kinase (PI3K)
Evidence from In Vitro Studies Inhibition of PI3K/Akt phosphorylation in various cancer cell lines.[2][7][8][9]Direct enzymatic inhibition of PI3K isoforms and subsequent reduction of Akt phosphorylation.
Evidence from In Vivo (Xenograft) Studies Reduction in tumor growth in nude mice bearing human cancer xenografts, associated with decreased p-Akt levels.[1][9]Significant tumor growth inhibition in various xenograft models with PI3K pathway activation.
Confirmation with Knockout Models No published studies to date. Efficacy and target engagement confirmed in genetically engineered mouse models (GEMMs) with specific PI3K pathway mutations (e.g., PTEN knockout or PIK3CA mutant models).
Reported IC50 (Cancer Cell Lines) Varies by cell line, generally in the low micromolar range.Varies by cell line, typically in the nanomolar to low micromolar range.

Experimental Protocols

This compound: Representative In Vitro and In Vivo (Xenograft) Protocols

Cell Culture and Viability Assays: Human cancer cell lines (e.g., A549, SGC7901) are cultured in appropriate media. For viability assays, cells are seeded in 96-well plates and treated with varying concentrations of this compound for 24-72 hours. Cell viability is assessed using MTT or CCK-8 assays.

Western Blot Analysis: Cells are treated with this compound for specified times, lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated PI3K, Akt, and mTOR, followed by HRP-conjugated secondary antibodies.

Xenograft Mouse Model: 6-8 week old female BALB/c nude mice are subcutaneously injected with human cancer cells. Once tumors reach a palpable size, mice are randomized into vehicle control and this compound treatment groups. This compound is typically administered intraperitoneally at doses ranging from 10-50 mg/kg daily. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised for immunohistochemical or Western blot analysis of PI3K pathway proteins.[6]

Buparlisib: Knockout Model Validation Protocol (Hypothetical Example)

Generation of Conditional Knockout Mice: To confirm the role of a specific PI3K isoform (e.g., p110α, encoded by Pik3ca) in mediating the anti-tumor effects of Buparlisib, a conditional knockout mouse model can be used. This involves crossing mice carrying a floxed allele of Pik3ca with mice expressing Cre recombinase under the control of a tumor-specific promoter (e.g., MMTV-Cre for breast cancer).

Tumor Induction and Treatment: Tumorigenesis is induced in the conditional knockout and control mice. Once tumors develop, mice are treated with Buparlisib or a vehicle control. Tumor growth is monitored over time.

Analysis of Target Engagement and Efficacy: The response to Buparlisib in tumors with and without the target gene (Pik3ca) is compared. A significantly diminished anti-tumor effect in the knockout group would confirm that p110α is a critical target of Buparlisib in that tumor context. Tumor tissues are analyzed by Western blot to confirm the loss of the target protein and to assess the downstream signaling pathways.

Visualizing Signaling Pathways and Experimental Workflows

fangchinoline_pi3k_pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Proposed PI3K/Akt/mTOR signaling pathway inhibited by this compound.

knockout_validation_workflow start Start generate_ko Generate Conditional Knockout Mice (e.g., Pik3ca flox/flox) start->generate_ko cross_cre Cross with Tissue-Specific Cre Mice generate_ko->cross_cre induce_tumors Induce Tumor Formation cross_cre->induce_tumors treatment Treat with this compound and Vehicle Control induce_tumors->treatment monitor Monitor Tumor Growth treatment->monitor analyze Analyze Tumor Tissue (Western Blot, IHC) monitor->analyze compare Compare Tumor Growth in WT vs. KO Mice analyze->compare conclusion Confirm In Vivo Target of this compound compare->conclusion

Caption: Experimental workflow for validating this compound's target using knockout models.

Conclusion

This compound is a promising natural compound with demonstrated anti-cancer activity in preclinical models. The existing evidence strongly suggests its mechanism of action involves the inhibition of key survival pathways such as PI3K/Akt/mTOR. However, for the rigorous validation required in modern drug development, confirmation of its in vivo targets using genetically engineered mouse models is essential. As demonstrated by the comparison with Buparlisib, knockout models provide a powerful tool to unequivocally link a drug's therapeutic effect to the inhibition of a specific molecular target. Future research on this compound should prioritize the use of such models to solidify our understanding of its mechanism of action and to guide its potential clinical development.

References

Fangchinoline's Selective Therapeutic Window: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of fangchinoline's differential effects on normal versus cancer cells, supported by experimental data and detailed protocols.

This compound (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has emerged as a promising anti-cancer agent due to its demonstrated ability to inhibit cancer cell proliferation and induce programmed cell death.[1] A critical aspect of any potential chemotherapeutic is its therapeutic window: the concentration range in which it effectively targets cancer cells while minimizing harm to normal, healthy cells. This guide provides a comprehensive comparison of this compound's activity in normal versus cancer cells, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular mechanisms.

Data Presentation: Comparative Cytotoxicity (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the cytotoxicity of a compound. A lower IC50 value indicates a higher potency in inhibiting cell growth. The following tables summarize the IC50 values of this compound and its derivatives across various human cancer and normal cell lines, highlighting its selective cytotoxicity.

Table 1: Comparative IC50 Values of this compound in Normal vs. Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Reference
HET-1ANormal Human Esophageal Epithelial8.93[2][3]
EC1Esophageal Squamous Cell Carcinoma3.042[3]
ECA109Esophageal Squamous Cell Carcinoma1.294[3]
Kyse450Esophageal Squamous Cell Carcinoma2.471[3]
Kyse150Esophageal Squamous Cell Carcinoma2.22[3]
BEAS-2BNormal Human Lung Epithelial> Little to no effect at concentrations toxic to cancer cells[2][4]
A549Non-Small Cell Lung CancerVaries (Derivative dependent)[5]
HepG2Hepatocellular Carcinoma~5[6][7]
PLC/PRF/5Hepatocellular Carcinoma~5[6][7]
MDA-MB-231Breast CancerNot specified[8][9]
MCF-7Breast CancerNot specified[8]

Table 2: IC50 Values of this compound Derivative (Compound 2h) in Normal vs. Cancer Cell Lines

Cell LineCell TypeIC50 (µM)Reference
BEAS-2bNormal Human Epithelial27.05[5]
A549Non-Small Cell Lung Cancer0.26[5]

These data clearly demonstrate that this compound and its derivatives exhibit a favorable therapeutic window, with significantly higher IC50 values in normal cell lines compared to their cancerous counterparts.[2][3][5] This suggests a degree of selectivity, a crucial characteristic for a viable anti-cancer drug.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to determine the therapeutic window and mechanism of action of this compound.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay is fundamental in determining the cytotoxic effects of this compound and calculating its IC50 value.[6]

  • Cell Seeding: Plate cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a series of increasing concentrations of this compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).

  • Reagent Incubation:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

    • CCK-8 Assay: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement:

    • MTT Assay: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • CCK-8 Assay: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining and Flow Cytometry)

This method is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) following treatment with this compound.[9]

  • Cell Treatment: Treat cells with the desired concentrations of this compound for the chosen time period.

  • Cell Harvesting: Collect both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells: Early apoptotic cells.

    • Annexin V-positive, PI-positive cells: Late apoptotic/necrotic cells.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

G cluster_0 This compound's Pro-Apoptotic Mechanism in Cancer Cells cluster_pi3k PI3K/Akt Pathway Inhibition cluster_apoptosis Induction of Apoptosis This compound This compound PI3K PI3K This compound->PI3K Inhibits Bax Bax This compound->Bax Upregulates Bcl2 Bcl2 This compound->Bcl2 Downregulates Akt Akt PI3K->Akt Phosphorylation mTOR mTOR Akt->mTOR XIAP XIAP Akt->XIAP GSK3b GSK3b Akt->GSK3b Caspase3 Caspase3 XIAP->Caspase3 Inhibits CyclinD1 CyclinD1 GSK3b->CyclinD1 Mitochondria Mitochondria Bax->Mitochondria Promotes Bcl2->Mitochondria Inhibits CytochromeC CytochromeC Mitochondria->CytochromeC Release Caspase9 Caspase9 CytochromeC->Caspase9 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound induces apoptosis in cancer cells.

G cluster_1 Cytotoxicity Mechanism in Normal Cells (at High Concentrations) Fangchinoline_High This compound (High Concentration) ROS Reactive Oxygen Species (ROS) Fangchinoline_High->ROS Calcium Calcium Homeostasis Disruption Fangchinoline_High->Calcium OxidativeStress Oxidative Stress ROS->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction Calcium->MitochondrialDysfunction CellDeath Cell Death OxidativeStress->CellDeath MitochondrialDysfunction->CellDeath

Caption: this compound's cytotoxicity in normal cells.

G cluster_workflow Experimental Workflow for Evaluating this compound start Cell Culture (Normal & Cancer Lines) treatment This compound Treatment (Dose-Response) start->treatment cytotoxicity Cytotoxicity Assay (MTT/CCK-8) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle western_blot Western Blot Analysis (Signaling Proteins) treatment->western_blot ic50 IC50 Determination cytotoxicity->ic50 end Data Analysis & Conclusion ic50->end apoptosis->end cell_cycle->end western_blot->end

Caption: Workflow for this compound evaluation.

References

The Synergistic Potential of Fangchinoline with Other Natural Compounds: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Potential Synergies in Cancer, Inflammation, and Viral Infections

Introduction

Fangchinoline (B191232), a bisbenzylisoquinoline alkaloid extracted from the root of Stephania tetrandra, has garnered significant interest for its diverse pharmacological activities, particularly its anti-cancer, anti-inflammatory, and antiviral properties. While its efficacy as a standalone agent is well-documented, the exploration of its synergistic potential with other natural compounds remains a promising yet underexplored frontier in drug development. This guide provides a comparative analysis of the mechanistic actions of this compound alongside three other well-researched natural compounds: curcumin, resveratrol, and quercetin (B1663063).

While direct experimental evidence of synergistic combinations between this compound and these compounds is limited, this guide will delineate their individual effects on key signaling pathways to propose potential synergistic interactions. This analysis aims to provide a scientific rationale for future in-vitro and in-vivo studies, offering a roadmap for researchers to investigate novel combination therapies.

Mechanistic Overview: A Foundation for Postulating Synergy

The synergistic potential of combining therapeutic agents often arises from their ability to target multiple, complementary, or overlapping signaling pathways involved in pathogenesis. This compound, curcumin, resveratrol, and quercetin each modulate a wide array of molecular targets.

This compound has been shown to exert its effects by:

  • Inhibiting the PI3K/Akt/mTOR pathway , a critical regulator of cell proliferation, survival, and growth.[1][2][3]

  • Suppressing NF-κB and AP-1 activation , key transcription factors involved in inflammation and cancer.[4]

  • Inducing apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[2][5]

  • Modulating autophagy , a cellular degradation process that can either promote or inhibit cancer cell survival.[6]

  • Exerting antiviral effects by interfering with viral replication and modulating host immune responses, such as the STING pathway.[6][7][8][9]

Curcumin , the active component of turmeric, is known to:

  • Modulate multiple signaling pathways , including PI3K/Akt, MAPK, and JAK/STAT.[10][11][12][13][14]

  • Exhibit potent anti-inflammatory effects by inhibiting NF-κB and other inflammatory mediators.[11]

  • Induce apoptosis and inhibit proliferation in various cancer cell types.[10][14]

Resveratrol , a polyphenol found in grapes and berries, demonstrates:

  • Anti-inflammatory properties through the inhibition of NF-κB and JAK/STAT signaling pathways.[15][16][17]

  • Cardioprotective and neuroprotective effects .[15]

  • Anticancer activity by inducing cell cycle arrest and apoptosis.[18][19]

Quercetin , a flavonoid present in many fruits and vegetables, has been shown to:

  • Possess antiviral properties by inhibiting viral entry and replication, and modulating immune responses.[20][21][22][23]

  • Exhibit anti-inflammatory effects by inhibiting inflammatory enzymes and cytokines.

  • Induce apoptosis and inhibit cell proliferation in cancer cells.[24]

Comparative Analysis of Signaling Pathways and Potential Synergies

The following sections detail the individual mechanisms of each compound and propose potential synergistic interactions based on mechanistic overlaps and complementary actions.

Anticancer Potential

A key strategy in cancer therapy is to target multiple hallmarks of cancer simultaneously. Combining this compound with other natural compounds could offer a multi-pronged attack on cancer cells.

Table 1: Comparison of Anticancer Mechanisms

Mechanism of ActionThis compoundCurcuminResveratrolQuercetinPotential Synergistic Interaction
PI3K/Akt/mTOR Inhibition Yes [1][2][3]Yes [11][12][13]Yes Yes [24]Enhanced Inhibition: A combination could lead to a more profound and sustained blockade of this critical survival pathway, potentially overcoming resistance mechanisms.
NF-κB Inhibition Yes [4]Yes [11][14]Yes [15][16]Yes [23]Potent Anti-inflammatory and Anti-proliferative Effect: The convergence on NF-κB from different angles could amplify the suppression of inflammatory processes that drive cancer progression.
Apoptosis Induction Yes [2][5]Yes [10][14]Yes Yes [24]Augmented Cell Death: Simultaneous activation of multiple pro-apoptotic pathways could lower the threshold for inducing cancer cell death.
Cell Cycle Arrest Yes [25]Yes [12]Yes Yes Synergistic Blockade of Proliferation: Combining agents that arrest the cell cycle at different phases could lead to a more effective halt in tumor growth.

Proposed Synergistic Anticancer Mechanisms

A combination of this compound and Curcumin could potentially lead to a powerful synergistic effect by dually inhibiting the PI3K/Akt and NF-κB pathways. This could be particularly effective in cancers where these pathways are co-activated.

anticancer_synergy cluster_fang This compound cluster_cur Curcumin cluster_pathways Signaling Pathways cluster_effects Cellular Effects fang This compound pi3k PI3K/Akt fang->pi3k Inhibits nfkb NF-κB fang->nfkb Inhibits cur Curcumin cur->pi3k Inhibits cur->nfkb Inhibits prolif Proliferation pi3k->prolif Promotes apoptosis Apoptosis pi3k->apoptosis Inhibits nfkb->prolif Promotes nfkb->apoptosis Inhibits

Caption: Potential synergistic anticancer mechanism of this compound and Curcumin.

Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases. The combined anti-inflammatory effects of these natural compounds could provide a potent therapeutic strategy.

Table 2: Comparison of Anti-inflammatory Mechanisms

Mechanism of ActionThis compoundCurcuminResveratrolQuercetinPotential Synergistic Interaction
NF-κB Inhibition Yes [4]Yes [11]Yes [15][16]Yes [23]Comprehensive NF-κB Blockade: Targeting different components of the NF-κB activation cascade could result in a more complete suppression of this pro-inflammatory pathway.
COX Inhibition Yes [26]Yes Yes [18]Yes Reduced Prostaglandin Synthesis: A combined effect on cyclooxygenase enzymes could lead to a significant reduction in the production of inflammatory prostaglandins.
Cytokine Modulation Yes (IL-6)[26]Yes Yes (TNF-α, IL-6)[15]Yes (IL-4, IL-5)[21]Broad-Spectrum Cytokine Suppression: Each compound targets a slightly different profile of cytokines, and their combination could lead to a more comprehensive dampening of the inflammatory response.
NLRP3 Inflammasome Yes [27]Not well-establishedYes [18]Not well-establishedInhibition of Inflammasome Activation: Targeting the NLRP3 inflammasome, a key component of the innate immune response, could be a powerful anti-inflammatory strategy.

Proposed Synergistic Anti-inflammatory Workflow

The combination of this compound and Resveratrol could offer a potent anti-inflammatory effect by targeting both the NF-κB pathway and the NLRP3 inflammasome.

anti_inflammatory_workflow cluster_compounds Compounds cluster_targets Molecular Targets cluster_outcome Outcome fang This compound nfkb NF-κB Pathway fang->nfkb Inhibits nlrp3 NLRP3 Inflammasome fang->nlrp3 Inhibits res Resveratrol res->nfkb Inhibits res->nlrp3 Inhibits inflammation Inflammation nfkb->inflammation Promotes nlrp3->inflammation Promotes

Caption: Proposed synergistic anti-inflammatory action of this compound and Resveratrol.

Antiviral Potential

The broad-spectrum antiviral activity of these compounds makes their combination an attractive strategy for combating viral infections.

Table 3: Comparison of Antiviral Mechanisms

Mechanism of ActionThis compoundCurcuminResveratrolQuercetinPotential Synergistic Interaction
Viral Entry Inhibition Yes [6]Yes Yes Yes [21][22]Multi-point Blockade of Viral Entry: Targeting different stages of viral attachment and entry could create a high barrier for the virus to overcome.
Viral Replication Inhibition Yes [6][8][9]Yes Yes Yes [20][22]Enhanced Suppression of Viral Proliferation: Inhibiting multiple viral enzymes and host factors required for replication could synergistically halt viral production.
Modulation of Host Immunity Yes (STING pathway) [7]Yes Yes Yes (JAK-STAT pathway) [20][23]Coordinated Immune Response: A combination could both directly inhibit the virus and potentiate a more effective and balanced host antiviral immune response.

Proposed Synergistic Antiviral Relationship

Combining this compound and Quercetin could provide a robust antiviral strategy by inhibiting both viral replication and modulating distinct host immune pathways.

antiviral_synergy cluster_host Host Cell fang This compound replication Viral Replication fang->replication Inhibits sting STING Pathway fang->sting Activates quer Quercetin quer->replication Inhibits jak_stat JAK-STAT Pathway quer->jak_stat Modulates virus Virus virus->replication

Caption: Potential synergistic antiviral mechanisms of this compound and Quercetin.

Experimental Protocols for Assessing Synergy

Validating the proposed synergistic interactions requires rigorous experimental testing. Below are detailed methodologies for key experiments.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of individual compounds and their combinations on cancer cell lines.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with varying concentrations of this compound, the other natural compound (Curcumin, Resveratrol, or Quercetin), and their combinations at different ratios (e.g., 1:1, 1:2, 2:1). Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the treated cells for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control. Use CompuSyn software to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Objective: To quantify the induction of apoptosis by individual compounds and their combinations.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compounds and their combinations at predetermined synergistic concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Western Blot Analysis

Objective: To investigate the effect of the compound combinations on the expression and phosphorylation of key signaling proteins.

Protocol:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against target proteins (e.g., p-Akt, Akt, p-NF-κB, NF-κB, Bcl-2, Bax, Cleaved Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This guide presents a comprehensive, albeit theoretical, assessment of the synergistic potential of this compound with curcumin, resveratrol, and quercetin. The analysis of their individual mechanisms of action reveals significant overlaps and complementary effects on key signaling pathways implicated in cancer, inflammation, and viral infections. The proposed synergistic interactions, if validated experimentally, could pave the way for the development of novel, effective, and potentially less toxic combination therapies.

Future research should focus on:

  • In-vitro validation of the proposed synergies using the experimental protocols outlined in this guide.

  • In-vivo studies in appropriate animal models to confirm the efficacy and safety of these combinations.

  • Pharmacokinetic and pharmacodynamic studies to understand the interactions of these compounds in a biological system.

The exploration of natural compound combinations represents a promising avenue for addressing complex diseases. The information and methodologies provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this exciting field.

References

A Comparative Analysis of Fangchinoline and Its Analogues on Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase inhibition profiles of the bisbenzylisoquinoline alkaloid Fangchinoline and its structural analogues, Tetrandrine and Cepharanthine. Derived from traditional Chinese medicine, these compounds have garnered significant interest for their therapeutic potential, largely attributed to their modulation of various protein kinases. This document summarizes key experimental data on their inhibitory activities, details the methodologies of pivotal experiments, and visualizes the affected signaling pathways to aid in research and development.

Comparative Performance: A Data-Driven Overview

The inhibitory effects of this compound, Tetrandrine, and Cepharanthine have been evaluated against a variety of cancer cell lines, demonstrating their potential as anti-proliferative agents. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as cell lines, incubation times, and assay methodologies.

Table 1: Comparative IC50 Values of this compound and its Analogues in Cancer Cell Lines
CompoundCell LineCancer TypeIC50 (µM)Citation(s)
This compound A549Non-Small Cell Lung Cancer10-40 (effective concentration)[1]
T24Bladder Cancer12.0 (48h)[2]
5637Bladder Cancer9.92 (48h)[2]
A375Melanoma12.41[3]
A875Melanoma16.20[3]
K562Chronic Myelogenous Leukemia2.65 (48h)[4]
Tetrandrine SUM-149Inflammatory Breast Cancer15.3[5]
SUM-159Metaplastic Breast Cancer24.3[5]
Cepharanthine BPH-1Benign Prostatic Hyperplasia2.355[6]
WPMY-1Prostate Stromal Cells6.396[6]
H1688Small Cell Lung Cancer0.8[7]
H446Small Cell Lung Cancer1.1[7]
H146Small Cell Lung Cancer1.5[7]

Kinase Inhibition Profiles

While comprehensive head-to-head kinase panel screening data for all three analogues is limited in publicly available literature, studies have identified specific kinase targets and pathways modulated by each compound.

This compound has been identified as an inhibitor of Focal Adhesion Kinase (FAK) , a non-receptor tyrosine kinase crucial for cell migration, proliferation, and survival. It has been shown to suppress the phosphorylation of FAK at Tyr397[1][3]. Furthermore, this compound has been reported to inhibit the PI3K/Akt signaling pathway , a key regulator of cell growth and survival[8].

Tetrandrine has been shown to inhibit Protein Kinase C alpha (PKC-α) with 89% inhibition at a 1 µM concentration[9]. A broader kinase screen revealed that at 1 µM, Tetrandrine also inhibits EphA5, FES, and FGF-R2 by over 50%[9].

Cepharanthine is known to activate AMP-activated protein kinase (AMPK) , a key sensor of cellular energy status that plays a role in regulating cellular metabolism and inhibiting cell growth[10][11]. This activation is thought to be a central mechanism for its anti-inflammatory and anti-cancer effects[10][11].

The following table summarizes the known kinase targets and their inhibition data.

Table 2: Known Kinase Targets of this compound and its Analogues
CompoundKinase TargetInhibition DataCitation(s)
This compound FAKInhibition of phosphorylation[1][3]
PI3K/AktPathway inhibition[8]
Tetrandrine PKC-α89% inhibition at 1 µM[9]
EphA5>50% inhibition at 1 µM[9]
FES>50% inhibition at 1 µM[9]
FGF-R2>50% inhibition at 1 µM[9]
Cepharanthine AMPKActivation[10][11]

Signaling Pathway Modulation

The kinase inhibitory activities of this compound and its analogues translate into the modulation of critical downstream signaling pathways involved in cell proliferation, survival, and inflammation.

This compound Signaling Pathway

This compound's inhibition of FAK and the PI3K/Akt pathway leads to the downstream suppression of signals that promote cell growth, survival, and metastasis.

Fangchinoline_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound FAK FAK This compound->FAK Inhibits (p-Tyr397) PI3K PI3K This compound->PI3K Inhibits FAK->PI3K Metastasis Metastasis FAK->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR NFkB NF-κB Akt->NFkB Proliferation Cell Proliferation & Survival mTOR->Proliferation NFkB->Proliferation

Caption: this compound inhibits FAK and PI3K/Akt signaling pathways.

Tetrandrine Signaling Pathway

Tetrandrine's inhibition of PKC-α can lead to the modulation of downstream pathways such as the NF-κB pathway, which is critical in inflammation and cell survival.

Tetrandrine_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Tetrandrine Tetrandrine PKCa PKC-α Tetrandrine->PKCa Inhibits Ikk IKK PKCa->Ikk IkB IκB Ikk->IkB Phosphorylates NFkB_complex NF-κB-IκB Complex NFkB NF-κB NFkB_complex->NFkB Releases Inflammation Inflammation NFkB->Inflammation Cell_Survival Cell Survival NFkB->Cell_Survival

Caption: Tetrandrine inhibits PKC-α, impacting the NF-κB signaling pathway.

Cepharanthine Signaling Pathway

Cepharanthine activates AMPK, which in turn can inhibit the NF-κB pathway, leading to anti-inflammatory and anti-proliferative effects.

Cepharanthine_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cepharanthine Cepharanthine AMPK AMPK Cepharanthine->AMPK Activates NFkB_pathway NF-κB Pathway AMPK->NFkB_pathway Inhibits Inflammation Inflammation NFkB_pathway->Inflammation Cell_Proliferation Cell Proliferation NFkB_pathway->Cell_Proliferation

Caption: Cepharanthine activates AMPK, leading to the inhibition of NF-κB signaling.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the analysis of this compound and its analogues. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cell proliferation.

MTT_Assay_Workflow A Seed cells in 96-well plates B Treat with varying concentrations of compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for a typical MTT cell viability assay.

Methodology:

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound, Tetrandrine, or Cepharanthine). A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

  • Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the activity of a specific kinase.

Kinase_Assay_Workflow A Prepare reaction mixture: Kinase, Substrate, Buffer B Add varying concentrations of inhibitor A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Detect kinase activity (e.g., luminescence, radioactivity) E->F G Calculate percent inhibition and IC50 F->G

Caption: Generalized workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reaction Setup: The kinase, its specific substrate (peptide or protein), and assay buffer are combined in the wells of a microplate.

  • Inhibitor Addition: Serial dilutions of the test compound are added to the wells. A control with no inhibitor is included.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).

  • Reaction Termination: The reaction is stopped, often by the addition of a reagent that chelates Mg²⁺ or by denaturation.

  • Detection: Kinase activity is quantified by measuring the amount of phosphorylated substrate or the amount of ADP produced. Common detection methods include radiometric assays (using ³²P-ATP or ³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis: The percentage of kinase activity relative to the no-inhibitor control is calculated for each compound concentration. IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.

Conclusion

This compound and its analogues, Tetrandrine and Cepharanthine, demonstrate significant potential as kinase modulators with anti-proliferative and anti-inflammatory properties. While their inhibitory profiles show some overlap in targeting key cancer-related pathways like PI3K/Akt and NF-κB, they also exhibit distinct primary targets, with this compound inhibiting FAK, Tetrandrine inhibiting PKC-α, and Cepharanthine activating AMPK. The development of more comprehensive, direct comparative kinase profiling studies will be invaluable for elucidating the full spectrum of their activities and for guiding the rational design of more potent and selective derivatives for therapeutic applications. The data and protocols presented in this guide serve as a foundational resource for researchers in this exciting field.

References

Fangchinoline: A Promising Alkaloid for Overcoming Multidrug Resistance in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

Multidrug resistance (MDR) remains a formidable obstacle in the successful chemotherapeutic treatment of cancer. A primary mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, reducing the intracellular concentration and efficacy of anticancer agents.[1][2] The bisbenzylisoquinoline alkaloid Fangchinoline, derived from the root of Stephania tetrandra, has emerged as a potent agent capable of reversing this resistance.[3][4] This guide provides a comparative analysis of this compound's role in overcoming drug resistance, supported by experimental data and detailed methodologies.

Mechanism of Action: A Dual Approach

This compound overcomes drug resistance primarily through two interconnected mechanisms: direct inhibition of P-glycoprotein and induction of apoptosis in resistant cells.

  • Inhibition of P-glycoprotein (P-gp): this compound acts as a P-gp modulator, directly inhibiting its efflux function.[2][3] This leads to increased intracellular accumulation of chemotherapeutic drugs in resistant cells, thereby restoring their cytotoxic effects.[3] Studies have shown that this compound can significantly reduce P-gp expression in a concentration-dependent manner.[3]

  • Induction of Apoptosis: Beyond P-gp inhibition, this compound triggers programmed cell death (apoptosis) in cancer cells, including those that have developed resistance. It modulates several key signaling pathways critical for cell survival and proliferation. A predominant mechanism is the suppression of the PI3K/Akt signaling pathway, which is often overactive in cancer.[1][5] By inhibiting Akt phosphorylation, this compound disrupts downstream signaling cascades that promote cell survival, leading to the activation of apoptotic pathways.[1][6][7] It has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][8]

Caption: this compound's dual mechanism in overcoming drug resistance.

Comparative Efficacy of this compound

The effectiveness of this compound in sensitizing drug-resistant cancer cells to chemotherapy is demonstrated by the significant reduction in the half-maximal inhibitory concentration (IC50) of various anticancer drugs.

Table 1: Reversal of Drug Resistance by this compound in P-gp-Positive HCT15 Cells

Treatment IC50 of Paclitaxel Reversal Fold IC50 of Actinomycin D Reversal Fold
Drug Alone > 10 µM - > 1 µM -
+ 3.0 µM this compound ~5.3 nM ~1900-fold[2] ~21.8 nM ~45.9-fold[2]
+ 3.0 µM Tetrandrine ~3.2 nM ~3100-fold[2] ~27.8 nM ~36.0-fold[2]
+ 10.0 µM Verapamil (Control) ~24.4 nM ~410-fold[2] ~54.9 nM ~18.2-fold[2]

Data derived from a study on P-gp-positive HCT15 human colon carcinoma cells. Reversal fold is calculated relative to the drug alone.[2]

Table 2: Synergistic Effects of this compound with Cisplatin in Ovarian Cancer Cells (OVCAR-3)

Treatment Combination (Molar Ratio) Combination Index (CI) Effect
Cisplatin/Fangchinoline (16:1) 0.770[9] Synergistic
Cisplatin/Fangchinoline (1:1) 0.513[9] Synergistic
Cisplatin/Fangchinoline (0.5:1) 0.780[9] Synergistic

A Combination Index (CI) < 1 indicates a synergistic effect. Data shows that this compound enhances the anticancer effects of cisplatin.[9]

Table 3: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
ECA109 Esophageal Squamous Cell Carcinoma 1.294 [8]
Kyse450 Esophageal Squamous Cell Carcinoma 2.471 [8]
HepG2 Hepatocellular Carcinoma ~5.0 [10]
PLC/PRF/5 Hepatocellular Carcinoma ~5.0 [10]
A549 Non-Small Cell Lung Cancer 0.26 (Derivative 2h) [11][12]
WM9 Human Melanoma 1.07 (Derivative 4g) [13]

Note: IC50 values can vary based on experimental conditions such as treatment duration and cell density.[1]

Key Experimental Protocols

Validating the role of this compound requires a series of well-defined experiments. Below are detailed protocols for essential assays.

G cluster_0 In Vitro Analysis cluster_1 In Vivo Validation A 1. Cell Culture (Drug-sensitive vs. Drug-resistant lines) B 2. Cytotoxicity Assay (MTT) - Determine IC50 values - Assess synergistic effects A->B C 3. P-gp Efflux Assay (Rhodamine 123) - Measure P-gp function B->C D 4. Western Blot - Quantify P-gp expression - Analyze signaling proteins (p-Akt, Bcl-2, Caspases) C->D E 5. Apoptosis Assay (Annexin V/PI Staining) - Quantify apoptotic cells D->E F 6. Xenograft Model (e.g., Nude Mice) E->F Proceed if in vitro results are promising G 7. Treatment Groups - Vehicle Control - Chemotherapy alone - this compound alone - Combination Therapy F->G H 8. Efficacy Evaluation - Monitor tumor volume - Assess final tumor weight G->H

Caption: Standard experimental workflow for validating an MDR reversal agent.

1. Cell Viability (MTT) Assay

  • Objective: To determine the IC50 value and assess the effect of this compound on cell viability.

  • Protocol:

    • Cell Seeding: Seed cancer cells (e.g., 5x10³ cells/well) into a 96-well plate and allow them to adhere overnight.[10]

    • Drug Treatment: Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (e.g., 0.1% DMSO).[10]

    • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.[10]

    • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 4 hours.

    • Formazan (B1609692) Solubilization: Remove the medium and add DMSO (e.g., 150 µL) to each well to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression.[10]

2. P-glycoprotein Efflux (Rhodamine 123) Assay

  • Objective: To assess the functional activity of P-gp in resistant versus sensitive cells.[1]

  • Protocol:

    • Cell Preparation: Harvest and wash cells, then resuspend them in a suitable buffer.

    • Inhibitor Pre-incubation: Pre-incubate cells with this compound or a known P-gp inhibitor (e.g., verapamil) for 30-60 minutes at 37°C.

    • Dye Loading: Add Rhodamine 123 (a fluorescent P-gp substrate) to the cell suspension and incubate for another 30-60 minutes.

    • Efflux Measurement: Wash the cells to remove extracellular dye and resuspend them in a fresh, dye-free medium.

    • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. Lower fluorescence indicates higher P-gp efflux activity.[1]

3. Western Blotting

  • Objective: To quantify the expression of P-gp and key proteins in signaling pathways (e.g., Akt, p-Akt, Bcl-2, Bax, cleaved Caspase-3).

  • Protocol:

    • Cell Lysis: Treat cells with this compound, then lyse them using a lysis buffer to extract total protein.

    • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

    • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour.

    • Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-P-gp, anti-p-Akt) overnight at 4°C.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Objective: To quantify the percentage of apoptotic cells following treatment.

  • Protocol:

    • Cell Treatment: Seed cells in a 6-well plate and treat them with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).[10]

    • Cell Harvesting: Collect both floating and adherent cells and wash them with cold PBS.[10]

    • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Conclusion

The experimental evidence strongly supports the role of this compound as a potent agent for overcoming multidrug resistance. Its ability to both inhibit P-glycoprotein-mediated drug efflux and induce apoptosis through the modulation of critical survival pathways like PI3K/Akt makes it a compelling candidate for combination cancer therapy.[3][5] Further in vivo studies and clinical investigations are warranted to fully elucidate its therapeutic potential in treating drug-resistant cancers.[3][9] The development of this compound derivatives with even greater potency and lower toxicity also represents a promising avenue for future research.[4][11]

References

Safety Operating Guide

Proper Disposal of Fangchinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Fangchinoline. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This compound is a biologically active bisbenzylisoquinoline alkaloid and must be handled as hazardous chemical waste from the point of generation through final disposal.

Key Data for this compound

A summary of essential quantitative data for this compound is presented below. This information is crucial for accurate record-keeping and for completing hazardous waste disposal documentation.

PropertyValue
CAS Number 436-77-1[1][2]
Molecular Formula C₃₇H₄₀N₂O₆[1]
Molecular Weight 608.7 g/mol [1]
Appearance White to light yellow powder
GHS Hazard Classification Acute Toxicity 4, Oral (H302: Harmful if swallowed)
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Storage Temperature 2-8°C, protect from light

Experimental Protocol: this compound Disposal Procedure

This protocol details the step-by-step process for the safe disposal of this compound and all associated contaminated materials.

1. Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure the following PPE is worn:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles with side-shields.

  • Body Protection: A standard laboratory coat or gown.

2. Waste Segregation and Collection

Proper segregation is the most critical step in the disposal process.

  • Identify as Hazardous Waste: All materials contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Collect unused or waste this compound powder, contaminated gloves, pipette tips, and other solid labware in a designated, leak-proof hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, and sealed hazardous liquid waste container. Do not pour this compound solutions down the drain.

  • Prohibition: Never dispose of solid or liquid this compound waste in regular trash or via the sanitary sewer system.

3. Containerization and Labeling

  • Container: Use a chemically compatible container with a tightly sealing lid.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard (e.g., "Acute Toxicity").

4. In-Lab Storage

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Ensure the storage area is cool and dry.

5. Final Disposal

  • Disposal of this compound waste must be conducted through an approved and licensed hazardous waste disposal plant.

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed contractor to arrange for the pickup and final disposal of the waste.

6. Spill Cleanup

In the event of a small spill:

  • Ensure full PPE is worn.

  • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Carefully collect the absorbed material into a sealed container.

  • Dispose of the container and any contaminated cleanup materials as hazardous waste.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage In-Lab Management cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Waste Type? ppe->waste_type container Use Designated, Sealed, Hazardous Waste Container labeling Label Container: 'Hazardous Waste - this compound' container->labeling solid_waste Collect Solid Waste (Powder, Contaminated Labware) waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (Solutions) waste_type->liquid_waste Liquid solid_waste->container liquid_waste->container storage Store in Secure, Designated Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact end Disposal by Approved Waste Facility ehs_contact->end

Caption: Disposal workflow for this compound hazardous waste.

References

Essential Safety and Logistical Guidance for Handling Fangchinoline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of potent bioactive compounds like Fangchinoline is paramount. This bisbenzylisoquinoline alkaloid, while a subject of significant research interest for its anti-cancer and anti-inflammatory properties, requires stringent safety measures to protect laboratory personnel from potential exposure and to prevent environmental contamination.[1][2][3] This guide provides the essential, immediate safety and logistical information for handling this compound, including detailed operational and disposal plans.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is crucial to minimize exposure through inhalation, skin contact, and eye contact, particularly when handling this compound in its powdered form.[1] The following equipment is mandatory.

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields or a full-face shield.[1][4]Protects against splashes and airborne particles.[1]
Hand Protection Nitrile protective gloves.[1]Prevents dermal absorption. The specific breakthrough time of the glove material should be considered.[1] For handling hazardous drugs, two pairs of chemotherapy-rated gloves are often recommended.[5][6]
Body Protection Impervious, disposable, solid-front lab coat or gown with long, cuffed sleeves.[1][5]Provides a barrier against spills and contamination of personal clothing.[1]
Respiratory Protection A suitable NIOSH-certified respirator (e.g., N95 or higher).[1][7]Essential when handling the powdered form to prevent inhalation of fine particles.[1] A fit-tested N95 respirator is recommended.[5]
Operational Plan: Safe Handling Procedures

Adherence to standardized operational procedures is critical for maintaining a safe laboratory environment when working with this compound.

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[1]

  • Utilize a certified chemical fume hood or other appropriate exhaust ventilation when handling the powdered form or preparing solutions to avoid the formation of dust and aerosols.[1]

  • Ensure easy and unobstructed access to a safety shower and eyewash station.[1]

Step-by-Step Handling Guide:

  • Preparation: Before beginning work, ensure all necessary PPE is donned correctly. Cover the work surface with absorbent, disposable liners to contain any potential spills.[1]

  • Weighing and Solution Preparation: Conduct all weighing of powdered this compound and preparation of solutions within a fume hood to minimize inhalation risks.[1] this compound is often dissolved in solvents like DMSO for in vitro studies.[8][9]

  • Handling Solutions: Exercise caution to prevent splashes and spills when working with this compound solutions.[1]

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[1] Decontaminate all work surfaces and equipment used during the procedure.

Spill Cleanup: In the event of a spill, immediately evacuate and secure the area. Wear full PPE, including respiratory protection, before proceeding with cleanup.[1] Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it into a sealed, clearly labeled container for hazardous waste disposal.[1] Decontaminate the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Segregation: All waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, tubes), and disposable PPE, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1]

  • Disposal Method: Dispose of the hazardous waste through an approved and certified waste disposal company.[1] Do not pour this compound solutions down the drain or dispose of solid waste in regular trash.[1]

Quantitative Toxicity Data

While specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies, its toxicological profile necessitates careful handling.[1][10][11] The Globally Harmonized System (GHS) classifies it as Acute Toxicity 4 (Oral), with the hazard statement H302: Harmful if swallowed.[2] The following table summarizes cytotoxicity data from in vitro studies.

Cell LineCell TypeIC50 Value (µM)
HET-1A Normal Human Esophageal Epithelial8.93[12]
Esophageal Cancer Cell Lines (Various)1.294 - 3.042[12]
BEAS-2B Normal Lung EpithelialMinimal effect at concentrations toxic to cancer cells[12]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Detailed methodologies are essential for reproducible and safe experimentation. Below are protocols for common assays used in this compound research.

Cell Viability (MTT) Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of viability and is frequently used to determine the cytotoxic effects of compounds like this compound.[13]

Methodology:

  • Cell Seeding: Seed cells (e.g., 7,500 cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[13][14]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).[14]

  • MTT Addition: After the incubation period, add MTT reagent to each well and incubate for 4 hours.[14]

  • Formazan (B1609692) Solubilization: Add DMSO to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.[13]

Apoptosis Assay (Annexin V & PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by this compound.[8]

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24 hours.[8][14]

  • Cell Harvesting: Collect both floating and adherent cells and wash them with cold phosphate-buffered saline (PBS).[8]

  • Staining: Resuspend the cells in a binding buffer. Stain the cells with Annexin V-FITC (or another fluorochrome like PE) and Propidium Iodide (PI) or 7-AAD according to the manufacturer's instructions.[8][14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data will distinguish between viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).[8]

  • Data Analysis: Quantify the percentage of cells in each quadrant using appropriate software (e.g., FlowJo).[8]

Visualization of this compound's Apoptotic Signaling Pathway

This compound has been shown to induce apoptosis in cancer cells by activating both the intrinsic and extrinsic pathways simultaneously.[8] The intrinsic pathway is triggered by the upregulation of the pro-apoptotic protein Noxa, leading to CASP9 activation.[8] The extrinsic pathway is activated via the ATF4-DR5 axis, resulting in CASP8 activation.[8] Both pathways converge to activate CASP3, a key executioner caspase.[8]

G This compound This compound Noxa Noxa (Pro-apoptotic protein) This compound->Noxa Upregulates ATF4_DR5 ATF4-DR5 Axis This compound->ATF4_DR5 Activates CASP9 Cleaved CASP9 (Initiator Caspase) Noxa->CASP9 Activates CASP8 Cleaved CASP8 (Initiator Caspase) CASP3 Cleaved CASP3 (Executioner Caspase) CASP9->CASP3 Activates ATF4_DR5->CASP8 Activates CASP8->CASP3 Activates Apoptosis Apoptosis CASP3->Apoptosis Executes

Caption: Dual apoptotic pathways induced by this compound.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.